Metolachlor
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3 | |
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InChI Key |
WVQBLGZPHOPPFO-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C | |
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Molecular Formula |
C15H22ClNO2 | |
| Record name | METOLACHLOR | |
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DSSTOX Substance ID |
DTXSID4022448 | |
| Record name | Metolachlor | |
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Molecular Weight |
283.79 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Metolachlor is a tan to brown oily liquid with a slightly sweet odor. Slightly soluble in water and denser than water. Hence sinks in water. Soluble in most organic solvents. Used as a selective herbicide., Colorless liquid; [Merck Index] White to tan liquid; [HSDB], ODOURLESS CLEAR LIQUID. | |
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Boiling Point |
212 °F at 0.001 mmHg (USCG, 1999), BP: 100 °C at 0.001 mm Hg | |
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Flash Point |
greater than 230 °F (USCG, 1999), Flashpoint of Dual 8E is 200 °F (Closed cup), 190 °C | |
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Solubility |
Miscible with benzene, toluene, ethanol, acetone, xylene, hexane, dimethylformamide, dichloroethane, cyclohexanone, methanol, octanol, and dichloromethane. Insoluble in ethylene glycol, propylene glycol, and petroleum ether., Soluble in most organic solvents., In water, 530 mg/L at 20 °C, Solubility in water, mg/l at 25 °C: 488 | |
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Density |
1.12 (USCG, 1999) - Denser than water; will sink, 1.12 g/cu cm at 20 °C, 1.12 g/cm³ | |
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Vapor Pressure |
0.0000314 [mmHg], 3.14X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.0042 | |
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Color/Form |
Colorless liquid, Colorless to tan liquid | |
CAS No. |
51218-45-2, 82535-90-8 | |
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| Record name | 2-chloro-2'-ethyl-N-(2-methoxy-1-methylethyl)-6'-methylacetanilide | |
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Melting Point |
-62.1 °C | |
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Foundational & Exploratory
Metolachlor mechanism of action in plants
An In-Depth Technical Guide to the Mechanism of Action of Metolachlor in Plants
Abstract
This compound is a cornerstone of modern agriculture, providing highly effective pre-emergence control of annual grasses and certain broadleaf weeds. As a member of the chloroacetamide chemical family, its efficacy is rooted in a precise and potent mechanism of action: the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[1][2][3][4] This guide provides a comprehensive technical overview of this mechanism, beginning with the critical role of VLCFAs in plant physiology, detailing the specific enzymatic steps of the fatty acid elongation pathway, and pinpointing the molecular site of this compound's inhibitory action. We will explore the downstream cellular and morphological consequences that lead to weed mortality and discuss the key experimental methodologies that have been instrumental in elucidating this pathway.
The Biological Significance of Very-Long-Chain Fatty Acids (VLCFAs)
To comprehend the herbicidal power of this compound, one must first appreciate the indispensable role of its target pathway's products. Very-long-chain fatty acids are aliphatic molecules with hydrocarbon chains containing 20 or more carbon atoms.[5][6] In plants, they are not merely storage molecules but are fundamental to survival, structure, and development.[6][7][8]
VLCFAs are synthesized in the endoplasmic reticulum and are crucial precursors for several essential lipid classes:[7][9][10]
-
Cuticular Waxes: VLCFAs are the building blocks for the waxes that form the plant cuticle, the outermost protective layer of the epidermis.[5][11][12] This layer is critical for preventing non-stomatal water loss, reflecting excess solar radiation, and forming a physical barrier against pathogens.[12][13]
-
Suberin: This complex biopolymer, found in root endodermis, bark, and wound sites, is rich in VLCFA derivatives. It forms a barrier that controls the movement of water and solutes and protects against environmental stresses.
-
Sphingolipids: These complex lipids, incorporating VLCFAs, are major components of the plasma membrane.[5][7] They are vital for membrane structure and dynamics, influencing processes like cell division, differentiation, and intercellular communication.[7][9][12]
-
Phospholipids: Certain phospholipids also contain VLCFAs, which can affect membrane properties and organization.[5][7]
Given their involvement in such foundational processes, any disruption in VLCFA biosynthesis has profound and lethal consequences for a developing plant.[6]
The Molecular Machinery: VLCFA Elongation Pathway
The synthesis of VLCFAs occurs via a multi-enzyme complex, known as the fatty acid elongase (FAE), located in the endoplasmic reticulum (ER).[6][7][13] This complex extends pre-existing C16 and C18 fatty acids (produced in the plastid) through a repeating four-step cycle, with each cycle adding a two-carbon unit derived from malonyl-CoA.[5][10][11]
The four core enzymatic reactions are:
-
Condensation: This is the initial and rate-limiting step. A β-ketoacyl-CoA synthase (KCS), also called an elongase, catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA.[9][10][13][14]
-
First Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA.[10][11][13]
-
Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to create a trans-2,3-enoyl-CoA.[10][11][13]
-
Second Reduction: An enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to yield a saturated acyl-CoA that is two carbons longer than the original substrate.[10][11][13]
This elongated acyl-CoA can then either re-enter the cycle for further elongation or be channeled into the synthesis of waxes, suberin, or sphingolipids.
Data Presentation: Key Enzymes of the VLCFA Elongation Complex
| Enzyme | Abbreviation | Function |
| β-ketoacyl-CoA synthase | KCS | Catalyzes the initial condensation of acyl-CoA and malonyl-CoA; the primary target of this compound. |
| β-ketoacyl-CoA reductase | KCR | Reduces the 3-keto group to a hydroxyl group. |
| β-hydroxyacyl-CoA dehydratase | HCD | Removes a water molecule to form a double bond. |
| Enoyl-CoA reductase | ECR | Reduces the double bond to form a saturated, elongated acyl-CoA. |
The Core Mechanism: this compound's Direct Inhibition of KCS
This compound and other chloroacetamide herbicides (HRAC/WSSA Group 15) exert their herbicidal effect by directly targeting and inhibiting the VLCFA elongation pathway.[1][15] Extensive research has identified the specific site of action as the first enzyme in the cycle: β-ketoacyl-CoA synthase (KCS) .[3][15][16]
The inhibitory mechanism is believed to involve the chloroacetamide molecule acting as an alkylating agent.[17][18] It is hypothesized to form a covalent bond with a critical sulfhydryl (-SH) group of a cysteine residue within the active site of the KCS enzyme.[15][17] This irreversible binding prevents the natural acyl-CoA substrate from accessing the active site, thereby blocking the entire elongation pathway.[3][15] The S-isomer of this compound exhibits significantly greater herbicidal activity, suggesting a stereospecific fit at the enzyme's active site.[2][4]
Caption: VLCFA biosynthesis pathway and the specific inhibition of the KCS enzyme by this compound.
Physiological Ramifications and Symptomology
The enzymatic inhibition by this compound triggers a cascade of physiological disruptions that culminate in the death of susceptible weed seedlings.
Data Presentation: Physiological Effects of this compound on Susceptible Plants
| Level | Effect | Consequence |
| Biochemical | Depletion of VLCFA pools.[16] | Inability to synthesize essential lipids for membranes and protective cuticles.[3] |
| Cellular | Disruption of cell membrane formation and integrity.[2][15] | Loss of cellular function and uncontrolled permeability. |
| Inhibition of cell division and expansion, particularly in meristems.[2][15][19] | Cessation of all new growth in roots and shoots. | |
| Organismal | Failure of shoot emergence and root development.[1][4] | Seedling is unable to establish and dies before or shortly after emergence. |
This compound is a systemic herbicide absorbed primarily through the shoots and roots of germinating weeds.[1][2] Its action is most potent during the early stages of seedling development, making it an effective pre-emergence herbicide.[2][4] Visible injury symptoms include:
-
In Grasses: The emerging coleoptile may appear twisted, malformed, or fail to unfurl properly. Seedlings often fail to emerge from the soil.
-
In Broadleaves: Emergence is slowed, and early leaves may be crinkled, cupped, or have a leathery appearance.[17] Overall growth is severely stunted.
Experimental Protocols for Mechanism of Action Studies
The elucidation of this compound's mechanism of action relies on robust biochemical and physiological assays. Below are representative protocols.
Protocol 1: In Vitro VLCFA Elongase Inhibition Assay
Objective: To demonstrate the direct inhibitory effect of this compound on the fatty acid elongase complex in a cell-free system.
Methodology:
-
Microsome Isolation:
-
Germinate seeds of a susceptible species (e.g., Sorghum bicolor) in the dark for 3-4 days.
-
Harvest etiolated shoots and homogenize in a cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 330 mM sucrose, 1 mM EDTA, 5 mM DTT).
-
Perform differential centrifugation: first, a low-speed spin (e.g., 10,000 x g) to remove cell debris and mitochondria, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction (containing the ER).
-
Resuspend the microsomal pellet in a storage buffer and determine protein concentration (e.g., Bradford assay).
-
-
Elongase Assay:
-
Prepare reaction mixtures containing: assay buffer (e.g., 100 mM HEPES-KOH pH 7.2), ATP, CoA, NADPH, and a fatty acid substrate (e.g., C18:1-CoA).
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to treatment tubes. Add solvent only to control tubes.
-
Pre-incubate the microsomal protein with the reaction mixture and this compound/control for 5-10 minutes at 30°C.
-
Initiate the reaction by adding radiolabeled [2-¹⁴C]malonyl-CoA.
-
Incubate for 30-60 minutes at 30°C.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the fatty acids.
-
Acidify the mixture (e.g., with HCl) and extract the fatty acids into an organic solvent (e.g., hexane).
-
Analyze the extracted fatty acids using Thin-Layer Chromatography (TLC).
-
Visualize the radiolabeled products via autoradiography or quantify using a scintillation counter to determine the rate of elongation and the degree of inhibition by this compound.
-
Caption: Experimental workflow for a cell-free in vitro assay to measure VLCFA elongase inhibition.
Protocol 2: In Vivo Lipid Profiling via GC-MS
Objective: To confirm that this compound treatment reduces the levels of VLCFAs in whole plants.
Methodology:
-
Plant Treatment:
-
Grow a susceptible plant species in soil or hydroponics.
-
Apply this compound at a discriminating dose to the soil or nutrient solution. Maintain an untreated control group.
-
Harvest shoot or root tissue after a set time period (e.g., 48-72 hours).
-
-
Lipid Extraction:
-
Freeze-dry and grind the harvested tissue to a fine powder.
-
Extract total lipids using a solvent system like chloroform:methanol.
-
-
Derivatization:
-
Transesterify the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by heating with methanolic HCl or BF₃-methanol. This makes them volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject the FAMEs into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The GC separates the FAMEs based on their chain length and volatility.
-
The MS identifies each FAME based on its unique mass fragmentation pattern.
-
-
Data Analysis:
-
Quantify the peak areas for each identified fatty acid (C16, C18, C20, C22, C24, etc.).
-
Compare the relative abundance of VLCFAs (≥C20) between the this compound-treated and control plants to demonstrate a significant reduction in the treated samples.
-
Conclusion
The mechanism of action of this compound is a classic example of targeted biochemical disruption. By inhibiting the β-ketoacyl-CoA synthase (KCS) enzyme, this compound effectively shuts down the production of very-long-chain fatty acids—molecules that are indispensable for the structural integrity and developmental processes of plants.[3][15] This leads to a catastrophic failure of cell division, membrane formation, and cuticle synthesis, resulting in the death of susceptible weed seedlings before they can compete with crops.[2][15] A thorough understanding of this precise molecular mechanism is vital for the continued strategic use of this herbicide, for managing the evolution of resistance, and for guiding the development of future weed control technologies.
References
- 1. fbn.com [fbn.com]
- 2. S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply [allpesticides.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 5. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of C20–38 Fatty Acids in Plant Tissues [mdpi.com]
- 7. Role of very-long-chain fatty acids in plant development, when chain length does matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Very-Long-Chain Fatty Acids Are Involved in Polar Auxin Transport and Developmental Patterning in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 11. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 18. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. preprints.org [preprints.org]
Stereoselectivity in Herbicidal Action: A Comparative Analysis of S-Metolachlor and R-Metolachlor
An In-Depth Technical Guide:
Introduction: Chirality in Modern Agrochemicals
Metolachlor is a selective, pre-emergence herbicide belonging to the chloroacetamide chemical family, widely utilized for the control of annual grasses and small-seeded broadleaf weeds in major crops like corn, soybeans, and cotton.[1][2] First registered in 1976, the original formulation was a racemic mixture, a 1:1 combination of its different stereoisomers.[1] The this compound molecule possesses two elements of chirality: an asymmetrically substituted carbon atom (a stereocenter) and a chiral axis, a phenomenon known as atropisomerism.[3][4] This results in the existence of four distinct, stable stereoisomers.
These stereoisomers are grouped into two pairs of enantiomers (non-superimposable mirror images): the (S)-isomers and the (R)-isomers.[4][5] In biological systems, molecular shape is paramount, and it was discovered that the herbicidal activity of this compound is not distributed equally among its isomers. The vast majority of the desired biological effect resides in the (S)-isomers.[6][7] This fundamental discovery led to a pivotal development in agrochemical formulation known as a "chiral switch": the transition from a racemic product to one highly enriched with the most active stereoisomer, S-metolachlor.[6][8]
This guide provides a detailed technical examination of the molecular basis for the differential activity between S-metolachlor and R-metolachlor, explores the practical implications for weed management, and presents standardized methodologies for their analysis and comparison.
Part 1: The Molecular Basis of Stereoselective Herbicidal Activity
Mechanism of Action of Chloroacetamide Herbicides
The herbicidal efficacy of the chloroacetamide class, including this compound, stems from its ability to disrupt a critical biochemical pathway in susceptible plants.[9]
-
Primary Target: The primary site of action for this compound is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][10] Specifically, it targets the VLCFA elongase enzyme complex located in the endoplasmic reticulum.[10]
-
Physiological Impact: VLCFAs (fatty acids with more than 18 carbons) are essential building blocks for various cellular components. Their inhibition leads to a cessation of cell division and expansion, which is particularly devastating during early seedling development.[10] The herbicide is absorbed by the shoots and roots of germinating weeds, translocates throughout the plant, and ultimately prevents the seedling from successfully emerging and growing.[1][11] This is why chloroacetamides are most effective as pre-emergence herbicides.[11]
The Stereochemistry of this compound
Due to its two chiral elements, this compound is comprised of four stereoisomers: (αS,1'S), (αR,1'S), (αS,1'R), and (αR,1'R). These are more simply grouped based on the configuration at the 1'S carbon, which is the primary determinant of herbicidal activity.
-
(S)-Isomers: (αS,1'S) and (αR,1'S)
-
(R)-Isomers: (αS,1'R) and (αR,1'R)
The crucial insight is that these isomers interact differently with their biological target.
Caption: The four stereoisomers of this compound, grouped by herbicidal activity.
Stereoselectivity: Why S-Metolachlor Dominates
The dramatic difference in herbicidal activity is a classic example of stereoselectivity. The three-dimensional structure of the (S)-isomers allows for a much more effective binding to the target enzyme, VLCFA synthase.[5] This superior "fit" leads to a more potent inhibition of the enzyme's function.
-
Activity Distribution: Research has demonstrated that the (S)-isomers are responsible for approximately 95% of the total herbicidal activity of a racemic mixture.[6] The (S)-isomer pair is reported to be up to six times more active on weeds than the (R)-isomer pair.[12]
-
Formulation Differences: This understanding drove the development of enriched S-metolachlor products. The comparison between the original racemic formulations and the modern enriched versions is stark.
| Parameter | Racemic this compound | S-Metolachlor (Enriched) | Reference |
| Composition | ~50% S-isomers, ~50% R-isomers | ~88% S-isomers, ~12% R-isomers | [12][13] |
| Relative Activity | Baseline | Significantly higher activity per unit | [12] |
| Common Naming | "this compound" | "S-metolachlor" | [13] |
Part 2: Comparative Efficacy and the "Chiral Switch"
Enhanced Field Performance
The enrichment of the herbicidally active S-isomer translates directly to superior performance in an agricultural setting. The primary advantage is the ability to achieve robust weed control at a lower application rate.
-
Rate Reduction: S-metolachlor provides the same level of weed control at a rate that is approximately 35% lower than that required for racemic this compound.[3][12] For example, a rate of 1.0 pint of a racemic product may be equivalent to just 0.6-0.65 pints of an S-metolachlor product.[5][13]
-
Consistency: At equivalent labeled rates, S-metolachlor formulations provide more consistent, commercially acceptable, and season-long weed control compared to their racemic counterparts.[12]
The following table summarizes comparative efficacy data on key weed species.
| Weed Species | Metric | Racemic this compound | S-Metolachlor | Observation | Reference |
| Creeping Bentgrass | LD50 (Rate for 50% control) | Higher rate required | Lower rate required | S-metolachlor is significantly more potent. | [13] |
| Green Foxtail | % Control (at equivalent rates) | Lower | Higher (~10% greater) | S-metolachlor provides superior control. | [5][13] |
| Barnyardgrass | % Control (at equivalent rates) | Lower | Higher (~10% greater) | S-metolachlor provides superior control. | [5][13] |
The Chiral Switch: A Paradigm of Green Chemistry
The move from racemic this compound to S-metolachlor is a landmark example of a "chiral switch" in the agrochemical industry. This strategic shift involves replacing a mixture of stereoisomers with the single, most biologically active isomer. The benefits are substantial and align with modern principles of sustainable agriculture.
-
Reduced Environmental Load: The most significant advantage is the reduction in the total amount of active ingredient applied per hectare.[3][8] Applying 35% less chemical to achieve the same outcome drastically lowers the potential for environmental exposure.[6]
-
Elimination of "Isomer Ballast": The R-isomers in the racemic mixture contribute little to weed control but still add to the chemical load on the environment.[6] This non-functional "ballast" is minimized in S-metolachlor formulations, reducing potential side effects on non-target organisms.[6]
-
Improved Sustainability Profile: The lower use rates and cleaner environmental profile make S-metolachlor a more sustainable option that is favored in markets with stringent environmental regulations.[14]
Metabolism and Detoxification
In tolerant crops like corn, this compound is rapidly detoxified through Phase II metabolic reactions, primarily mediated by glutathione S-transferase (GST) enzymes.[7] These enzymes conjugate glutathione to the herbicide molecule, rendering it non-toxic and marking it for sequestration.[7][11] While the primary difference between the S and R isomers lies in their activity at the target site, the differential metabolism of these isomers in both target and non-target organisms remains an important area of ongoing research.
Part 3: Key Experimental Methodologies
For researchers investigating chloroacetamide herbicides, the ability to separate and quantify stereoisomers and to accurately assess their biological activity is critical.
Protocol 1: Chiral Separation and Quantification of this compound Stereoisomers via HPLC
Causality: Standard chromatographic methods cannot distinguish between enantiomers. A chiral stationary phase (CSP) is required to create transient, diastereomeric complexes with the individual stereoisomers, allowing them to be separated based on their differential interaction with the CSP.
Caption: Workflow for chiral separation and quantification of this compound isomers.
Methodology:
-
Standard Preparation: Prepare analytical standards of the four purified this compound stereoisomers, if available. Alternatively, use racemic and enriched S-metolachlor standards for comparison.
-
Sample Extraction: Extract this compound from the environmental or biological matrix using an appropriate solvent system (e.g., acetonitrile, ethyl acetate).
-
Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Column: Install a chiral column known to resolve this compound isomers, such as a polysaccharide-based column (e.g., Chiralcel AY-H).[15]
-
Mobile Phase: An optimized mobile phase, such as n-hexane and ethanol (e.g., 96:4 v/v), is used for isocratic elution.[15]
-
Separation & Detection: Inject the prepared sample. The four isomers will elute at different retention times. Monitor the column effluent using a UV detector.
-
Quantification: Identify and quantify each isomer by comparing its retention time and peak area to those of the analytical standards.
Protocol 2: Greenhouse Dose-Response Bioassay for Herbicidal Activity
Causality: To quantitatively compare the biological activity of S- and R-metolachlor, a dose-response bioassay is the gold standard. This experiment determines the herbicide concentration required to inhibit plant growth by 50% (GR₅₀), providing a robust metric for potency.
Caption: Experimental workflow for a comparative herbicide bioassay.
Methodology:
-
Plant Material: Use a susceptible grass weed species, such as barnyardgrass (Echinochloa crus-galli) or green foxtail (Setaria viridis), as the indicator species.[13] Plant seeds in pots filled with a standardized soil medium.
-
Herbicide Preparation: Prepare stock solutions of S-metolachlor and racemic this compound. Create a serial dilution series for each formulation to cover a range from no effect to complete growth inhibition (e.g., 0, 10, 50, 100, 500, 1000 µg a.i./kg soil).
-
Application: Apply the herbicide treatments to the soil surface of the pots immediately after planting to simulate a pre-emergence application. Include an untreated control group.
-
Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water as needed.
-
Data Collection: After a predetermined period (e.g., 21 days), harvest the above-ground plant material from each pot, dry it in an oven, and record the dry weight.
-
Data Analysis: For each replicate, calculate the percent growth inhibition relative to the mean of the untreated controls. Plot the percent inhibition against the log of the herbicide concentration.
-
GR₅₀ Calculation: Use a statistical software package to fit a four-parameter log-logistic curve to the dose-response data. The GR₅₀ value derived from this curve represents the effective dose for 50% growth reduction and is the key parameter for comparing the herbicidal potency of the different formulations.
Conclusion
The case of S-metolachlor versus R-metolachlor is a definitive illustration of the importance of stereochemistry in modern pesticide science. The herbicidal activity of this compound resides almost exclusively in its S-isomers due to a stereospecific interaction with the target enzyme, VLCFA synthase. The commercial "chiral switch" from a racemic mixture to an S-isomer-enriched product represents a significant technological advancement, enabling farmers to achieve superior and more consistent weed control with a substantially lower chemical input. This transition not only enhances agronomic efficiency but also promotes a more sustainable approach to weed management by significantly reducing the environmental load of the herbicide. For researchers and development professionals, understanding this stereoselectivity is fundamental to designing next-generation herbicides that are both highly effective and environmentally responsible.
References
- 1. fbn.com [fbn.com]
- 2. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isolation and identification of the this compound stereoisomers using high-performance liquid chromatography, polarimetric measurements, and enantioselective gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound vs S-Metolachlor: Why Does It Matter? [550cd1-au-sgs.simplotgrowersolutions.com]
- 6. chimia.ch [chimia.ch]
- 7. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 12. assets.syngenta-us.com [assets.syngenta-us.com]
- 13. uaex.uada.edu [uaex.uada.edu]
- 14. pomais.com [pomais.com]
- 15. This compound stereoisomers: Enantioseparation, identification and chiral stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Evolution from Racemate to Enantiopure Herbicide
An In-Depth Technical Guide to the Synthesis and Enantioselective Production of Metolachlor
This compound stands as a pillar in modern agriculture, a selective pre-emergence herbicide valued for its efficacy against a wide spectrum of annual grasses and certain broadleaf weeds in crops like corn and soybeans.[1] Initially commercialized by Ciba-Geigy in 1976 as a racemic mixture under the trade name Dual®, the journey of this compound is a compelling narrative of chemical innovation.[2] The molecule possesses two chiral elements—a stereogenic center in the side chain and a chiral axis due to restricted rotation around the N-aryl bond—resulting in four distinct stereoisomers.[3]
Groundbreaking research in the early 1980s revealed a crucial detail: approximately 95% of the desired herbicidal activity resides in the (S)-enantiomers.[2][3][4] This discovery catalyzed a paradigm shift, moving the industry from applying a mixture containing inactive isomers to developing a more efficient, environmentally conscious product. The culmination of this effort was the launch of Dual Magnum® in 1997, a formulation enriched with the active (S)-metolachlor, which provides the same biological effect at roughly 65% of the original application rate.[2] This guide provides a detailed exploration of the synthetic pathways to this compound, with a primary focus on the landmark industrial process for its enantioselective production—a triumph of asymmetric catalysis.
Part 1: The Foundation - Synthesis of Racemic this compound
The original industrial synthesis of this compound produces a racemic mixture of all four stereoisomers. This process, while robust, serves as a crucial baseline for understanding the subsequent development of the enantioselective route. The synthesis is a two-step process starting from readily available bulk chemicals.
Core Reaction Pathway
The synthesis begins with 2-ethyl-6-methylaniline (MEA) and methoxyacetone.
-
Reductive Alkylation: The first step involves the condensation of MEA with methoxyacetone to form an imine intermediate. This imine is then hydrogenated in situ in a reductive alkylation reaction. The industrial process historically utilized a platinum-on-carbon (Pt/C) catalyst in the presence of sulfuric acid.[2][5]
-
Chloroacetylation: The resulting secondary amine, N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)amine, is subsequently acylated using chloroacetyl chloride to yield racemic this compound.[2][6]
A Chinese patent describes an alternative hydrogenation catalyst composed of palladium-carbon, Raney nickel, and phosphoric acid, claiming high yield and purity.[7]
Part 2: The Industrial Pinnacle - Enantioselective Synthesis of (S)-Metolachlor
The transition to (S)-metolachlor necessitated a complete rethinking of the synthesis. The challenge was to install the chiral center with high selectivity on an industrial scale exceeding 10,000 tons per year.[2][4] The breakthrough came from the development of a highly efficient asymmetric hydrogenation of the pre-formed N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (MEA imine). This process remains the largest-scale application of enantioselective catalysis to date.[2][8][9]
The Catalyst System: A Synergistic "Magic Mixture"
The success of the (S)-metolachlor process hinges on a meticulously optimized catalyst system generated in situ. It is not a single component but a synergistic mixture where each ingredient plays a critical role.[8][10]
-
Iridium Precursor: The metal of choice is iridium, typically from a precursor like [Ir(COD)Cl]₂ (1,5-cyclooctadiene iridium(I) chloride dimer).[2][10] Early attempts with rhodium catalysts, common for asymmetric hydrogenation, proved to have insufficient activity for the sterically hindered MEA imine.[11][12] Iridium catalysts were found to be significantly more active and selective.[11][12]
-
Chiral Ligand: The key to enantioselectivity is the chiral ligand. The industrial process employs a ferrocenyl diphosphine ligand of the Josiphos family, specifically (R,S_Fc_)-Xyliphos.[2][8] The unique structure of this ligand creates a chiral pocket around the iridium center, directing the hydrogen addition to one face of the imine substrate.
-
Essential Additives: High catalyst productivity and activity are only achieved with specific additives:
-
Iodide: An iodide salt, such as tetrabutylammonium iodide (NBu₄I), is crucial.[8][10] Iodide is believed to be a large, weakly coordinating anion that facilitates the formation of key five-coordinate iridium intermediates in the catalytic cycle.[10]
-
Acid: The addition of a small amount of acid, particularly acetic acid, dramatically accelerates the reaction, increasing the rate by a factor of five or more.[8][12]
-
The Catalytic Mechanism: A Proton-First, Outer-Sphere Pathway
The extreme steric hindrance of the MEA imine makes a traditional inner-sphere mechanism, where the substrate binds directly to the metal, unlikely. Density Functional Theory (DFT) calculations support a plausible proton-first, outer-sphere mechanism .[8][10]
-
Protonation: The cycle begins with the protonation of the imine by acetic acid, making the C=N bond more susceptible to reduction.
-
H₂ Activation: The iridium complex facilitates the heterolytic splitting of dihydrogen (H₂), assisted by the acetate anion, to form a five-coordinate iridium trihydride species.[8][10]
-
Hydride Transfer: This is the key enantioselective step. The protonated imine approaches the iridium trihydride. A hydride is transferred from the metal to the imine's carbon atom. The stereochemical outcome is directed by a weak C-H···Ir interaction, without the substrate needing to formally coordinate to the sterically crowded metal center.[8][10]
-
Product Release & Catalyst Regeneration: The resulting protonated amine is released, and the iridium catalyst is regenerated to continue the cycle.
Industrial Process Parameters and Protocol
The industrial application of this catalytic system is remarkable for its efficiency, operating at an extremely high substrate-to-catalyst ratio.[11][13]
Table 1: Typical Industrial Conditions for Asymmetric Hydrogenation
| Parameter | Value | Reference |
|---|---|---|
| Substrate | MEA Imine | [11] |
| Catalyst System | [Ir(COD)Cl]₂ / Xyliphos / NBu₄I / Acetic Acid | [8] |
| Substrate/Catalyst Ratio | > 1,000,000 | [11][13] |
| H₂ Pressure | 80 bar | [11][13] |
| Temperature | 50 °C | [11][13] |
| Conversion | > 99% within 4 hours | [13] |
| Enantiomeric Excess (ee) | ~79-80% | [11][14] |
| Turnover Frequency (TOF) | > 1,800,000 h⁻¹ (initial) |[11][13] |
Experimental Protocol: Asymmetric Hydrogenation of MEA Imine
This protocol is a generalized representation based on public domain literature and should be adapted and optimized under appropriate laboratory safety conditions.
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
(R,S_Fc_)-Xyliphos
-
MEA Imine (purified substrate)
-
Tetrabutylammonium iodide (NBu₄I)
-
Acetic Acid
-
Anhydrous, degassed solvent (e.g., toluene)
-
High-pressure autoclave with magnetic stirring and temperature/pressure controls
Procedure:
-
Catalyst Preparation: In an inert atmosphere (glovebox), charge a vial with [Ir(COD)Cl]₂ and the Xyliphos ligand in the desired molar ratio (typically slightly more than 2:1 ligand to dimer). Add a portion of the degassed solvent to dissolve the components and stir briefly.
-
Reactor Charging: Charge the high-pressure autoclave with the MEA imine, the iodide additive, and the remaining solvent.
-
Catalyst Injection: Transfer the pre-formed catalyst solution into the autoclave under an inert atmosphere.
-
Acid Addition: Add the specified amount of acetic acid to the reaction mixture.
-
Reaction Execution: Seal the autoclave. Purge several times with nitrogen, followed by hydrogen. Pressurize the reactor to the target hydrogen pressure (e.g., 80 bar) and begin vigorous stirring. Heat the reactor to the setpoint temperature (e.g., 50 °C).
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake.
-
Work-up: Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. The resulting solution containing the chiral amine can then be carried forward to the final chloroacetylation step to produce (S)-metolachlor.
Part 3: Alternative Synthetic Strategies
While the iridium-catalyzed hydrogenation is the dominant industrial method, other synthetic routes have been explored, primarily from a "chiral pool" approach, which utilizes enantiomerically pure starting materials.
Chiral Pool Synthesis from (R)-Propylene Oxide
An elegant, multi-step synthesis has been developed starting from commercially available (R)-propylene oxide.[15][16] This route achieves excellent enantioselectivity (>99% ee) and a good overall yield (51-55%) without the need for column chromatography.[15][17]
The key steps in this pathway often involve:
-
Nosylation and Ring Opening: (R)-propylene oxide is reacted with 2-nitrobenzenesulfonamide (Nosyl-NH₂) followed by nucleophilic ring-opening with a methoxide source to establish the core C-O and C-N bonds with the correct stereochemistry.
-
Fukuyama-Mitsunobu Reaction: The resulting nosylated amino alcohol is coupled with 2-ethyl-6-methylaniline (MEA).
-
Denosylation: The nosyl protecting group is removed.
-
Acylation: The final chiral amine is acylated with chloroacetyl chloride to yield (S)-metolachlor.
Other Approaches
-
Enzymatic Resolution: This method involves synthesizing a racemic intermediate, such as N-(2-ethyl-6-methylphenyl)alanine ester, and then using a lipase (e.g., Lipase B from Candida antarctica) to selectively hydrolyze one enantiomer.[18][19] The desired enantiomer can then be separated and converted to (S)-metolachlor.[19] While capable of producing high-purity material, these processes are often more complex and less economical for bulk agrochemical production compared to asymmetric catalysis.[18]
-
Chiral Source Synthesis from Lactates: Methods have been developed using (D)- or (L)-lactate as the chiral starting material.[18][20] These routes involve multiple steps including tosylation, nucleophilic substitution with MEA, reduction, and acylation.[18][20]
Conclusion
The synthesis of this compound, and particularly its enantioselective production, is a showcase of industrial chemical process development. The journey from a racemic mixture to the highly active (S)-enantiomer not only reduced the environmental load of the herbicide but also established a new benchmark for large-scale asymmetric catalysis. The iridium-Xyliphos system, born from over a decade of intensive research, demonstrates how a deep understanding of catalytic mechanisms and the synergy between metal, ligand, and additives can overcome formidable synthetic challenges like the reduction of a sterically congested imine.[4] While alternative chiral pool syntheses offer high enantiopurity, the sheer scale, efficiency, and atom economy of the asymmetric hydrogenation route solidify its position as a landmark achievement in modern agrochemical manufacturing.
References
- 1. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. SYNTHESIS OF CHIRAL PESTICIDES [ebrary.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. CN105461580A - Synthesis method of this compound - Google Patents [patents.google.com]
- 8. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemical.report [chemical.report]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. The Chiral Switch of this compound: The Development of a Large-Scale Enantioselective Catalytic Process | CHIMIA [chimia.ch]
- 14. ovid.com [ovid.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. CN104478756A - Synthesis method of (S)-metolachlor - Google Patents [patents.google.com]
The Environmental Odyssey of Metolachlor: A Technical Guide to its Fate and Transport
Introduction
Metolachlor, a member of the chloroacetanilide herbicide family, is extensively utilized in modern agriculture for the pre-emergence control of grassy and broadleaf weeds in a variety of crops, including corn, soybeans, and cotton.[1] Its widespread application necessitates a thorough understanding of its environmental fate and transport to ensure its efficacy while safeguarding ecosystem health. This technical guide provides an in-depth analysis of the physicochemical properties, degradation pathways, and mobility of this compound in key environmental compartments. It is intended for researchers, environmental scientists, and regulatory professionals engaged in the study and management of agricultural chemicals. We will explore the intricate interplay of chemical and biological processes that dictate the persistence and movement of this compound and its principal metabolites, offering insights grounded in established scientific principles and standardized testing methodologies.
Physicochemical Characteristics: The Foundation of Environmental Behavior
The environmental behavior of any chemical is fundamentally governed by its intrinsic physical and chemical properties. For this compound, these characteristics determine its partitioning between soil, water, and air, and its susceptibility to various degradation mechanisms.
| Property | Value | Significance in Environmental Fate | Source |
| Molecular Formula | C₁₅H₂₂ClNO₂ | Basic identity of the compound. | [1] |
| Molecular Weight | 283.80 g/mol | Influences diffusion and transport processes. | [1] |
| Water Solubility | 488 - 530 mg/L at 20-25°C | High solubility suggests a potential for leaching and transport in aqueous systems. | [2][3] |
| Vapor Pressure | 1.3 x 10⁻⁵ mm Hg at 20°C | Low vapor pressure indicates that volatilization from soil and water surfaces is generally not a major dissipation pathway under normal conditions. | [4] |
| Henry's Law Constant | 0.9 x 10⁻⁸ atm·m³/mol | A low value further confirms the limited potential for volatilization from aqueous solutions. | [4] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 3.13 | Indicates a moderate potential for partitioning into organic matter and lipids, suggesting some degree of bioaccumulation potential. | [2] |
| Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) | 200 mL/g | A moderate Kₒc value suggests that this compound will be mobile in soils with low organic matter content but will exhibit greater sorption in soils rich in organic matter. | [4] |
Environmental Dissipation: Degradation Pathways
The persistence of this compound in the environment is determined by a combination of abiotic and biotic degradation processes. These pathways transform the parent compound into various metabolites, which may have their own distinct environmental fate characteristics.
Abiotic Degradation
Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through hydrolysis and photolysis.
-
Hydrolysis: This process involves the reaction of this compound with water. This compound is relatively stable to hydrolysis at environmentally relevant pH values (5-9), with a reported half-life of over 200 days.[3] This indicates that hydrolysis is not a significant degradation pathway under most environmental conditions.
-
Photolysis: Photodegradation, or the breakdown of a chemical by light, can occur in both water and on soil surfaces. The aqueous photolysis half-life of this compound has been reported to be around 70 days under natural sunlight, while on soil surfaces, it is more rapid with a half-life of approximately 8 days.[4] The presence of substances like humic acids in water can hinder photolysis.
Biotic Degradation
Microbial degradation is the primary pathway for the dissipation of this compound in soil and aquatic systems.[5] A diverse range of soil microorganisms, including bacteria and fungi, are capable of metabolizing this herbicide. The degradation is often a co-metabolic process, where the microorganisms do not use this compound as a primary energy source.[5]
The initial and most critical step in the microbial degradation of this compound is the displacement of the chlorine atom. This is often mediated by glutathione S-transferase enzymes present in microorganisms, leading to the formation of a glutathione conjugate.[5] This conjugate is then further metabolized through various enzymatic pathways to form two major, more mobile, and persistent metabolites:
-
This compound Ethane Sulfonic Acid (ESA)
-
This compound Oxanilic Acid (OA)
These metabolites are frequently detected in surface and groundwater, sometimes at higher concentrations than the parent this compound, due to their increased water solubility and persistence.[6]
Caption: Simplified degradation pathway of this compound in the environment.
Environmental Transport: Mobility in Soil and Water
The movement of this compound from its application site is a critical aspect of its environmental risk profile. The primary transport mechanisms are sorption and leaching in soil, and runoff into surface waters.
Sorption in Soil
Sorption, the process by which a chemical binds to soil particles, is a key factor controlling the mobility and bioavailability of this compound.[5] The primary soil component influencing this compound sorption is organic matter. Soils with higher organic carbon content exhibit stronger adsorption of this compound, which reduces its concentration in the soil solution and consequently limits its potential for leaching.[4] The soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc) are used to quantify this process.
Leaching
Due to its moderate to high water solubility and moderate Koc value, this compound is considered to have a moderate to high leaching potential, particularly in sandy soils with low organic matter content.[4] Significant rainfall or irrigation events shortly after application can facilitate the downward movement of this compound through the soil profile, potentially leading to groundwater contamination.
Runoff
Surface runoff is a major pathway for the transport of this compound from agricultural fields to adjacent surface water bodies. The amount of this compound lost via runoff is influenced by factors such as the timing and intensity of rainfall after application, soil type, slope of the land, and agricultural practices (e.g., tillage).
Caption: Conceptual model of this compound's fate and transport in the environment.
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (e.g., water, food). The octanol-water partition coefficient (Log Kₒw) of this compound, which is 3.13, suggests a moderate potential for bioaccumulation.[2] The bioconcentration factor (BCF), which measures the accumulation of a chemical from water into an aquatic organism, is a key indicator. While specific BCF values for this compound can vary depending on the fish species and experimental conditions, they are generally low to moderate. For instance, a BCF of 7.05 to 9.21 has been reported for whole fish.[7] This indicates that this compound is not expected to significantly biomagnify in aquatic food chains.
Experimental Protocols for Environmental Fate Assessment
Standardized laboratory and field studies are essential for generating reliable data on the environmental fate and transport of pesticides. The Organization for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) have established comprehensive guidelines for these studies.
Hydrolysis as a Function of pH (OECD Guideline 111)
This study determines the rate of abiotic degradation of a chemical by water at different pH levels.
Methodology:
-
Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[8]
-
Test Substance Application: The test substance (radiolabeled or non-labeled) is added to the buffer solutions at a known concentration.[9]
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).[10]
-
Sampling and Analysis: Aliquots are taken at specific time intervals and analyzed for the concentration of the parent compound and any major hydrolysis products.[10]
-
Data Analysis: The rate of hydrolysis and the half-life (DT₅₀) are calculated for each pH.
Adsorption/Desorption Using a Batch Equilibrium Method (OECD Guideline 106)
This study quantifies the extent to which a chemical sorbs to different soil types.
Methodology:
-
Soil Selection: A minimum of five different soil types with varying properties (organic carbon content, texture, pH) are selected.[11]
-
Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio and equilibration time.[11]
-
Adsorption Phase: A known concentration of the test substance in a 0.01 M CaCl₂ solution is added to the soil samples. The mixtures are agitated for the predetermined equilibration time.[12]
-
Separation and Analysis: The soil and solution phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is measured.[13]
-
Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution. The adsorption coefficient (Kd) and the organic carbon normalized adsorption coefficient (Koc) are determined.[13]
-
Desorption Phase (Optional): The supernatant is replaced with a fresh solution without the test substance, and the process is repeated to determine the extent of desorption.
Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)
This study determines the rate and pathway of microbial degradation in soil under both aerobic and anaerobic conditions.
Methodology:
-
Soil Preparation: Fresh soil is collected and sieved. The moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).
-
Test Substance Application: The radiolabeled test substance is applied to the soil samples.
-
Incubation:
-
Aerobic: The soil samples are incubated in a flow-through system that provides a continuous supply of air. Volatile degradation products and CO₂ are trapped.
-
Anaerobic: After an initial aerobic phase to establish microbial activity, the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling and Extraction: Soil samples are taken at various time intervals and extracted with appropriate solvents.
-
Analysis: The extracts are analyzed to quantify the parent compound and identify major metabolites. The amount of ¹⁴CO₂ and other volatile products is also measured.
-
Data Analysis: The degradation rate and half-life (DT₅₀) of the parent compound and the formation and decline of major metabolites are determined.
Bioconcentration in Fish: Flow-Through Test (OECD Guideline 305)
This study measures the potential for a chemical to accumulate in fish from the surrounding water.
Methodology:
-
Test Organism: A suitable fish species (e.g., rainbow trout, zebrafish) is selected.[14]
-
Exposure (Uptake) Phase: Fish are exposed to a constant concentration of the test substance in a flow-through system for a defined period (typically 28 days).[15]
-
Depuration (Post-Exposure) Phase: The fish are then transferred to clean water and observed for a further period to measure the rate of elimination of the substance.[15]
-
Sampling: Water and fish tissue samples are collected at regular intervals during both phases.
-
Analysis: The concentration of the test substance in the water and fish tissue is determined.
-
Calculation: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state.[14]
Conclusion
The environmental fate and transport of this compound are governed by a complex interplay of its physicochemical properties and various environmental processes. While it is relatively stable to hydrolysis, its persistence is primarily dictated by microbial degradation in soil, leading to the formation of the more mobile and persistent ESA and OA metabolites. Its moderate water solubility and sorption characteristics create a potential for leaching in vulnerable soil types and transport via surface runoff. The bioaccumulation potential of this compound is considered to be low to moderate. A comprehensive understanding of these processes, supported by standardized testing methodologies, is crucial for conducting accurate environmental risk assessments and developing sustainable agricultural practices that mitigate the potential for off-site contamination.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
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- 6. scielo.br [scielo.br]
- 7. asianpubs.org [asianpubs.org]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 10. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 11. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 12. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 13. oecd.org [oecd.org]
- 14. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 15. oecd.org [oecd.org]
An In-depth Technical Guide to the Environmental Degradation Pathways of Metolachlor
Prepared by: Gemini, Senior Application Scientist
Abstract
Metolachlor, a widely used chloroacetanilide herbicide, is subject to a variety of transformation and degradation processes in soil and aquatic environments.[1] Understanding these pathways is critical for assessing its environmental fate, persistence, and potential impact on ecosystems. This guide provides a comprehensive technical overview of the biotic and abiotic degradation mechanisms of this compound in soil and water. We will explore the primary microbial and chemical reactions, identify key metabolites such as this compound ethane sulfonic acid (ESA) and this compound oxanilic acid (OA), and discuss the environmental factors that influence degradation rates. Furthermore, this document details standard experimental methodologies for studying these degradation pathways, offering researchers a validated framework for investigation.
Introduction to this compound
This compound is a selective, pre-emergence herbicide used to control annual grasses and certain broadleaf weeds in a variety of crops, including corn, soybeans, cotton, and sorghum.[1][2] Its efficacy lies in the inhibition of very-long-chain fatty acid formation, which is crucial for plant growth.[3] Due to its widespread agricultural use and moderate water solubility (around 500 mg/L), this compound and its degradation products are frequently detected in soil, surface water, and groundwater, necessitating a thorough understanding of its environmental chemistry.[2][4][5]
Chemical Properties
-
Chemical Name: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide[2]
-
Molecular Formula: C₁₅H₂₂ClNO₂[2]
-
Vapor Pressure: 1.7 x 10⁻³ Pa at 20°C[2]
Environmental Fate: An Overview
The environmental fate of this compound is governed by a combination of transport and degradation processes. Its moderate soil sorption coefficient (Koc) and relatively high water solubility suggest a potential for leaching and runoff into aquatic systems.[6][7] Once in the environment, its persistence is determined by its susceptibility to biotic and abiotic degradation, with reported soil half-lives ranging from 15 to over 100 days, depending on conditions.[2][4][8] Microbial degradation is considered the primary dissipation pathway in soil, while photodegradation can be significant in surface waters.[4][6][8]
Caption: General overview of this compound's environmental fate and transport.
Degradation Pathways in Soil
In the soil environment, the dissipation of this compound is predominantly driven by microbial activity, though abiotic processes can contribute under specific conditions.[6][8]
Biotic Degradation (Microbial Metabolism)
Microbial degradation is the most significant pathway for this compound dissipation in soil.[4][8] A diverse range of soil microorganisms, including bacteria and fungi, can metabolize the herbicide.[2][9][10] Studies comparing sterilized and non-sterilized soil have shown that the degradation rate is significantly slower in sterile soil, confirming the crucial role of microbes.[8][11] For instance, one study found the degradation rate was 3.3 times slower in sterilized soil.[8]
The primary microbial degradation pathway involves the displacement of the chlorine atom by glutathione (GSH), a reaction often catalyzed by glutathione S-transferase (GST) enzymes.[6][12] This initial conjugation step is critical and leads to the formation of two major, persistent, and mobile metabolites:
-
This compound Ethane Sulfonic Acid (ESA)
-
This compound Oxanilic Acid (OA or OXA)
These metabolites are often found in water resources at concentrations higher than the parent compound.[5][13]
Caption: Primary microbial degradation pathway of this compound in soil.
Key Microbial Species: Several microbial species have been identified with the ability to degrade this compound, including:
Abiotic Degradation in Soil
While less significant than microbial action, abiotic processes can contribute to this compound degradation.
-
Hydrolysis: this compound is relatively stable to hydrolysis. Its hydrolysis half-life at 20°C is reported to be over 200 days, indicating this is a very slow degradation process under typical environmental pH conditions (5-9).[2][6]
-
Photolysis: On the soil surface, photodegradation can occur. The soil photolysis half-life has been reported to be around 8 days when exposed to natural sunlight, but this process is limited to the top few millimeters of soil and is negligible once the herbicide is incorporated into the soil profile.[6]
Factors Influencing Degradation Rates in Soil
The rate of this compound degradation is highly dependent on environmental conditions.
| Factor | Effect on Degradation Rate | Rationale & Insights |
| Temperature | Increases with temperature | Higher temperatures enhance microbial activity and the rate of chemical reactions. Half-life can decrease from ~65 days at 10°C to ~24 days at 35°C.[8] |
| Soil Moisture | Generally increases with moisture | Optimal moisture levels (e.g., 60-80% of field capacity) support robust microbial populations. Saturated conditions can also favor dissipation.[8][11] |
| Organic Matter | Complex; can increase sorption and microbial activity | High organic matter can increase the sorption of this compound, potentially reducing its bioavailability for degradation. However, it also supports a larger, more active microbial community.[2][8][11] |
| pH | Minimal direct effect on hydrolysis | This compound is stable across a wide pH range. However, pH can indirectly affect microbial populations and their enzymatic activity.[6] |
| Oxygen Status | Faster under aerobic conditions | Aerobic microbial metabolism is generally more efficient. Half-lives are typically shorter in aerobic vs. anaerobic conditions (e.g., 47 days vs. 78 days in one study).[6] |
Degradation Pathways in Water
In aquatic systems, both abiotic photolysis and biotic degradation contribute to the transformation of this compound.
Abiotic Degradation: Aqueous Photolysis
Photodegradation by sunlight is a significant pathway for this compound removal from surface waters.[14] The process involves direct absorption of UV light or indirect reactions with photochemically produced reactive species like hydroxyl radicals.[15][16] The half-life due to aqueous photolysis can range from 22 days in summer to over 200 days in winter at mid-latitudes.[17] The presence of dissolved organic matter, such as humic substances, can hinder photolysis by absorbing UV light.[6][17]
Photodegradation leads to several transformation products, primarily through dechlorination and subsequent reactions.[17]
Caption: Simplified pathway of this compound photodegradation in water.
Biotic Degradation in Aquatic Systems
Microbial communities in the water column and, more significantly, in sediments contribute to this compound degradation.[2] The pathways are similar to those in soil, leading to the formation of ESA and OXA metabolites.[18] The half-life in aquatic systems is variable, with one study in lake water mesocosms reporting half-lives ranging from 33 to 46 days.[18] Degradation is often faster in sediment-water systems compared to the water column alone due to higher microbial densities in the sediment.
Experimental Methodologies for Studying Degradation
To accurately assess the environmental fate of this compound, standardized laboratory and field studies are essential. These studies are designed to isolate specific degradation processes and quantify their rates.
Soil Microcosm Degradation Study
This laboratory experiment is the cornerstone for determining soil half-life and identifying major metabolites.
Scientist's Note: The primary objective is to simulate environmental conditions while controlling variables. Using both sterile and non-sterile soil allows for the clear differentiation between abiotic and biotic degradation. The ¹⁴C-labeled herbicide is the gold standard for these studies, as it enables a complete mass balance analysis, accounting for parent compound, metabolites, non-extractable bound residues, and mineralization to ¹⁴CO₂.
Step-by-Step Protocol:
-
Soil Collection and Characterization: Collect fresh soil from a relevant location. Sieve and characterize it for texture, organic matter content, pH, and microbial biomass.
-
Microcosm Setup: Weigh a defined amount of soil (e.g., 50 g dry weight equivalent) into replicate flasks. Some replicates should be sterilized (e.g., by autoclaving or gamma irradiation) to serve as abiotic controls.
-
Herbicide Application: Prepare a stock solution of this compound (often ¹⁴C-radiolabeled) and apply it to the soil to achieve the desired concentration. Ensure even distribution.
-
Incubation: Adjust soil moisture to a specific level (e.g., 60% of water holding capacity). Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C). Include traps for volatile organics and CO₂ (e.g., NaOH traps) if using ¹⁴C-metolachlor.
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 3, 7, 14, 30, 60, 90 days), destructively sample replicate flasks.
-
Extraction: Extract the soil samples using an appropriate organic solvent (e.g., acetonitrile/water mixture). This separates the parent compound and extractable metabolites from the soil matrix.
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS/MS) to identify and quantify this compound and its degradation products.[4][19]
-
Mass Balance: For radiolabeled studies, quantify the radioactivity in the extract, the post-extraction soil (bound residues), and the CO₂ traps (mineralization).
-
Data Analysis: Plot the decline in this compound concentration over time to calculate the degradation rate and half-life (DT₅₀) using appropriate kinetic models (e.g., first-order kinetics).[3]
Caption: Experimental workflow for a soil microcosm degradation study.
Aqueous Photolysis Study
This experiment quantifies the rate of degradation due to sunlight.
Scientist's Note: It is critical to include dark controls to differentiate between photodegradation and other potential loss processes like hydrolysis or microbial action. Using a standardized light source or natural sunlight with measured intensity allows for the calculation of quantum yield and environmentally relevant half-lives.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a solution of this compound in sterile, purified water (e.g., buffered to a specific pH). Replicate samples should also be prepared in water containing natural dissolved organic matter (e.g., filtered lake water) to assess indirect photolysis.
-
Sample Vessels: Use quartz tubes or flasks that are transparent to UV light.
-
Irradiation: Expose the samples to a controlled light source that simulates the solar spectrum or to natural sunlight. Wrap a set of replicate vessels in aluminum foil to serve as dark controls.
-
Time-Point Sampling: At specific time intervals, remove replicate samples from both the light-exposed and dark control sets.
-
Analysis: Directly analyze the water samples by HPLC-UV or LC-MS/MS to determine the concentration of the parent this compound and identify any major photoproducts.[15][16]
-
Data Analysis: Calculate the degradation rate constant and half-life for the light-exposed samples after correcting for any loss observed in the dark controls.
Conclusion
The environmental degradation of this compound is a complex process involving both biotic and abiotic pathways. In soil, microbial metabolism is the dominant force, transforming this compound into its more persistent and mobile ESA and OXA metabolites. In water, photolysis plays a key role in its dissipation from sunlit surface layers. The rate and outcome of these degradation processes are intricately linked to environmental factors such as temperature, moisture, and the presence of organic matter. A thorough understanding of these pathways, supported by robust experimental methodologies as outlined in this guide, is essential for predicting the environmental behavior of this compound and ensuring its responsible use in agriculture.
References
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- 12. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. health.state.mn.us [health.state.mn.us]
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- 18. This compound and alachlor breakdown product formation patterns in aquatic field mesocosms [pubs.usgs.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Bioavailability of Metolachlor in Diverse Soil Environments
Introduction: Defining the Scope of Metolachlor's Activity
This compound is a selective, pre-emergent herbicide belonging to the chloroacetanilide class, widely utilized for controlling annual grasses and certain broadleaf weeds in a variety of agricultural crops.[1][2] Its efficacy, however, is not solely dependent on its application rate but is profoundly influenced by its bioavailability in the soil. Bioavailability, in this context, refers to the fraction of the total this compound concentration in the soil that is in the soil solution or weakly sorbed, and is therefore available for uptake by target weeds, degradation by microorganisms, or transport through the soil profile.[3][4]
Understanding the intricate interplay between this compound and the soil matrix is paramount for optimizing weed control, predicting its environmental persistence, and assessing the risk of off-site transport, such as leaching into groundwater.[5][6] This guide provides a comprehensive technical overview of the critical factors governing this compound's bioavailability, details robust methodologies for its assessment, and presents a comparative analysis of its behavior across different soil types, offering researchers and environmental scientists a framework for predicting its fate and activity.
Section 1: The Soil Matrix: Primary Determinants of this compound's Fate
The bioavailability of this compound is not an intrinsic property of the herbicide itself, but rather a dynamic state dictated by the complex physicochemical and biological properties of the soil. Several key soil characteristics act in concert to control its sorption, degradation, and mobility.
Soil Organic Matter (SOM): The Dominant Sorption Phase
Numerous studies unequivocally identify soil organic matter as the single most important factor governing the sorption of this compound.[3][7][8][9] The relationship is direct and positive: as SOM content increases, the adsorption of this compound to soil particles also increases.[3][8] This process is driven primarily by hydrophobic partitioning, where the non-polar this compound molecule preferentially moves from the polar soil water phase into the non-polar organic matter phase.
This strong sorption to SOM has a direct, inverse effect on bioavailability. When bound to organic matter, this compound is sequestered from the soil solution, rendering it unavailable for herbicidal action or microbial degradation. For instance, a study demonstrated that varying the organic matter content from 0.9% to 5.7% increased the sorption coefficient of this compound by approximately six-fold.[7] Consequently, soils with high organic matter content require higher application rates for effective weed control but also exhibit a lower risk of the herbicide leaching into groundwater.[10][11]
Clay Content and Mineralogy
While secondary to SOM, clay content and the type of clay minerals present also contribute to this compound sorption.[7][9][11] Clay minerals, with their large surface areas and charged surfaces, can adsorb this compound molecules. The strength of this interaction can be influenced by the specific clay mineralogy (e.g., montmorillonite vs. kaolinite) and the cation exchange capacity (CEC) of the soil.[12][13] In soils with very low organic matter, the contribution of clay to overall sorption becomes more significant.
Soil pH
Soil pH can influence this compound's fate, primarily through its effect on microbial populations responsible for its degradation.[6] this compound is a non-ionic molecule, so its own chemical structure and sorption characteristics are relatively stable across a typical range of soil pH values (5-9).[5][12] However, soil pH is a master variable controlling microbial community structure and activity. Optimal pH conditions for the microbes that degrade this compound will lead to faster dissipation and lower persistence, thereby affecting the duration of its bioavailability. Some studies have noted a negative correlation between pH and the adsorption of several herbicides, including this compound, suggesting that lower pH can enhance retention in some cases.[8][12]
Soil Moisture and Temperature
Soil moisture and temperature are critical environmental factors that directly impact this compound's degradation rate and transport.
-
Moisture: Higher soil moisture content generally enhances microbial activity, accelerating the biodegradation of this compound.[14][15] Saturated soil conditions can favor dissipation and the formation of soil-bound residues.[14] Conversely, dry conditions can significantly increase the herbicide's persistence, raising the risk of carryover to subsequent sensitive crops.[15] Moisture also affects volatilization, with losses increasing in soils with higher moisture content.[7]
-
Temperature: As with most biological processes, the rate of microbial degradation of this compound increases with temperature, leading to shorter persistence in warmer conditions.[15]
Section 2: Core Processes Governing this compound Bioavailability
The interplay of the soil factors described above governs three fundamental processes: sorption-desorption, degradation, and transport. The balance between these processes determines the concentration of this compound in the soil solution at any given time.
References
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- 2. electronicsandbooks.com [electronicsandbooks.com]
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- 5. epa.gov [epa.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. scielo.br [scielo.br]
- 8. Adsorption and degradation behavior of six herbicides in different agricultural soils - ProQuest [proquest.com]
- 9. mdpi.com [mdpi.com]
- 10. DSpace [dr.lib.iastate.edu]
- 11. researchgate.net [researchgate.net]
- 12. Soil Organic Matter Composition and pH as Factors Affecting Retention of Carbaryl, Carbofuran and this compound in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Distribution in a Sandy Soil Under Irrigated Potato Production | Weed Science | Cambridge Core [cambridge.org]
- 14. Degradation and persistence of this compound in soil: effects of concentration, soil moisture, soil depth, and sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
Metolachlor: A Technical Guide to its History, Chemistry, and Herbicidal Action
Abstract
Metolachlor stands as a cornerstone of modern weed management, a testament to decades of chemical innovation and biological understanding. This technical guide provides an in-depth exploration of this compound, from its initial discovery and development by Ciba-Geigy to its evolution into the stereochemically refined and highly effective S-Metolachlor. We will dissect its chemical synthesis, elucidate its precise mechanism of action at the molecular level, detail analytical methodologies for its detection, and discuss its commercial significance. This document is intended for researchers, chemists, and crop protection specialists seeking a comprehensive understanding of this vital herbicide.
Introduction and Historical Context
This compound is a selective, pre-emergence herbicide belonging to the chloroacetanilide chemical family.[1] It is renowned for its efficacy against annual grasses and certain small-seeded broadleaf weeds in a wide array of crops, including corn, soybeans, cotton, and sorghum.[2][3]
The journey of this compound began in the laboratories of Ciba-Geigy, with its discovery in 1970 and subsequent commercial launch in 1976 under trade names like Dual®.[4][5] This introduction marked a significant advancement in weed control, offering farmers a reliable tool for early-season management. A pivotal moment in its history was the realization that its herbicidal activity was stereospecific.[6] this compound exists as four stereoisomers due to a chiral center and a chiral axis (atropisomerism).[1][6] Research revealed that the S-isomers were primarily responsible for the herbicidal activity.[7][8] This discovery led to the development of an advanced manufacturing process to produce an enantiomerically-enriched product, S-Metolachlor, which was commercialized in the late 1990s as Dual Magnum®.[4][9] This "chiral switch" was a landmark achievement, allowing for lower application rates while maintaining or enhancing efficacy, thereby reducing the environmental load.[6][7]
| Milestone | Year | Significance |
| Discovery | 1970 | Ciba-Geigy identifies the herbicidal activity of this compound.[10] |
| Market Launch | 1976 | Racemic this compound is commercialized.[4][5] |
| Stereoisomer Identification | 1981 | Biological tests confirm the differential activity of the four stereoisomers.[10] |
| "Chiral Switch" | 1996-1997 | Commercial production of enantiomerically-enriched S-Metolachlor begins.[7][10] |
Chemical Properties and Synthesis
This compound, with the IUPAC name (RS)-2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-(1-methoxypropan-2-yl)acetamide, is an organic compound derived from aniline.[1]
Key Physicochemical Properties:
-
Molecular Formula: C₁₅H₂₂ClNO₂[1]
-
Molar Mass: 283.80 g·mol⁻¹[1]
-
Appearance: Off-white to colorless liquid[1]
-
Vapor Pressure: 1.7 × 10⁻³ Pa at 20 °C[11]
Industrial Synthesis Pathway
The industrial production of this compound is a multi-step process. The synthesis of racemic this compound and the more complex, enantioselective synthesis of S-Metolachlor are both significant chemical engineering achievements.
The common pathway for racemic this compound involves two primary steps:[1][12]
-
Reductive Alkylation (Imine Formation & Hydrogenation): 2-ethyl-6-methylaniline (MEA) is condensed with methoxyacetone to form an imine. This imine is then hydrogenated to produce the secondary amine.[1][12]
-
Acylation: The resulting amine is acetylated with chloroacetyl chloride to yield this compound.[1][12]
The production of S-Metolachlor required the development of a sophisticated asymmetric catalytic process. The key step is the enantioselective hydrogenation of the imine intermediate. This was achieved using an Iridium-based catalyst with a chiral ferrocenyldiphosphine ligand (e.g., Xyliphos).[4][13] This process represents one of the largest-scale applications of asymmetric catalysis in the agrochemical industry.[10]
Caption: Generalized synthesis pathway for this compound.
Mechanism of Herbicidal Action
This compound is a systemic herbicide absorbed primarily by the shoots and, to a lesser extent, the roots of emerging seedlings.[2][14] Its mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2][5] This places it in the Herbicide Resistance Action Committee (HRAC) Group K3 and the Weed Science Society of America (WSSA) Group 15.[2][5]
The specific biochemical target is a class of enzymes known as fatty acid elongases. These enzymes are critical for extending fatty acid chains beyond the standard C16 and C18 lengths. VLCFAs are essential components for several vital plant functions:
-
Formation of cell membranes
-
Synthesis of cuticular waxes
-
Production of suberin
By inhibiting the elongase enzymes, this compound disrupts these processes, leading to a cascade of effects.[5][15] The primary consequence is the cessation of cell division and elongation in the developing seedling shoot.[5] This prevents the weed from successfully emerging from the soil, which is why this compound is effective as a pre-emergence herbicide.[3] The inhibition of protein and chlorophyll synthesis has also been noted as a downstream effect of its primary mode of action.[15][16]
Caption: Mechanism of action of this compound in susceptible weeds.
Analytical Methodologies
The detection and quantification of this compound and its primary metabolites—this compound ethane sulfonic acid (ESA) and this compound oxanilic acid (OA)—in environmental samples are critical for regulatory monitoring and environmental fate studies.[17] A variety of analytical techniques are employed, with the choice depending on the matrix (e.g., water, soil) and required sensitivity.
A common and robust approach for water analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[18][19]
Example Protocol: LC-MS/MS Analysis of this compound in Water
This protocol provides a generalized workflow for the determination of this compound and its metabolites in water samples.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: To concentrate the analytes of interest and remove interfering matrix components.
-
Step 1: Condition a C18 SPE cartridge with methanol followed by deionized water.[18]
-
Step 2: Pass a 50 mL water sample through the conditioned SPE cartridge.[18][20]
-
Step 3: Wash the cartridge with deionized water to remove polar impurities.[20]
-
Step 4: Elute the analytes (this compound, ESA, OA) from the cartridge using a methanol/water solution (e.g., 80/20 v/v).[18]
-
Step 5: Evaporate the eluate to near dryness under a gentle stream of nitrogen.[18][20]
-
Step 6: Reconstitute the residue in a small, precise volume of a suitable solvent mixture (e.g., 10/90 acetonitrile/water) for LC-MS/MS analysis.[18]
2. Instrumental Analysis: LC-MS/MS
-
Rationale: To separate the analytes chromatographically and detect them with high sensitivity and specificity using mass spectrometry.
-
Step 1 (LC): Inject the reconstituted sample into an HPLC system equipped with a suitable analytical column (e.g., C18). Separation is achieved using a gradient elution program with mobile phases typically consisting of water and acetonitrile or methanol, often with additives like formic acid to improve ionization.
-
Step 2 (MS/MS): The column effluent is directed to a tandem mass spectrometer with an electrospray ionization (ESI) source.[18]
-
Step 3 (Detection): The instrument is operated in Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This provides high selectivity. Parent compounds are typically analyzed in positive ion mode, while the acidic ESA and OA metabolites are analyzed in negative ion mode.[18]
3. Quantification
-
Rationale: To determine the concentration of each analyte in the original sample.
-
Step 1: Prepare a series of calibration standards of known concentrations.[21]
-
Step 2: Analyze the standards using the same LC-MS/MS method to generate a calibration curve.
-
Step 3: Compare the peak area of each analyte in the sample to the calibration curve to calculate its concentration. The method limit of quantification can be as low as 0.10 ppb.[18]
Caption: Workflow for this compound analysis in water by SPE and LC-MS/MS.
Commercial Formulations and Applications
This compound is available in numerous commercial formulations, both as a standalone active ingredient and in pre-mixes with other herbicides like atrazine, glyphosate, and mesotrione to broaden the spectrum of weed control.[3][14] Products containing the enriched S-Metolachlor isomer are marketed under trade names such as Dual II Magnum®, Brawl II™, and Cinch®.[2][3] Formulations are typically emulsifiable concentrates (EC).[22]
Its primary application is for pre-plant, pre-plant incorporated, or pre-emergence weed control in crops such as:[3][14]
-
Corn
-
Soybeans
-
Cotton
-
Peanuts
-
Potatoes
-
Sorghum
-
Sugar Beets
The development of S-Metolachlor has allowed for a significant reduction in application rates compared to the original racemic mixtures, often by about 35%, while achieving equivalent or superior weed control.[8] This is a direct result of the higher herbicidal activity of the S-isomer.[2][8]
Conclusion
From its discovery in the 1970s to the sophisticated chiral chemistry that defines its modern formulations, this compound has had a profound impact on agricultural productivity. Its targeted mechanism of action, inhibiting VLCFA synthesis, remains a highly effective strategy for pre-emergence weed control. The industrial-scale synthesis of S-Metolachlor stands as a landmark achievement in asymmetric catalysis, providing a powerful tool for farmers while simultaneously reducing the chemical footprint on the environment. Continued research into its environmental fate, coupled with robust analytical monitoring, ensures that this compound can be used effectively and responsibly as part of integrated weed management programs for years to come.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fbn.com [fbn.com]
- 3. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 4. researchgate.net [researchgate.net]
- 5. S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply [allpesticides.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uaex.uada.edu [uaex.uada.edu]
- 9. arkat-usa.org [arkat-usa.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. cdn.who.int [cdn.who.int]
- 12. CN105461580A - Synthesis method of this compound - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. China this compound Herbicide Manufacturers, Suppliers - Factory Direct Wholesale - NATURSIM [natur-sim.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of this compound action due to alterations in cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. Analytical method for the determination of this compound, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cdpr.ca.gov [cdpr.ca.gov]
- 21. epa.gov [epa.gov]
- 22. cipac.org [cipac.org]
A Technical Guide to Metolachlor: Unraveling its Classification and Mechanism as a Group 15 Herbicide
Introduction
Metolachlor stands as a cornerstone in modern agricultural weed management, valued for its efficacy as a selective, pre-emergence herbicide.[1] Classified within the chloroacetamide chemical family, it is a member of the Herbicide Resistance Action Committee (HRAC) and Weed Science Society of America (WSSA) Group 15.[1][2][3] This technical guide provides an in-depth exploration of this compound's biochemical and physiological mode of action, detailing its molecular target and the consequential impact on susceptible plant species. Furthermore, this guide furnishes comprehensive, field-proven experimental protocols for researchers and scientists to investigate and validate the herbicidal activity of this compound and other Group 15 herbicides.
This compound is particularly effective against annual grasses and small-seeded broadleaf weeds in a variety of crops, including corn, soybeans, and cotton.[1][4] Its mechanism of action centers on the inhibition of seedling shoot growth by disrupting the synthesis of very-long-chain fatty acids (VLCFAs).[1][2] The commercial product is often formulated as S-Metolachlor, which contains a higher proportion of the more herbicidally active S-isomer.[4]
The Biochemical Basis of this compound's Herbicidal Activity: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
The primary mode of action of this compound is the disruption of VLCFA biosynthesis.[1][2] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are crucial components of various essential plant lipids, including cuticular waxes, suberin, and sphingolipids, which are vital for membrane structure and function.[5][6]
The synthesis of VLCFAs in plants occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the VLCFA elongase complex. This complex catalyzes the sequential addition of two-carbon units to an acyl-CoA primer (typically C16 or C18). The process involves four key enzymatic reactions:
-
Condensation: Catalyzed by 3-ketoacyl-CoA synthase (KCS), this is the initial and rate-limiting step where a two-carbon unit from malonyl-CoA is added to the acyl-CoA chain.[5][7]
-
Reduction: The resulting 3-ketoacyl-CoA is then reduced by 3-ketoacyl-CoA reductase (KCR).[7]
-
Dehydration: A molecule of water is removed by 3-hydroxyacyl-CoA dehydratase (HCD).[7]
-
Reduction: Finally, the enoyl-CoA is reduced by enoyl-CoA reductase (ECR) to form a saturated acyl-CoA that is two carbons longer than the original primer.[7]
This compound, specifically its active S-isomer, acts as a potent and competitive inhibitor of the first enzyme in this pathway, 3-ketoacyl-CoA synthase (KCS) , also referred to as VLCFA synthase.[4][8] By binding to the KCS enzyme, this compound prevents the condensation reaction, thereby halting the entire VLCFA elongation process.[8][9] This leads to a depletion of VLCFAs, which has catastrophic consequences for the developing seedling. The lack of these essential fatty acids impairs the formation of cell membranes and the protective cuticular wax layer, leading to uncontrolled water loss and ultimately, cell death.[10] The most visible symptom in susceptible plants is the inhibition of shoot and root growth of emerging seedlings, often resulting in failure to emerge from the soil or severe stunting and malformation.[11]
References
- 1. Spectrophotometric assay for the condensing enzyme activity of the microsomal fatty acid chain elongation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Tackling functional redundancy of Arabidopsis fatty acid elongase complexes [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Logistic Analysis for Monitoring and Assessing Herbicide Efficacy | Weed Technology | Cambridge Core [cambridge.org]
- 9. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sourcing and Preparing Plant Material for Enzyme Extraction [greenskybio.com]
- 11. youtube.com [youtube.com]
Methodological & Application
Application Note: A Validated Gas Chromatography Method for the Quantification of Metolachlor in Environmental Samples
Abstract
This application note presents a detailed and validated method for the quantification of Metolachlor, a widely used chloroacetamide herbicide, in environmental matrices using gas chromatography (GC). The described protocol is designed for researchers, environmental scientists, and analytical chemists requiring a robust and reliable method for monitoring this compound residues in soil and water samples. The methodology encompasses sample extraction, cleanup, and analysis by GC coupled with either an Electron Capture Detector (ECD) for high sensitivity or a Mass Spectrometer (MS) for definitive confirmation. All experimental choices are justified to ensure scientific integrity, and the protocol is designed as a self-validating system, complete with performance characteristics.
Introduction
This compound is a selective, pre-emergent herbicide used extensively in agriculture to control annual grasses and certain broadleaf weeds in crops such as corn, soybeans, and cotton.[1][2] Its chemical name is (RS)-2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-(1-methoxypropan-2-yl)acetamide.[1] Due to its widespread application and moderate persistence in soil and water, there is a growing need for sensitive and accurate analytical methods to monitor its environmental fate and ensure compliance with regulatory limits.[2][3] Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound, offering high resolution and sensitivity.[4][5][6] This application note provides a comprehensive guide to a GC-based method for this compound quantification, detailing every step from sample collection to data analysis.
Principle of the Method
The core of this method lies in the efficient extraction of this compound from the sample matrix, followed by chromatographic separation and detection. The overall workflow is depicted in the diagram below.
Figure 1: General workflow for the quantification of this compound by Gas Chromatography.
Materials and Reagents
Equipment
-
Gas Chromatograph (GC) with Electron Capture Detector (ECD) or Mass Spectrometer (MS)
-
Autosampler
-
GC column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenylmethyl siloxane capillary column[5][6]
-
Rotary evaporator
-
Solid Phase Extraction (SPE) manifold and cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Syringes and vials for GC
Reagents and Standards
-
This compound analytical standard (certified purity)
-
Internal Standard (e.g., Dipentyl phthalate)[4]
-
Solvents (pesticide residue grade): Acetone, Methanol, Dichloromethane, n-Hexane, Ethyl acetate[7][8]
-
Anhydrous sodium sulfate (analytical grade, baked at 400°C for 4 hours)
-
High-purity water
-
Gases for GC (Helium, Nitrogen, Argon-Methane, as required by the instrument)
Experimental Protocols
Preparation of Standard Solutions
The preparation of accurate standard solutions is critical for the quantification of this compound.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the expected concentration range of the samples (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL).
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., dipentyl phthalate) in methanol.
-
Calibration Standards: To each working standard solution, add a constant amount of the internal standard to achieve a final concentration suitable for the detector response.
Sample Preparation
The choice of sample preparation protocol depends on the matrix. Below are detailed procedures for water and soil samples.
This protocol is adapted from general principles for pesticide extraction from aqueous matrices.[8]
-
Measure 500 mL of the water sample into a 1 L separatory funnel.
-
Spike the sample with the internal standard solution.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower organic layer through a funnel containing anhydrous sodium sulfate into a collection flask.[8]
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, collecting all extracts in the same flask.
-
Concentrate the combined extract to approximately 1 mL using a rotary evaporator at a temperature not exceeding 40°C.
-
Transfer the concentrated extract to a GC vial and bring to a final volume of 1 mL with methanol.
This protocol is based on established methods for extracting pesticides from soil.[7]
-
Weigh 10 g of homogenized and air-dried soil into a 50 mL centrifuge tube.
-
Spike the sample with the internal standard solution.
-
Add 20 mL of a 3:1 (v/v) methanol/water solution to the tube.[7]
-
Vortex the sample for 1 minute, then shake on a reciprocating shaker for 30 minutes.[7]
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Decant the supernatant into a clean tube.
-
Repeat the extraction with another 20 mL of the extraction solvent.
-
Combine the supernatants and concentrate to approximately 2 mL using a gentle stream of nitrogen.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with 5 mL of a 40:60 (v/v) methanol/water solution to remove polar interferences.
-
Elute the this compound with 10 mL of ethyl acetate.
-
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen and reconstitute to a final volume of 1 mL with methanol in a GC vial.
Figure 2: Detailed workflows for water and soil sample preparation.
GC-ECD/MS Analysis
The following instrumental parameters are recommended as a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| Injector | |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 2 min |
| Ramp Rate 1 | 20 °C/min to 200 °C |
| Ramp Rate 2 | 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Detector | |
| ECD | |
| Temperature | 300 °C |
| Makeup Gas | Nitrogen or Argon-Methane |
| MS | |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of this compound |
| Qualifier Ions | To be determined from the mass spectrum of this compound |
Method Validation and Performance
Method validation is crucial to ensure the reliability of the analytical results.[9] The following parameters should be assessed according to established guidelines.[10][11][12]
| Validation Parameter | Acceptance Criteria | Typical Performance for this compound |
| Linearity (R²) | > 0.99 | > 0.995 |
| Limit of Detection (LOD) | S/N ≥ 3 | Water: ~0.05 µg/L[13], Soil: ~0.01 mg/kg[3] |
| Limit of Quantification (LOQ) | S/N ≥ 10 | Water: ~0.1 µg/L[14], Soil: ~0.05 mg/kg |
| Accuracy (Recovery) | 70-120% | 85-110%[5][6][7] |
| Precision (RSD) | ≤ 20% | < 15% |
| Specificity | No interfering peaks at the retention time of this compound | Confirmed by GC-MS |
Results and Discussion
A typical chromatogram from a GC-ECD analysis will show a well-resolved peak for this compound. The retention time should be consistent across standards and samples. For GC-MS analysis, the identity of the this compound peak should be confirmed by comparing the ratio of the quantifier and qualifier ions to that of a standard.
Quantification is performed by constructing a calibration curve of the peak area ratio (this compound/Internal Standard) versus the concentration of the standards. The concentration of this compound in the samples is then calculated from this curve.
Conclusion
The gas chromatography method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in environmental samples. The described protocols for sample preparation and instrumental analysis, when coupled with proper method validation, will yield accurate and reproducible results. This method is suitable for routine monitoring of this compound residues in both water and soil matrices, contributing to environmental safety and regulatory compliance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 3. GC-ECD analysis of S-metolachlor (Dual Gold) in cotton plant and soil in trial field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry [ideas.repec.org]
- 6. mdpi.com [mdpi.com]
- 7. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 8. gcms.cz [gcms.cz]
- 9. swaenviro.com [swaenviro.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
Application Note & Protocol: Investigating the Effects of Metolachlor on Soil Microbial Communities
Introduction
Metolachlor is a widely utilized pre-emergent chloroacetamide herbicide, crucial for controlling annual grasses and certain broadleaf weeds in various agricultural systems.[1] Its extensive application, however, raises concerns about its potential non-target effects on soil ecosystems. The soil microbiome, a complex community of bacteria, fungi, and other microorganisms, is fundamental to soil health, nutrient cycling, and overall ecosystem stability.[2] Understanding the impact of this compound on these microbial communities is paramount for sustainable agricultural practices.
This document provides a comprehensive experimental protocol for researchers and scientists to study the effects of this compound on soil microbial communities. The protocol outlines a laboratory-based microcosm study, integrating soil physicochemical analysis, this compound residue quantification, and advanced molecular techniques for microbial community profiling. The causality behind each experimental choice is explained to ensure scientific rigor and reproducibility.
Core Principles of the Experimental Design
The experimental design is centered around a controlled laboratory microcosm approach. Soil microcosms are small-scale, controlled environments that simulate natural soil conditions, allowing for the precise manipulation of variables and the detailed study of microbial responses to contaminants.[3][4] This approach offers a higher resolution of ecotoxicological effects compared to field studies, which can be influenced by numerous uncontrolled environmental factors.[4]
The protocol is structured to address three key questions:
-
Dissipation and Persistence: How long does this compound persist in the soil under controlled conditions?
-
Microbial Community Structure: Does this compound alter the diversity and composition of soil bacterial and fungal communities?
-
Microbial Function: Does this compound impact key microbial processes, such as nitrogen transformation?
To answer these questions, the protocol integrates three main analytical workflows:
-
Chemical Analysis: Quantification of this compound residues over time to determine its dissipation kinetics.
-
Molecular Analysis: High-throughput sequencing of 16S rRNA and ITS genes to profile bacterial and fungal communities, respectively.[5]
-
Functional Analysis: Measurement of key soil enzyme activities or nutrient transformation rates, such as those outlined in OECD guidelines.[6][7][8]
Experimental Workflow Overview
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Beyond Taxonomic Identification: Integration of Ecological Responses to a Soil Bacterial 16S rRNA Gene Database [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 16S and ITS rRNA Sequencing | Identify bacteria & fungi with NGS [emea.illumina.com]
- 6. oecd.org [oecd.org]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. OECD 216/217: Nitrogen and Carbon Transformation Test | ibacon GmbH [ibacon.com]
Application Notes and Protocols for Metolachlor in Pre-Emergence Weed Control Studies
This document provides a comprehensive guide for researchers, scientists, and agricultural professionals on the effective application of Metolachlor in pre-emergence weed control studies. It is designed to offer not just procedural steps, but also the scientific rationale behind them, ensuring the design and execution of robust, repeatable, and insightful experiments.
Foundational Principles of this compound Herbicide
This compound is a selective, systemic herbicide widely utilized for its pre-emergence control of annual grasses and numerous small-seeded broadleaf weeds.[1][2][3] First registered in the United States in 1976, it has become a cornerstone in the cultivation of major crops such as corn, soybeans, cotton, potatoes, and sorghum.[1][2][4][5][6]
This compound belongs to the chloroacetamide chemical family (WSSA/HRAC Group 15).[1][7] Its efficacy stems from its specific mode of action and the chemical properties that govern its behavior in the soil. The active ingredient exists as two isomers, S-metolachlor and R-metolachlor. Modern formulations are enriched with the S-isomer, which possesses significantly higher herbicidal activity, allowing for lower application rates compared to the original racemic mixtures.[1][2][3][8][9]
Mechanism of Action: Inhibiting Seedling Growth
The herbicidal activity of this compound is initiated when it is absorbed by the shoots and, to a lesser extent, the roots of germinating weed seedlings.[1][8] It does not kill dormant seeds but acts on the developing seedling before it can emerge from the soil.
The primary site of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis.[1][8][10][11] VLCFAs are essential components for cell division, membrane formation, and the creation of protective cuticular waxes. By disrupting their synthesis, this compound effectively halts the growth of the seedling's shoot and root meristems, preventing emergence and establishment.[2][8][10]
Caption: this compound's pre-emergence mechanism of action.
Critical Factors Influencing Field Performance
The success of a this compound application is not solely dependent on the application rate but is critically influenced by a triad of factors: soil properties, environmental conditions, and application technique. Understanding these interactions is paramount for designing meaningful experiments.
-
Soil Moisture (Activation): this compound requires moisture for activation. Rainfall or irrigation within 7-10 days of application is essential to move the herbicide into the top 3-4 cm of soil, creating a uniform barrier where weed seeds germinate.[1][12][13][14] In dry conditions, efficacy is significantly reduced.
-
Soil Composition (Binding): The herbicide's availability in the soil solution is governed by sorption, which is positively correlated with organic matter and clay content.[4][15][16] Soils high in these components will bind more this compound, potentially requiring higher application rates for effective control. Conversely, in coarse, sandy soils with low organic matter, the risk of crop injury or leaching increases.[14][17]
-
Application Timing and Placement: this compound is primarily a pre-emergence herbicide, applied before weeds germinate.[2] It can be applied pre-plant incorporated (PPI), pre-emergence (PRE) after planting, or in some registered crops, early post-emergence (EPOST) to provide residual control of later-germinating weeds.[1][2][17] The key is to establish the soil barrier before the target weeds emerge.
Experimental Design for Efficacy and Crop Safety Studies
A well-designed study is crucial for generating reliable data. The Randomized Complete Block Design (RCBD) is a standard and robust choice for field trials involving herbicides, as it effectively accounts for field variability such as soil type or slope.[9][18][19]
Core Components of a Field Trial
-
Treatments: A comprehensive trial should include multiple treatments to provide context for the results.
-
Weedy Check (Untreated Control): Essential for establishing the baseline weed pressure and calculating the efficacy of other treatments.
-
Weed-Free Check (Hand-Weeded Control): Crucial for determining the maximum yield potential of the crop in the absence of weed competition and for accurately assessing crop injury (phytotoxicity) from herbicide treatments.
-
This compound Rates: Test a range of rates, typically including the labeled use rate (1X), a lower rate (0.5X), and a higher rate (2X) to evaluate dose-response and crop safety margins. Rates must be adjusted based on soil texture and organic matter content as specified on the product label.[1][20]
-
Standard Comparison: Include a treatment with a different, commonly used pre-emergence herbicide for a benchmark comparison.
-
Tank Mixtures: Evaluate this compound in combination with other herbicides (e.g., atrazine, PPO inhibitors) to assess synergistic effects, broadened weed control spectrum, and resistance management potential.[1][2][7]
-
-
Replication: Each treatment should be replicated at least 3-4 times to ensure statistical validity.
-
Plot Size: Plots should be large enough to minimize edge effects and allow for accurate application and data collection (e.g., 3 meters wide by 10 meters long).
Caption: Standard workflow for a this compound field efficacy trial.
Detailed Experimental Protocols
Protocol: Field Efficacy and Crop Safety Trial
This protocol outlines the steps for conducting a field trial to evaluate the effectiveness of this compound on target weeds and its safety on a given crop.
1. Site Preparation: a. Select a field with a known, uniform history of the target weed species. b. Conduct a soil analysis to determine soil texture (% sand, silt, clay) and organic matter content. This is critical for selecting appropriate application rates.[20] c. Perform primary tillage and seedbed preparation to create a uniform, lump-free surface for planting and herbicide application.[17]
2. Plot Establishment: a. Mark out plots according to the randomized complete block design. b. Plant the desired crop at the appropriate seeding rate and depth. Ensure uniform planting across all plots.
3. Herbicide Preparation and Application: a. Calibrate the application equipment (e.g., CO₂-pressurized backpack sprayer) to deliver a precise volume (e.g., 200 L/ha) at a constant pressure and speed.[14] b. Prepare the spray solutions for each treatment. When creating tank mixes, follow the correct mixing order: first fill the tank to 1/2 with water, add any wettable powders or granules, then liquid flowables, and finally emulsifiable concentrates like this compound.[17] c. Apply treatments immediately after planting (PRE). Walk at a constant speed to ensure uniform application. d. Record environmental conditions: air temperature, soil temperature, wind speed, and cloud cover.
4. Data Collection and Evaluation: a. Weed Control: Conduct visual ratings at set intervals (e.g., 14, 28, and 56 days after treatment). Use a scale of 0% (no control, same as weedy check) to 100% (complete weed death). b. Weed Density and Biomass: At a key time point (e.g., 28 days after treatment), place quadrats in each plot, count the number of weeds by species, and then clip the weeds at the soil line. Dry the biomass in an oven until a constant weight is achieved. c. Crop Injury (Phytotoxicity): Visually assess crop injury at the same intervals as weed control ratings. Use a scale of 0% (no injury) to 100% (crop death), looking for symptoms like stunting, chlorosis, or stand reduction. d. Crop Yield: At crop maturity, harvest a predetermined area from the center of each plot. Measure and record the yield, adjusting for moisture content as appropriate.
5. Data Analysis: a. Subject the collected data (ratings, counts, biomass, yield) to an Analysis of Variance (ANOVA). b. If the ANOVA indicates significant differences between treatments, perform a mean separation test (e.g., Tukey's HSD) to determine which treatments differ from one another.
Data Presentation Tables
Table 1: Example this compound Application Rates by Soil Type
| Soil Texture | Organic Matter (%) | S-Metolachlor Rate (kg a.i./ha) | Rationale |
| Coarse (Sand, Loamy Sand) | < 1.5% | 0.8 - 1.0 | Lower binding capacity; risk of crop injury at higher rates. |
| Medium (Loam, Silt Loam) | 1.5% - 3.0% | 1.0 - 1.3 | Standard rate for average soil conditions. |
| Fine (Clay, Clay Loam) | > 3.0% | 1.3 - 1.6 | Higher binding capacity requires more active ingredient for efficacy. |
| Note: These are illustrative rates. Always consult the specific product label for registered crops and precise rate recommendations.[1][13] |
Table 2: Example Weed Control Efficacy Data (% Control)
| Treatment | Rate (kg a.i./ha) | 14 DAT¹ | 28 DAT | 56 DAT |
| Weedy Check | - | 0 c² | 0 c | 0 c |
| S-Metolachlor | 1.2 | 98 a | 95 a | 88 a |
| Herbicide X (Standard) | 1.5 | 95 a | 89 ab | 80 b |
| S-Metolachlor + Atrazine | 1.0 + 1.0 | 99 a | 98 a | 94 a |
| ¹Days After Treatment | ||||
| ²Means within a column followed by the same letter are not significantly different (P < 0.05). |
Herbicide Resistance and Stewardship
The repeated use of any single herbicide mode of action creates selection pressure for resistant weed biotypes. Resistance to Group 15 herbicides, including this compound, has been confirmed in problematic weeds like Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus).[3][6][21][22][23][24] The primary mechanism is often non-target-site resistance (NTSR), where the weed evolves the ability to rapidly metabolize and detoxify the herbicide, frequently involving glutathione S-transferase (GST) enzymes.[23][25]
To ensure the long-term viability of this compound, research protocols and field applications must incorporate resistance management principles.
Caption: Key pillars of an integrated resistance management plan.
Best Practices for Resistance Management:
-
Use Multiple Modes of Action: Never rely solely on this compound. Tank mix it with other effective pre-emergence herbicides from different HRAC groups.[1][8]
-
Rotate Herbicides: Avoid using Group 15 herbicides in the same field year after year. Rotate to different herbicide programs.[8]
-
Use Full, Labeled Rates: Cutting rates can allow weeds with low-level resistance to survive and reproduce, accelerating the evolution of more robust resistance.[1]
-
Employ an Integrated Approach: Combine chemical control with cultural practices like crop rotation and mechanical methods like tillage where appropriate.[1][8]
By adhering to these detailed protocols and scientific principles, researchers can generate high-quality, defensible data on the application of this compound, contributing to the development of effective and sustainable weed management strategies.
References
- 1. fbn.com [fbn.com]
- 2. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 3. Palmer amaranth in two southern states now resistant to S-metolachlor | EurekAlert! [eurekalert.org]
- 4. epa.gov [epa.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound, Herbicide Resistance Traits, Weed Science Webpage, and More! [uaex.uada.edu]
- 7. uaex.uada.edu [uaex.uada.edu]
- 8. S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply [allpesticides.com]
- 9. cotton.org [cotton.org]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound vs S-Metolachlor: Why Does It Matter? [550cd1-au-sgs.simplotgrowersolutions.com]
- 12. S-metolachlor Uses: How This Pre-emergent Herbicide Controls Weeds Effectively [allpesticides.com]
- 13. genfarm.com.au [genfarm.com.au]
- 14. harvestchemicals.co.za [harvestchemicals.co.za]
- 15. scielo.br [scielo.br]
- 16. DSpace [dr.lib.iastate.edu]
- 17. corteva.com [corteva.com]
- 18. Weed control and crop tolerance with S-metolachlor in seeded summer squash and cucumber | Weed Technology | Cambridge Core [cambridge.org]
- 19. arcjournals.org [arcjournals.org]
- 20. mda.state.mn.us [mda.state.mn.us]
- 21. wssa.net [wssa.net]
- 22. Single Major Gene Controlling S-Metolachlor Resistance Identified in a Central Illinois Waterhemp Population [cambridge.org]
- 23. Frontiers | Mechanism of Resistance to S-metolachlor in Palmer amaranth [frontiersin.org]
- 24. Mechanism of Resistance to S-metolachlor in Palmer amaranth - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanism of Resistance to S-metolachlor in Palmer amaranth - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of Metolachlor in herbicide resistance management research
An Application Guide for Researchers
Introduction: The Enduring Challenge of Weed Management
Metolachlor is a selective, pre-emergent herbicide widely utilized in modern agriculture for the control of annual grasses and certain broadleaf weeds in crops such as corn, soybeans, and cotton.[1][2] As a member of the chloroacetamide chemical family (WSSA Group 15), its efficacy has been a cornerstone of integrated weed management programs.[3][4][5] However, the persistent and intensive use of this compound has led to the evolution of herbicide-resistant weed populations, threatening its long-term viability and global food security.[3][4][6]
This guide serves as a technical resource for researchers, scientists, and agricultural professionals. It provides a detailed overview of the mechanisms governing this compound resistance and presents a suite of robust protocols to identify, characterize, and manage this evolving challenge. Our focus is on providing not just the methodology, but the scientific rationale that underpins each experimental step, ensuring a comprehensive and trustworthy framework for your research.
Section 1: Molecular Basis of this compound Action and Resistance
Mode of Action: Inhibition of Very-Long-Chain Fatty Acids
S-metolachlor, the more active isomer of this compound, acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in germinating weed seedlings.[1][5] Absorbed primarily through the shoots and roots of emerging seedlings, the herbicide targets and blocks elongase enzymes, which are critical for extending fatty acid chains beyond 18 carbons.[1][2] These VLCFAs are essential components of cell membranes and are vital for cell division and elongation. By disrupting their synthesis, this compound effectively halts the growth of roots and shoots, preventing the weed from successfully emerging from the soil.[1] This pre-emergent action is crucial for managing weed competition before it can impact crop yield.[1][5]
The Primary Resistance Mechanism: Non-Target-Site Metabolic Resistance
Unlike target-site resistance, which involves mutations in the herbicide's target protein, resistance to this compound is predominantly a non-target-site resistance (NTSR) mechanism.[3][4] Specifically, research has identified enhanced metabolic detoxification as the primary driver of resistance in problematic weeds like Palmer amaranth (Amaranthus palmeri) and Velvetleaf (Abutilon theophrasti).[5][6][7]
This metabolic defense is primarily mediated by the Glutathione S-transferase (GST) superfamily of enzymes.[3][4][7][8] In resistant plants, GSTs catalyze the conjugation of the this compound molecule with the endogenous antioxidant glutathione (GSH).[3][4] This process renders the herbicide non-toxic, after which it is typically sequestered into the vacuole for permanent storage or further degradation.[9] Resistant populations exhibit higher constitutive expression and/or greater induction of specific GST genes (e.g., ApGSTU19, ApGSTF8 in A. palmeri) upon herbicide exposure, leading to rapid detoxification before the herbicide can reach its target site.[3][10] This detoxification occurs predominantly in the roots, the primary site of herbicide uptake.[3][10][11]
Section 2: An Experimental Framework for Resistance Investigation
Section 3: Core Protocols for Resistance Characterization
The following protocols are foundational for any research program investigating this compound resistance. They are designed to be adaptable to various weed species.
Protocol 1: Whole-Plant Dose-Response Bioassay
Objective: To confirm the presence of resistance and quantify its magnitude by calculating a Resistance Index (RI). This is the gold-standard method for initial confirmation.[12]
Methodology:
-
Seed Germination: Germinate seeds from both the suspected resistant (R) population and a known susceptible (S) standard population. Grow seedlings under controlled greenhouse conditions until they reach the appropriate growth stage for treatment (e.g., 2-3 leaf stage).[13]
-
Plant Preparation: Transplant uniform-sized seedlings into individual pots filled with a standard potting medium. Allow plants to acclimate for several days.
-
Herbicide Preparation: Prepare a stock solution of a commercial formulation of S-metolachlor. Perform serial dilutions to create a range of 8-10 application rates. For the S population, rates should bracket the expected 50% lethal dose (LD₅₀), such as 0, 0.03x, 0.125x, 0.25x, 0.5x, 0.75x, 1x, and 1.5x the recommended field rate. For the R population, a higher range will be necessary, such as 0, 0.25x, 0.5x, 1x, 1.5x, 2x, and 2.5x.[14]
-
Application: Apply the herbicide treatments to the plants using a calibrated laboratory track sprayer to ensure uniform coverage. Include a non-treated control for each population.
-
Data Collection: Keep plants in the greenhouse for 21-28 days after treatment. Assess plant survival and/or measure shoot biomass by harvesting the above-ground tissue, drying it in an oven, and recording the dry weight.[13]
-
Data Analysis: Analyze the data using a log-logistic dose-response model to calculate the dose required to cause 50% mortality or growth reduction (LD₅₀ or GR₅₀) for each population. The Resistance Index (RI) is calculated as:
-
RI = LD₅₀ (Resistant Population) / LD₅₀ (Susceptible Population)
-
An RI greater than 2.0 is generally considered indicative of resistance.
-
Example Data from Literature (A. palmeri):
| Population | LD₅₀ (g ai ha⁻¹) | Resistance Index (RI) | Citation |
| Susceptible (SS) | 27 | - | [3][4] |
| Resistant (16WOO-A) | 88 | 3.3 | [3][4] |
| Resistant (14MIS-E) | 785 | 29.1 | [3][4] |
| Resistant (Marion) | 133 | 8.3 | [14] |
This table summarizes dose-response data from published studies, illustrating the range of resistance levels observed in the field.
Protocol 2: Synergist Assay with GST Inhibitors
Objective: To functionally test the hypothesis that GST enzymes are responsible for resistance. A synergist is a chemical that inhibits a detoxification pathway. If a GST inhibitor restores this compound's effectiveness in the R population, it provides strong evidence for GST-mediated resistance.
Methodology:
-
Assay System: This experiment is often performed effectively using an agar-based seedling assay, which allows for precise control of chemical concentrations and easy measurement of root growth.[3][4][15]
-
Media Preparation: Prepare an appropriate sterile agar medium (e.g., Murashige and Skoog).[15] Aliquot the medium and, just before it solidifies, add the treatments.
-
Treatments: The experiment requires four treatment sets for both R and S populations:
-
Plating and Incubation: Place surface-sterilized seeds onto the solidified agar plates. Seal the plates and incubate them in a growth chamber under controlled light and temperature for 14 days.[3][11]
-
Data Collection & Analysis: Measure the primary root length of the seedlings for each treatment.[3][11] Compare the root growth of the R population in the "S-metolachlor alone" treatment versus the "S-metolachlor + GST inhibitor" treatment. A significant reduction in root growth in the presence of the inhibitor indicates that GSTs were protecting the plant and their inhibition restored susceptibility.[3][7]
Protocol 3: Gene Expression Analysis of Candidate GSTs
Objective: To determine if resistance is associated with the overexpression of specific GST genes.
Methodology:
-
Tissue Sampling: Grow R and S plants to the 2-3 leaf stage. For one cohort, apply a sub-lethal dose of S-metolachlor. Leave a second cohort untreated. Harvest root and leaf tissue separately from all groups at a specific time point (e.g., 24-48 hours post-treatment). Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.[3][11] The primary site of detoxification is the roots, making them the most critical tissue to analyze.[3][10]
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the frozen tissue using a suitable kit or protocol. Assess RNA quality and quantity. Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Primer Design: Design and validate primers for candidate GST genes (identified from literature or transcriptomic studies, e.g., ApGSTU19, ApGSTF8) and one or more stable reference (housekeeping) genes for normalization.[3][10]
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, primers, and a suitable qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct (ΔΔCt) method to calculate the relative fold change in gene expression of the target GST genes in the R population compared to the S population, under both treated and untreated conditions. An elevated baseline expression and/or a stronger induction of GST genes in the R population following herbicide treatment provides molecular evidence for the mechanism of resistance.[10]
Section 4: Implications for Herbicide Resistance Management
The confirmation of GST-mediated metabolic resistance to this compound has significant practical implications. Because this NTSR mechanism can confer cross-resistance to other herbicides, it poses a complex challenge for weed management.[5][7] Research findings should inform integrated weed management (IWM) strategies that reduce selection pressure and preserve the utility of available herbicides.
Key Management Strategies:
-
Diversify Herbicide Modes of Action: Avoid the repeated use of Group 15 herbicides. Rotate or tank-mix this compound with herbicides from different mode-of-action groups (e.g., PPO inhibitors, PSII inhibitors).[1][5][16]
-
Use Full Labeled Rates: Applying herbicides at the recommended rates is crucial to control susceptible and moderately resistant individuals in a population, preventing the proliferation of resistance genes.[1]
-
Incorporate Non-Chemical Control: Integrate cultural practices such as crop rotation, cover crops, tillage, and manual weeding to reduce reliance on herbicides.[1][5]
-
Scout and Monitor: Regularly monitor fields for weed escapes. If resistance is suspected, collect samples for testing to confirm the issue and adapt management strategies accordingly.[1]
By combining rigorous laboratory research with strategic field-level management, the agricultural community can work to mitigate the impact of this compound resistance and ensure the sustainability of this important weed control tool.
References
- 1. S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply [allpesticides.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Mechanism of Resistance to S-metolachlor in Palmer amaranth [frontiersin.org]
- 4. Mechanism of Resistance to S-metolachlor in Palmer amaranth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uaex.uada.edu [uaex.uada.edu]
- 6. bioone.org [bioone.org]
- 7. Enhanced activity of glutathione S-transferases and other metabolic genes confer resistance to S-metolachlor in Abutilon theophrasti Medic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of glutathione S-transferases in the detoxification of this compound in two maize cultivars of differing herbicide tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Mechanism of Resistance to S-metolachlor in Palmer amaranth" by Gulab Rangani, Matheus M. Noguera et al. [scholarworks.uark.edu]
- 11. researchgate.net [researchgate.net]
- 12. Confirming Resistance | Herbicide Resistance Action Committee [hracglobal.com]
- 13. researchgate.net [researchgate.net]
- 14. Resistance of Palmer amaranth (Amaranthus palmeri) to S-metolachlor in the midsouthern United States | Weed Science | Cambridge Core [cambridge.org]
- 15. Confirmation of S-metolachlor resistance in Palmer amaranth (Amaranthus palmeri) | Weed Technology | Cambridge Core [cambridge.org]
- 16. scholarworks.uark.edu [scholarworks.uark.edu]
Application Notes and Protocols for Phytoremediation of Metolachlor-Contaminated Soil
Introduction
Metolachlor, a chloroacetanilide herbicide, is widely used for pre-emergent weed control in various agricultural crops.[1][2][3] Its persistence in soil and potential for groundwater contamination pose environmental concerns.[2][4] Phytoremediation, a plant-based technology, offers a cost-effective and environmentally sustainable approach to remediate this compound-contaminated soils. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental design, and analytical protocols for the phytoremediation of this compound.
Principles of this compound Phytoremediation
The phytoremediation of this compound primarily involves a combination of phytoextraction (uptake of the contaminant by plant roots and translocation to shoots), rhizodegradation (degradation of the contaminant in the rhizosphere by microbial activity), and phytodegradation (degradation of the contaminant within the plant tissues).
Plant Selection Criteria
The success of phytoremediation heavily relies on the selection of appropriate plant species. Ideal candidates should exhibit:
-
Tolerance to this compound: The ability to grow and thrive in the presence of the herbicide.
-
High biomass production: A larger plant mass allows for greater uptake and accumulation of the contaminant.
-
Extensive root systems: A deep and dense root system enhances the exploration of the contaminated soil volume and stimulates microbial activity in the rhizosphere.
-
Efficient uptake and translocation mechanisms: The ability to absorb this compound from the soil and transport it to the harvestable parts of the plant.
-
High expression of detoxifying enzymes: Enhanced enzymatic activity to metabolize this compound into less toxic compounds.
Table 1: Promising Plant Species for this compound Phytoremediation
| Plant Species | Common Name | Family | Reported Efficacy | References |
| Avena sativa | Oats | Poaceae | Significant dissipation of this compound, with up to 54.5% removal observed at higher doses.[1][5][6] | [1][5][6] |
| Medicago sativa | Alfalfa | Fabaceae | Demonstrated efficacy in dissipating this compound, with up to 36.4% removal.[1][5][6] Also promotes microbial biodiversity.[1][5] | [1][5][6] |
| Sorghastrum nutans | Indian Grass | Poaceae | Noted for its ability to detoxify common agrochemical residues, including this compound. | |
| Zea mays | Maize/Corn | Poaceae | Naturally tolerant to this compound due to efficient detoxification mechanisms.[7] | [7] |
Mechanisms of this compound Detoxification in Plants
Plants have evolved sophisticated enzymatic systems to detoxify xenobiotics like this compound. The detoxification process typically occurs in three phases:
-
Phase I: Transformation: The initial modification of the this compound molecule, often through oxidation, reduction, or hydrolysis. This phase is primarily mediated by Cytochrome P450 monooxygenases (P450s) .[8][9][10][11] These enzymes introduce functional groups that increase the reactivity and water solubility of the herbicide.
-
Phase II: Conjugation: The transformed this compound molecule is conjugated with endogenous molecules, such as glutathione, glucose, or malonic acid. This step is crucial for detoxification and is mainly catalyzed by Glutathione S-transferases (GSTs) .[7][12] The resulting conjugates are generally less toxic and more water-soluble.
-
Phase III: Compartmentation: The conjugated this compound metabolites are sequestered into cellular compartments, such as vacuoles, or bound to the cell wall, effectively removing them from active metabolic pathways.
Figure 1: Simplified workflow of this compound detoxification in plants.
Experimental Design and Protocols
This section outlines the protocols for conducting a laboratory-scale phytoremediation study of this compound-contaminated soil.
Soil Preparation and Spiking
Objective: To create a homogenous soil matrix with a known concentration of this compound.
Materials:
-
Air-dried and sieved (2 mm) soil
-
This compound analytical standard
-
Acetone (or other suitable solvent)
-
Fume hood
-
Glass beaker or tray
-
Mechanical shaker
Protocol:
-
Soil Characterization: Before spiking, characterize the soil for its physicochemical properties, including pH, organic matter content, texture, and nutrient levels. These factors can significantly influence this compound bioavailability and degradation.
-
Spiking Solution Preparation: Prepare a stock solution of this compound in a minimal amount of a suitable solvent like acetone.
-
Soil Spiking Procedure:
-
To minimize the impact of the solvent on soil microorganisms, a phased spiking method is recommended.[13]
-
Weigh out 25% of the total soil required for the experiment and place it in a glass beaker or tray.
-
Under a fume hood, slowly add the this compound stock solution to the soil while continuously mixing to ensure even distribution.
-
Allow the solvent to evaporate completely in the fume hood. This may take several hours.
-
Once the solvent has evaporated, combine the spiked soil with the remaining 75% of the unspiked soil.
-
Homogenize the entire soil batch thoroughly using a mechanical shaker or by manual mixing.
-
-
Equilibration: Store the spiked soil in a well-ventilated area for a defined period (e.g., 7-14 days) to allow for the equilibration of this compound with the soil matrix.
-
Pre-experiment Analysis: Collect a subsample of the spiked soil to determine the initial this compound concentration (T0).
Phytoremediation Pot Experiment
Objective: To evaluate the efficiency of selected plant species in remediating this compound-contaminated soil.
Materials:
-
Pots (non-porous, with drainage holes)
-
Spiked soil
-
Seeds of selected plant species (Avena sativa, Medicago sativa, etc.)
-
Control (unplanted) pots
-
Growth chamber or greenhouse with controlled conditions (temperature, light, humidity)
-
Deionized water
Protocol:
-
Experimental Setup:
-
Fill an equal amount of spiked soil into each pot.
-
Designate a set of pots for each plant species and a set of unplanted control pots. Replicate each treatment (including the control) at least three times.
-
-
Sowing and Germination: Sow a predetermined number of seeds in each pot at an appropriate depth.
-
Growth Conditions: Place the pots in a growth chamber or greenhouse with controlled environmental conditions. Typical conditions might be a 16/8 hour light/dark cycle, 25/20°C day/night temperature, and 60-70% relative humidity.
-
Watering: Water the pots regularly with deionized water to maintain optimal soil moisture for plant growth.
-
Monitoring and Sampling:
-
Monitor plant growth and health throughout the experiment.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, and 90 days), harvest the plants and collect soil samples from each pot.
-
For plant samples, separate the roots and shoots.
-
Process the soil and plant samples for this compound analysis.
-
Figure 2: General workflow for a pot-based phytoremediation experiment.
Analytical Protocols
Accurate quantification of this compound in soil and plant matrices is critical for evaluating phytoremediation efficiency.
This compound Extraction from Soil and Plant Tissues
Objective: To extract this compound from solid matrices for subsequent analysis.
Method: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for this compound extraction.[14]
Materials:
-
Soil/plant samples
-
Acetonitrile
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Centrifuge tubes
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
Sample Preparation: Homogenize fresh or freeze-dried soil and plant samples.
-
Extraction:
-
Weigh a representative subsample (e.g., 5-10 g) into a centrifuge tube.
-
Add a specific volume of acetonitrile (e.g., 10-20 mL).
-
Add anhydrous magnesium sulfate and sodium chloride.
-
Shake vigorously for a specified time (e.g., 1-2 minutes).
-
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 4000 rpm) for a set duration (e.g., 5-10 minutes) to separate the organic layer.
-
Cleanup (if necessary): For complex matrices, a dispersive solid-phase extraction (d-SPE) cleanup step may be required.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a vial for analysis.
This compound Quantification by HPLC-UV
Objective: To quantify the concentration of this compound in the extracts.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 analytical column
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v)[15]
-
Flow Rate: 1.0 mL/min[15]
-
Detection Wavelength: 230 nm[15]
-
Injection Volume: 20 µL
Protocol:
-
Calibration Curve: Prepare a series of this compound standards of known concentrations in the mobile phase. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the filtered sample extracts into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Note: For higher sensitivity and selectivity, especially for complex matrices and low concentrations, LC-MS/MS is the preferred analytical technique.[14][16]
Data Analysis and Interpretation
Phytoremediation Efficiency
Calculate the percentage of this compound removal from the soil at each sampling time point using the following formula:
Removal Efficiency (%) = [(C_initial - C_final) / C_initial] * 100
Where:
-
C_initial is the initial concentration of this compound in the soil.
-
C_final is the final concentration of this compound in the soil at a given time point.
This compound Dissipation Kinetics
The dissipation of this compound in soil often follows first-order kinetics.[14][17] The half-life (DT50) can be calculated using the following equation:
DT50 = 0.693 / k
Where k is the first-order rate constant, determined from the slope of the natural logarithm of the concentration versus time plot.
Table 2: Reported Half-life of this compound in Soil
| Soil Condition | Half-life (days) | Reference |
| Various soil types | 26.3 - 40.1 | [17] |
| Soil at 10°C | 64.8 | [17] |
| Soil at 35°C | 23.7 | [17] |
| General range | 47 - 107 | [4] |
Advanced Protocols: Enzyme Activity Assays
To understand the biochemical mechanisms of this compound detoxification, it is beneficial to measure the activity of key enzymes in the plant tissues.
Glutathione S-Transferase (GST) Activity Assay
Principle: This colorimetric assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH), catalyzed by GST. The product, a dinitrophenyl-glutathione conjugate, absorbs light at 340 nm.
Protocol (General Outline):
-
Enzyme Extraction: Homogenize plant tissue in an appropriate extraction buffer and centrifuge to obtain the crude enzyme extract (supernatant).
-
Protein Quantification: Determine the protein concentration of the enzyme extract.
-
Assay Reaction: In a microplate well, combine the enzyme extract, GSH, and CDNB substrate in a suitable buffer.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time using a microplate reader.
-
Calculation: Calculate the GST activity, typically expressed as nmol of CDNB-GSH conjugate formed per minute per mg of protein.
Cytochrome P450 Monooxygenase (P450) Activity Assay
Principle: P450 activity can be indirectly measured by monitoring the metabolism of specific substrates. For herbicide metabolism studies, this often involves incubating plant microsomes with the herbicide and cofactors (like NADPH) and then quantifying the formation of metabolites using HPLC or LC-MS/MS.[8][9]
Protocol (General Outline):
-
Microsome Isolation: Isolate the microsomal fraction from plant tissues through differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing the isolated microsomes, this compound, and NADPH in a suitable buffer.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period.
-
Reaction Termination and Extraction: Stop the reaction and extract the metabolites.
-
Metabolite Analysis: Analyze the extract using HPLC or LC-MS/MS to identify and quantify the this compound metabolites formed.
Conclusion
The application notes and protocols outlined in this document provide a comprehensive framework for investigating the phytoremediation of this compound-contaminated soil. By carefully selecting plant species, designing robust experiments, and employing accurate analytical techniques, researchers can effectively evaluate and optimize phytoremediation strategies for this prevalent herbicide. Further investigation into the genetic and biochemical pathways of this compound detoxification in hyperaccumulating plants will pave the way for developing more efficient and targeted phytoremediation technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. researchgate.net [researchgate.net]
- 4. cdn.who.int [cdn.who.int]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of this compound Applications and Phytoremediation Processes on Soil Microorganisms: Insights from Functional … [ouci.dntb.gov.ua]
- 7. Characterization of glutathione S-transferases in the detoxification of this compound in two maize cultivars of differing herbicide tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Toxicity and Glutathione S-Transferase-Catalyzed Metabolism of R-/ S-Metolachlor in Rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method for spiking soil samples with organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dissipation of S-metolachlor in plant and soil and effect on enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijariit.com [ijariit.com]
- 16. epa.gov [epa.gov]
- 17. researchgate.net [researchgate.net]
Application Note: High-Throughput Chiral Separation of Metolachlor Stereoisomers by Supercritical Fluid Chromatography (SFC)
Abstract
This application note presents a robust and rapid method for the chiral separation of the four stereoisomers of metolachlor using Supercritical Fluid Chromatography (SFC). This compound, a widely used herbicide, possesses two chiral elements, resulting in four stereoisomers with differing biological activities. The herbicidally potent S-isomers are now predominantly used in formulations to reduce the environmental load of less active isomers. Consequently, a fast and efficient analytical method is crucial for quality control and environmental monitoring. This SFC method achieves baseline separation of all four stereoisomers in under 10 minutes, a significant improvement over traditional normal-phase HPLC methods that can take over 30 minutes. By leveraging the low viscosity and high diffusivity of supercritical CO2, this method offers a "green" alternative that drastically reduces analysis time and eliminates the use of hazardous solvents like n-hexane.
Introduction: The Importance of Chiral Purity in this compound
This compound is a selective herbicide used extensively in agriculture, with a global production exceeding 30,000 tons annually. The molecule's structure is unique, featuring both a stereogenic carbon center and a chiral axis, which gives rise to four distinct stereoisomers: (aS,1'S), (aR,1'S), (aS,1'R), and (aR,1'R).
Crucially, the herbicidal efficacy is not evenly distributed among these isomers. Approximately 95% of the desired biological activity is attributed to the two S-isomers, which share the (S) configuration at the stereogenic carbon. This disparity in activity led to a "chiral switch" in the agrochemical industry, where formulations of racemic this compound (containing all four isomers in equal parts) are being replaced by enantiomerically enriched S-metolachlor. This allows for a reduced application rate while maintaining the same weed control effect, thereby lessening the environmental impact.
This industrial shift necessitates a reliable and efficient analytical technique to verify the enantiomeric excess (e.e.) of the S-isomers in manufactured products. While normal-phase HPLC has been used, it suffers from long run times and reliance on environmentally harmful solvents. Supercritical Fluid Chromatography (SFC) emerges as a superior modern alternative, combining the best aspects of gas and liquid chromatography to provide rapid, high-resolution separations with significantly lower environmental impact.
Principles of Chiral Separation by SFC
SFC utilizes a mobile phase, typically carbon dioxide, heated and pressurized beyond its critical point (31.1 °C and 7.38 MPa) to exist as a supercritical fluid. This state exhibits gas-like viscosity and liquid-like solvating power, enabling high flow rates and rapid separations without a significant loss in efficiency.
For chiral separations, the core of the technique lies in the Chiral Stationary Phase (CSP). These columns contain a chiral selector, often a polysaccharide derivative, which forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes causes the enantiomers to travel through the column at different speeds, resulting in their separation.
The separation is fine-tuned using two key components:
-
Organic Modifiers: Alcohols such as methanol, ethanol, or isopropanol are added to the supercritical CO2 to increase the mobile phase's polarity and elution strength. The choice and concentration of the modifier are critical for optimizing selectivity and retention.
-
Additives: Small percentages (typically 0.1-1%) of acidic or basic additives can be incorporated into the modifier. These additives improve peak shape and enhance resolution by interacting with the analyte or deactivating residual active sites on the stationary phase.
Experimental Workflow and Protocol
Instrumentation and Materials
-
SFC System: An Agilent 1260 Infinity Analytical SFC System or equivalent, equipped with a binary pump for CO2 and modifier delivery, a thermostatted column compartment, a Diode Array Detector (DAD), and an automated back pressure regulator (BPR).
-
Chiral Column: Chiralpak IA-3 (4.6 x 250 mm, 3 µm). Other polysaccharide-based CSPs can be screened.
-
Reagents: Instrument-grade CO2, HPLC-grade Isopropanol.
-
Samples: Racemic this compound and S-Metolachlor standards, dissolved in isopropanol at 5 mg/mL.
Method Development Workflow
A systematic method scouting approach is essential for developing an optimal chiral separation. This involves screening multiple columns and mobile phase compositions to identify the best conditions. The workflow is automated to ensure efficiency and reproducibility.
Caption: Automated SFC method development workflow.
Optimized SFC Method Parameters
The following table summarizes the optimized conditions derived from the method development process, which successfully resolved all four this compound stereoisomers.
| Parameter | Value |
| Column | Chiralpak IA-3 (4.6 x 250 mm, 3 µm) |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Isopropanol |
| Composition | Isocratic: 2.5% Isopropanol |
| Flow Rate | 3.0 mL/min |
| Column Temperature | 35 °C |
| Back Pressure | 120 bar |
| Injection Volume | 1 µL |
| Detection | DAD: 220 nm (Reference at 360 nm) |
| Run Time | 10 minutes |
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve this compound standards (racemic and S-enriched) in isopropanol to a final concentration of 5 mg/mL.
-
Filter the sample through a 0.2 µm syringe filter into an autosampler vial if any particulate matter is visible.
-
-
System Preparation and Equilibration:
-
Ensure the SFC system is supplied with high-purity CO2 and the modifier reservoir is filled with isopropanol.
-
Set the column temperature to 35 °C and the back pressure to 120 bar.
-
Purge the pumps and flow path.
-
Equilibrate the Chiralpak IA-3 column with the mobile phase (97.5% CO2, 2.5% Isopropanol) at 3.0 mL/min for at least 10-15 minutes or until a stable baseline is achieved.
-
-
Sequence Setup and Data Acquisition:
-
Set up an analysis sequence in the chromatography data system (CDS).
-
Include injections of a blank (isopropanol), the racemic standard, and the S-metolachlor sample.
-
Inject 1 µL of each sample and acquire data for 10 minutes.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatograms.
-
For the racemic standard, four peaks of approximately equal area should be observed.
-
For the S-metolachlor sample, the two peaks corresponding to the S-isomers will be significantly larger.
-
Calculate the enantiomeric excess (e.e.) for the S-isomers using the following formula: e.e. (%) = [ (Area(S-isomers) - Area(R-isomers)) / (Area(S-isomers) + Area(R-isomers)) ] x 100
-
Results and Discussion
The optimized SFC method provided excellent separation of the four this compound stereoisomers with baseline resolution in under 8 minutes, as shown in representative chromatograms. The initial screening revealed that while stronger modifiers like methanol and ethanol resulted in shorter retention times, isopropanol provided the superior selectivity required to resolve all four isomers.
Analysis of the racemic standard confirmed the elution of four distinct peaks with nearly equal proportions. In contrast, the analysis of a stereoselectively synthesized S-metolachlor sample demonstrated a clear enrichment of the S-isomers, with a calculated enantiomeric excess of 78%, consistent with expected synthesis outcomes. The high reproducibility of the method, with retention time RSDs below 0.2% and area RSDs around 1%, underscores its suitability for quantitative quality control.
The success of this method is a direct result of combining the unique properties of supercritical CO2 with a highly selective polysaccharide-based chiral stationary phase. The speed of the analysis—approximately three times faster than published HPLC methods—and the elimination of toxic solvents like n-hexane highlight the significant practical and environmental benefits of adopting SFC for this application.
Conclusion
This application note details a fast, reliable, and environmentally friendly SFC method for the chiral separation of this compound stereoisomers. The method achieves baseline resolution in under 10 minutes, enabling high-throughput analysis for quality control in the production of S-metolachlor and for sensitive monitoring of its environmental fate. The protocol is robust and can be readily implemented in analytical laboratories seeking to modernize their chiral separation capabilities, reduce operational costs, and adhere to green chemistry principles.
Application Notes and Protocols for Determining Metolachlor Efficacy in a Laboratory Setting
Introduction: Understanding Metolachlor and the Imperative for Efficacy Bioassays
This compound is a selective, pre-emergence herbicide widely employed for the control of annual grasses and certain broadleaf weeds in a variety of crops, including corn, soybeans, and cotton.[1][2][3] It belongs to the chloroacetanilide chemical family and is classified as a Group 15 herbicide, functioning as a very long-chain fatty acid (VLCFA) synthesis inhibitor.[1][4] this compound is absorbed by the shoots and roots of emerging seedlings, where it disrupts cell division and elongation, ultimately leading to weed death before they can compete with the desired crop.[4][5] The herbicidal activity is primarily attributed to the S-isomer of this compound, which is more biologically active than the R-isomer.[4][5]
Laboratory bioassays are a critical tool for researchers, scientists, and professionals in the agrochemical industry. These assays provide a controlled and reproducible environment to determine the efficacy of this compound against specific weed species, assess potential crop tolerance, and investigate instances of suspected herbicide resistance.[6][7][8] Unlike field trials, which can be influenced by a multitude of environmental variables, laboratory bioassays allow for the precise control of factors such as herbicide concentration, soil type, moisture, and temperature, enabling a more accurate assessment of a herbicide's intrinsic activity.[9]
This comprehensive guide provides detailed protocols for conducting laboratory bioassays to determine the efficacy of this compound. It is designed to equip researchers with the necessary knowledge to generate reliable and interpretable data, fostering a deeper understanding of this important herbicide.
The Scientific Foundation: Mechanism of Action
This compound's efficacy is rooted in its ability to inhibit the biosynthesis of very long-chain fatty acids (VLCFAs) in susceptible plants.[4] VLCFAs are essential components of plant cell membranes and are crucial for cell division and expansion. By blocking the enzymes responsible for elongating fatty acid chains, this compound effectively halts the growth of emerging weed seedlings.[4] This pre-emergent mode of action underscores the importance of applying this compound before weed seeds germinate.[1][4]
Caption: this compound's mechanism of action.
Experimental Design and Controls: The Cornerstone of Trustworthy Data
A well-designed bioassay with appropriate controls is fundamental to generating trustworthy and scientifically valid results. The experimental setup should be structured to minimize variability and allow for clear interpretation of the data.
Key Components of Experimental Design:
-
Dose-Response: To determine efficacy, a range of this compound concentrations should be tested. This typically involves a logarithmic or geometric series of dilutions to capture the full dose-response curve.
-
Replication: Each treatment, including controls, should be replicated at least three to four times to account for biological variability and increase the statistical power of the results.
-
Randomization: The placement of experimental units (e.g., petri dishes or pots) should be randomized to avoid any systematic bias due to variations in the growth environment (e.g., light or temperature gradients).
Essential Control Treatments:
-
Untreated Control: This group receives no this compound and serves as the baseline for normal plant growth. It is essential for calculating percent inhibition or injury.
-
Solvent Control: If a solvent (e.g., acetone or ethanol) is used to dissolve the this compound, a control group treated with the solvent alone must be included to ensure that the solvent itself has no phytotoxic effects.
Materials and Reagents
Herbicides and Chemicals:
-
This compound (analytical grade)
-
S-Metolachlor (if comparing isomers)
-
Acetone or Ethanol (for stock solution preparation)
-
Distilled or deionized water
-
Surfactant (optional, depending on the formulation and application method)
Plant Material:
-
Seeds of a susceptible indicator species (e.g., cucumber, sorghum, radish, or a target weed species).[8][10]
-
Seeds of a known tolerant crop species (optional, for selectivity studies).
Growth Media and Containers:
-
Petri dishes (9 cm diameter) with filter paper
-
Pots (3-4 inches in diameter)
-
Growth medium (e.g., sand, vermiculite, or a standardized potting mix)
-
Growth chamber or greenhouse with controlled temperature, light, and humidity
Detailed Protocols
Protocol 1: Petri Dish Bioassay for Germination and Early Seedling Growth
This method is rapid and requires minimal space, making it ideal for screening a large number of samples or herbicide concentrations.
Step-by-Step Methodology:
-
Preparation of this compound Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).[11][12] For example, dissolve 10 mg of this compound in 10 mL of acetone to create a 1000 µg/mL stock solution.
-
From the stock solution, prepare a series of working solutions by serial dilution in distilled water. The final concentrations should span a range expected to cause from 0% to 100% inhibition. A typical range might be 0, 0.01, 0.1, 1, 10, and 100 µg/mL.
-
-
Seed Plating:
-
Place two layers of filter paper in each petri dish.
-
Evenly space 10-20 seeds of the indicator species on the filter paper.
-
-
Herbicide Application:
-
Add a specific volume (e.g., 5 mL) of the respective this compound working solution or control solution to each petri dish. Ensure the filter paper is saturated but not flooded.
-
-
Incubation:
-
Seal the petri dishes with parafilm to prevent moisture loss.
-
Place the dishes in a growth chamber with controlled conditions (e.g., 25°C, 16-hour photoperiod).
-
-
Data Collection:
-
After a set period (e.g., 7-14 days), measure the germination percentage, root length, and shoot length of the seedlings.
-
Visual injury ratings can also be recorded on a scale of 0 (no injury) to 100 (complete death).
-
Caption: Petri dish bioassay workflow.
Protocol 2: Soil-Based Pot Bioassay for Pre-Emergence Efficacy
This method more closely simulates field conditions by incorporating a soil matrix.
Step-by-Step Methodology:
-
Preparation of Treated Soil:
-
Determine the desired application rates of this compound in kg a.i./ha.
-
Calculate the amount of this compound needed per pot based on the surface area of the pot.
-
Prepare a stock solution of this compound.
-
Thoroughly mix the calculated amount of this compound solution with a known weight of air-dried, sieved soil for each concentration. A carrier such as sand can be used to ensure even distribution. The untreated control soil should be mixed with the solvent and carrier only.
-
-
Potting and Sowing:
-
Fill pots with the treated or control soil.
-
Sow a specific number of seeds (e.g., 5-10) of the indicator species at a uniform depth.
-
-
Incubation:
-
Place the pots in a greenhouse or growth chamber with controlled conditions.
-
Water the pots as needed, being careful to avoid leaching the herbicide.
-
-
Data Collection:
-
After a set period (e.g., 21-28 days), record the emergence percentage.
-
Harvest the above-ground biomass, dry it in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.
-
Visual injury ratings can also be assessed.[8]
-
Data Analysis and Interpretation
The goal of the data analysis is to quantify the effect of this compound on the indicator plants and to determine key efficacy parameters.
Calculating Percent Inhibition:
The percent inhibition for parameters like root length, shoot length, or biomass can be calculated using the following formula:
% Inhibition = [ (Control Mean - Treatment Mean) / Control Mean ] * 100
Dose-Response Analysis:
The relationship between the this compound concentration and the plant response is typically sigmoidal. This relationship can be modeled using non-linear regression to determine key parameters such as:
-
GR₅₀ (Growth Reduction 50): The concentration of this compound that causes a 50% reduction in plant growth (e.g., biomass or length) compared to the untreated control.
-
EC₅₀ (Effective Concentration 50): The concentration of this compound that produces 50% of the maximal effect.[13]
These values are crucial for comparing the efficacy of different formulations or the susceptibility of different weed species. Statistical software packages such as R, SAS, or GraphPad Prism can be used to perform these calculations.[14][15]
Data Presentation:
Quantitative data should be summarized in a clear and organized manner.
| This compound Concentration (µg/mL) | Mean Root Length (cm) ± SE | % Inhibition of Root Growth | Mean Dry Biomass (g) ± SE | % Inhibition of Biomass |
| 0 (Control) | 8.5 ± 0.4 | 0 | 0.52 ± 0.03 | 0 |
| 0.01 | 7.9 ± 0.5 | 7.1 | 0.48 ± 0.04 | 7.7 |
| 0.1 | 6.2 ± 0.3 | 27.1 | 0.35 ± 0.02 | 32.7 |
| 1 | 3.1 ± 0.2 | 63.5 | 0.18 ± 0.01 | 65.4 |
| 10 | 0.5 ± 0.1 | 94.1 | 0.04 ± 0.01 | 92.3 |
| 100 | 0 | 100 | 0 | 100 |
Troubleshooting and Ensuring Trustworthiness
-
High Variability: If high variability is observed between replicates, review the consistency of your technique, including seed placement, watering, and herbicide application.
-
Poor Germination in Controls: This may indicate poor seed viability or unfavorable growth conditions.
-
No Herbicide Effect at High Concentrations: This could be due to herbicide degradation, improper solution preparation, or the use of a resistant plant species.
-
Self-Validation: The inclusion of a known susceptible and a known tolerant species can act as an internal validation of the bioassay's performance.
Conclusion
Laboratory bioassays are an indispensable tool for the precise and efficient evaluation of this compound efficacy. By following the detailed protocols and principles of sound experimental design outlined in this guide, researchers can generate reliable and actionable data. This information is critical for the development of effective weed management strategies, the stewardship of existing herbicide technologies, and the advancement of agricultural science.
References
- 1. fbn.com [fbn.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply [allpesticides.com]
- 5. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 6. analyzeseeds.com [analyzeseeds.com]
- 7. Herbicide Bioassay - Woods End Laboratories [woodsend.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core [cambridge.org]
- 10. Detection of bioavailable residue of S-metolachlor in the soil by bioassay method - Weed Control Journal [weedcontroljournal.org]
- 11. epa.gov [epa.gov]
- 12. youtube.com [youtube.com]
- 13. EC50 - Wikipedia [en.wikipedia.org]
- 14. GRcalculator: an online tool for calculating and mining dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Metolachlor Injury in Sensitive Crop Cultivars
Welcome to the technical support center dedicated to assisting researchers, scientists, and agricultural professionals in understanding and mitigating metolachlor-induced crop injury, particularly in sensitive cultivars. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support your experimental success.
Understanding this compound and the Basis of Crop Injury
This compound is a widely used selective, pre-emergent herbicide valued for its control of annual grasses and small-seeded broadleaf weeds in numerous crops, including corn, soybeans, cotton, and sorghum.[1][2][3] It belongs to the chloroacetanilide chemical family (Group 15/K3 herbicides) and functions by inhibiting very long-chain fatty acid (VLCFA) synthesis in susceptible plants.[1][4] This inhibition halts cell division and elongation in emerging weed seedlings, preventing them from establishing.[4] The more active isomer, S-metolachlor, allows for lower application rates with the same or better efficacy.[1][4]
Q1: What is the precise mechanism of action for this compound?
This compound is absorbed primarily through the shoots and roots of germinating seedlings and is systemic.[1][4] Its primary target is the inhibition of elongase enzymes, which are critical for the biosynthesis of very long-chain fatty acids (VLCFAs).[4][5] VLCFAs are essential components of cell membranes and are vital for new cell growth. By blocking VLCFA production, this compound effectively stops the development of shoots and roots in emerging weeds.[4]
Q2: Why are some crop cultivars more sensitive to this compound than others?
The selectivity of this compound relies on the crop's ability to rapidly metabolize, or detoxify, the herbicide before it can cause significant damage.[6] Crop tolerance is primarily linked to the activity of enzymes called Glutathione S-transferases (GSTs).[7][8][9] Tolerant cultivars possess higher levels or more efficient forms of GSTs, which catalyze the conjugation of glutathione to the this compound molecule.[7][10][11] This process renders the herbicide non-toxic and facilitates its sequestration within the plant cell.[12]
Sensitive cultivars, on the other hand, may have lower GST activity or less effective GST isozymes, leading to a slower detoxification rate.[7][13] This allows the active this compound to accumulate to phytotoxic levels, causing injury.[7] Research has shown that tolerant maize cultivars have higher expression of specific GST genes and a more rapid metabolism of this compound compared to susceptible ones.[7]
Caption: this compound detoxification pathway in tolerant vs. sensitive cultivars.
Troubleshooting Guide: Diagnosing and Addressing Crop Injury
Accurate diagnosis is the first step toward effective mitigation. This section outlines common injury symptoms, factors that exacerbate them, and a logical workflow for troubleshooting.
Q3: What are the typical symptoms of this compound injury in sensitive crops?
Symptoms of this compound injury are most apparent during and shortly after seedling emergence.[14] Because it inhibits shoot and root growth, the visible signs reflect this disruption.
Common Symptoms:
-
Poor or Failed Emergence: Seedlings may lack the vigor to break through the soil surface.[14]
-
Stunting: Emerged plants are noticeably smaller and less developed than healthy plants.[15]
-
Leaf Malformation:
-
"Buggy whipping" or "leaf wrapping": Leaves fail to unfurl properly from the whorl, creating a tightly wrapped or onion-leaf appearance, particularly in corn.[16]
-
Crinkled or Puckered Leaves: In broadleaf crops, leaves may appear crinkled, and the mid-vein may be shortened, creating a "drawstring" effect.[16][17]
-
-
Root Abnormalities: Roots can be stunted, shortened, or "club-like," reducing the plant's ability to uptake water and nutrients.[18][19]
-
Discoloration: While less common, some crops may exhibit purpling or yellowing (chlorosis) of the leaves, which can be a secondary stress response.[15][20]
| Symptom | Crop Type | Description |
| Buggy Whipping | Grasses (e.g., Corn, Sorghum) | Leaves fail to unfurl from the whorl. |
| Stunting | All | Reduced plant height and overall vigor.[14][15] |
| Drawstring Effect | Broadleaves (e.g., Soybeans, Cotton) | Shortened mid-vein causes leaf puckering.[16][17] |
| Club-like Roots | All | Short, thick, and poorly developed roots.[18] |
| Poor Emergence | All | Seedlings lack the force to emerge from soil.[14] |
Q4: Which environmental and agronomic factors increase the risk of this compound injury?
This compound injury is rarely caused by a single factor. It is often the result of an interaction between herbicide application, environmental conditions, and the inherent sensitivity of the cultivar.
Key Contributing Factors:
-
Cool, Wet Soils: Cold temperatures slow down the metabolic processes of the crop seedling, including the enzymatic detoxification of this compound.[6][15][21] This allows the herbicide to remain active in the plant for a longer period.[6] Excess moisture increases the availability of the herbicide for uptake by the seedling.[21][22]
-
Over-application or Improper Placement: Applying rates higher than recommended for the soil type or overlapping spray patterns can lead to toxic concentrations in the soil.[14] For transplanted crops, shallow planting can place the seedling's growing point in direct contact with the herbicide-treated soil layer, increasing injury risk.[15]
-
Soil Type: Sandy soils with low organic matter have less capacity to bind the herbicide, making more of it available in the soil solution for plant uptake, thereby increasing injury potential.[23]
-
Crop Stress: Any additional stress on the seedling, such as from waterlogging, disease, or insect pressure, can reduce its ability to metabolize the herbicide effectively.[16][22]
-
Cultivar Genetics: As discussed, there is significant variability among cultivars in their inherent tolerance to this compound.[15][21][23][24]
Caption: Key factors contributing to this compound crop injury.
Experimental Protocols & Mitigation Strategies
This section provides actionable strategies and protocols for researchers to mitigate injury and screen for cultivar tolerance.
Q5: How can I reduce the risk of this compound injury in my experiments?
Proactive management is key to preventing phytotoxicity.
Preventative Measures:
-
Cultivar Selection: Whenever possible, select cultivars with known tolerance to this compound. If this information is unavailable, a preliminary screening is recommended (see Protocol 1).
-
Use of Safeners: For certain crops like corn and sorghum, this compound is often co-formulated or tank-mixed with a herbicide safener.[1][25] Safeners are chemical agents that enhance the crop's ability to detoxify the herbicide without affecting its efficacy on weeds.[8][9][26] They work by inducing the expression of GSTs and other metabolic enzymes in the crop.[26][27] Common safeners include benoxacor and dichlormid.[25]
-
Accurate Application: Calibrate spray equipment precisely to apply the correct rate for your soil type and organic matter content. Avoid overlaps.
-
Planting Depth: Ensure proper planting depth to create a physical separation between the seed and the pre-emergence herbicide layer, especially in transplanted crops.[15]
-
Favorable Planting Conditions: Avoid planting into overly wet and cold soils. Planting when conditions favor rapid emergence and vigorous growth will help the crop metabolize the herbicide more quickly.[6][22]
Protocol 1: Greenhouse Screening for this compound Tolerance
This protocol allows for the rapid assessment of cultivar sensitivity under controlled conditions.
Objective: To determine the relative tolerance of different crop cultivars to S-metolachlor.
Materials:
-
Seeds of cultivars to be tested.
-
Potting medium (e.g., sandy loam soil or commercial mix).
-
Pots (e.g., 10 cm diameter).
-
S-metolachlor commercial formulation.
-
Calibrated sprayer or precision pipette for application.
-
Growth chamber or greenhouse with controlled temperature and light.
Methodology:
-
Potting and Seeding: Fill pots with a consistent amount of soil. Plant 5-10 seeds of each cultivar per pot at a uniform depth (e.g., 2-3 cm). Replicate each treatment (cultivar x rate) at least 4 times.
-
Herbicide Preparation: Prepare dilutions of S-metolachlor to achieve rates of 0X (control), 0.5X, 1X, and 2X the recommended field rate for your soil type.
-
Application: Immediately after seeding (pre-emergence), apply the herbicide solutions evenly to the soil surface of the designated pots. Use a calibrated sprayer for best results.
-
Incubation: Place pots in a growth chamber with conditions that mimic early-season field environments (e.g., 15-20°C). Water pots as needed to maintain adequate moisture, but avoid waterlogging.
-
Data Collection (14-21 Days After Treatment):
-
Emergence Count: Record the number of emerged seedlings in each pot.
-
Injury Rating: Visually assess phytotoxicity on a scale of 0% (no injury) to 100% (plant death). Note specific symptoms like stunting, leaf wrapping, etc.
-
Shoot Height: Measure the height of each seedling from the soil line to the tip of the longest leaf.
-
Biomass Measurement: Carefully excise the shoots at the soil line, place them in labeled paper bags, and dry in an oven at 60°C until a constant weight is achieved. Record the dry weight.
-
-
Data Analysis: Analyze the data using ANOVA to determine significant differences in injury, height, and biomass between cultivars and across herbicide rates.
Q6: What can be done if this compound injury is observed in the field?
Once injury has occurred, remedial actions are focused on promoting crop recovery.
Remedial Actions:
-
Reduce Additional Stress: Mitigate any other stressors. This includes managing insect and disease pressure and avoiding cultivation if soils are wet.
-
Promote Vigorous Growth: If conditions are not waterlogged, light irrigation can help move the herbicide deeper into the soil profile, away from the primary root zone. Application of a starter fertilizer or a foliar feed can provide nutrients to help the stressed plant recover.[28]
-
Wait and Observe: In cases of minor injury (e.g., slight stunting or temporary leaf wrapping), crops can often outgrow the damage once favorable growing conditions return and their metabolic systems fully activate.[29] Monitor the crop for new, healthy growth.
Protocol 2: Quantifying this compound Residues in Soil and Plant Tissue
For research purposes, confirming the presence and concentration of this compound can be crucial.
Objective: To extract and quantify this compound residues.
Note: This requires specialized analytical equipment. The following is a generalized workflow. Specific methods should be adapted from established literature.[30][31]
Workflow Overview:
-
Sample Collection:
-
Soil: Collect soil cores from the top 10-15 cm of the affected area and a control area. Composite several cores for a representative sample.
-
Plant Tissue: Collect whole seedlings or affected shoot tissue from both injured and healthy plants.
-
-
Extraction:
-
Soil: this compound is typically extracted from soil using an organic solvent mixture, such as methanol/water or acetone/water.
-
Plant Tissue: Homogenize plant tissue and extract with an appropriate solvent (e.g., chloroform or acetone/water).
-
-
Cleanup: The crude extract is often "cleaned up" using solid-phase extraction (SPE) to remove interfering compounds.
-
Analysis: The final extract is analyzed using analytical instrumentation.
-
Gas Chromatography (GC): GC coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is a common and robust method for quantification.[31]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are available for a more rapid, though potentially less precise, screening of this compound in water and soil samples.[30][32]
-
Caption: Troubleshooting workflow for this compound injury.
References
- 1. fbn.com [fbn.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 4. S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply [allpesticides.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. proteinresearch.net [proteinresearch.net]
- 7. Characterization of glutathione S-transferases in the detoxification of this compound in two maize cultivars of differing herbicide tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanism of Resistance to S-metolachlor in Palmer amaranth [frontiersin.org]
- 9. Mechanism of Resistance to S-metolachlor in Palmer amaranth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced activity of glutathione S-transferases and other metabolic genes confer resistance to S-metolachlor in Abutilon theophrasti Medic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [논문]Characterization of glutathione S-transferases in the detoxification of this compound in two maize cultivars of differing herbicide tolerance [scienceon.kisti.re.kr]
- 14. extension.sdstate.edu [extension.sdstate.edu]
- 15. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 16. Cool Temperatures and Excess Rain may Increase Crop Injury from Labeled Herbicides | Purdue University Vegetable Crops Hotline [vegcropshotline.org]
- 17. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 18. cotton.ces.ncsu.edu [cotton.ces.ncsu.edu]
- 19. Enantioselective phytotoxicity of this compound against maize and rice roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Herbicide Mode of Action and Injury Symptoms [cof.orst.edu]
- 21. Factors in Alachlor and this compound Injury to Corn (Zea mays) Seedlings | Weed Technology | Cambridge Core [cambridge.org]
- 22. youtube.com [youtube.com]
- 23. mdpi.com [mdpi.com]
- 24. Publication : USDA ARS [ars.usda.gov]
- 25. ncwss.org [ncwss.org]
- 26. New Lead Discovery of Herbicide Safener for this compound Based on a Scaffold-Hopping Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bcpc.org [bcpc.org]
- 28. How to remedy overdose of herbicides - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 29. sorghumtrust.co.za [sorghumtrust.co.za]
- 30. electronicsandbooks.com [electronicsandbooks.com]
- 31. downloads.regulations.gov [downloads.regulations.gov]
- 32. epa.gov [epa.gov]
Improving the efficacy of Metolachlor tank mixes with other herbicides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for improving the efficacy of Metolachlor tank mixes. This guide is designed for researchers and scientists to navigate the complexities of herbicide interactions and troubleshoot common issues encountered during experimental applications. Our focus is on providing a deep, mechanistic understanding to empower you to design robust and effective weed control strategies.
Part 1: Foundational Knowledge & Core FAQs
This section addresses the fundamental principles of this compound and tank-mixing strategies.
Question: What is the precise mechanism of action for this compound, and why is this important for tank-mixing?
Answer: this compound is a selective, systemic herbicide belonging to the chloroacetanilide chemical family (Group 15).[1][2] Its primary mode of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis in susceptible plants.[3][4] This process is critical for the formation of cell membranes and lipids, and its disruption halts cell division and elongation, particularly in the developing shoots and roots of germinating weed seedlings.[3][4][5]
Understanding this pre-emergent, seedling-growth-inhibiting mechanism is crucial for two reasons:
-
Timing: this compound is most effective when applied before weeds emerge from the soil.[1][3]
-
Synergy: When tank-mixed, this compound's residual, pre-emergence activity complements post-emergence herbicides that control already established weeds. This provides a multi-pronged attack on the weed population. For instance, tank-mixing with a systemic post-emergence herbicide like glyphosate allows for the control of existing weeds while the this compound provides a soil barrier to prevent the germination of new ones.[1]
It is also important to note that this compound formulations often contain a higher proportion of the S-isomer (S-metolachlor), which has greater herbicidal activity, allowing for lower application rates compared to racemic mixtures.[1][3][6]
Question: What is the primary rationale for tank-mixing this compound with other herbicides?
Answer: The core rationale is to broaden the spectrum of weed control and to implement effective herbicide resistance management.[1] this compound is highly effective against annual grasses and some small-seeded broadleaf weeds.[7] However, it may be less effective against certain established broadleaf weeds. By tank-mixing with another herbicide, such as atrazine or a PPO-inhibitor, you can control a wider range of weed species with a single application.[1]
Furthermore, using multiple effective modes of action simultaneously is a cornerstone of resistance management.[3] Relying on a single herbicide class increases the selection pressure for resistant weed biotypes.[3] For example, with the rise of glyphosate-resistant Palmer amaranth, a tank mix of this compound plus a PPO-inhibiting herbicide has become a recommended strategy.[1][6]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems you may encounter in your research.
Question: My this compound tank mix is showing reduced efficacy or signs of antagonism. What are the likely causes and how do I troubleshoot?
Answer: Reduced efficacy is a complex issue often stemming from interactions within the spray solution or with the target weed. The primary culprits are typically water quality, improper mixing, or biological resistance.
Workflow for Diagnosing Reduced Efficacy
Below is a systematic workflow to diagnose the root cause of poor performance.
References
- 1. fbn.com [fbn.com]
- 2. fbn.com [fbn.com]
- 3. S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply [allpesticides.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanism of this compound action due to alterations in cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uaex.uada.edu [uaex.uada.edu]
- 7. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Poor Metolachlor Performance in Dry Weather Conditions
Welcome to the technical support center for Metolachlor. This guide is designed for researchers, scientists, and agricultural professionals to diagnose and resolve issues related to the performance of this compound-based herbicides, particularly under dry weather conditions. As a pre-emergent herbicide, this compound's efficacy is intrinsically linked to environmental factors, with soil moisture being paramount. This resource provides in-depth, science-backed troubleshooting advice to ensure optimal experimental outcomes and effective weed management.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound is a selective, systemic pre-emergent herbicide widely used for controlling annual grasses and certain small-seeded broadleaf weeds in various crops, including corn, soybeans, and cotton.[1][2] It belongs to the chloroacetanilide chemical family (Group 15 herbicides) and functions by inhibiting the synthesis of very long-chain fatty acids (VLCFAs) in susceptible weed seedlings.[1][3] This inhibition disrupts cell division and elongation, ultimately stopping the growth of seedling shoots and roots before they emerge from the soil.[2][3] this compound is absorbed through the shoots and roots of germinating weeds and must be present in the soil before the weeds germinate to be effective.[1][3]
Q2: Why is my this compound application not working in dry weather?
A: The primary reason for reduced this compound performance in dry weather is the lack of "activation." this compound is applied to the soil surface and requires sufficient moisture, typically from rainfall or irrigation, to move into the top few inches of the soil where weed seeds germinate.[4][5] Without adequate water, the herbicide remains on the dry soil surface and cannot be taken up by the germinating weed seedlings.[6] Generally, at least 0.5 inches of rain or irrigation within 7-10 days of application is needed for proper activation.[4][7]
Q3: How does dry soil directly impact this compound's availability and stability?
A: Dry soil conditions negatively affect this compound in several ways:
-
Reduced Herbicide Mobilization: Without water to move it into the soil profile, this compound cannot reach the target site—the germinating weed seed.[4]
-
Increased Soil Adsorption: In dry soils, herbicides like this compound can become more tightly bound to soil particles, particularly organic matter and clay.[4][8][9] This increased adsorption reduces the amount of herbicide available in the soil solution for weed uptake.[9][10]
-
Enhanced Degradation: When left on the soil surface in dry, sunny conditions, this compound can be susceptible to photodegradation (breakdown by sunlight) and volatilization (loss to the atmosphere), further reducing its efficacy.[11][12]
Q4: Can I apply this compound to dry soil?
A: While you can apply this compound to dry soil, its effectiveness will be significantly compromised until a sufficient activating rainfall or irrigation event occurs.[5] Applying to a moist seedbed is ideal.[13] If you apply to dry soil, the timing of the subsequent rainfall is critical. A delay of several days or weeks can lead to weed emergence before the herbicide is activated, resulting in poor control.[4]
Q5: What is the minimum amount of rainfall needed to activate this compound?
A: A general rule of thumb is that at least 0.5 inches of rainfall is required to effectively move this compound into the weed germination zone.[4] Some labels suggest that 10 to 20 mm (approximately 0.4 to 0.8 inches) of rain within 7 to 10 days after application is necessary for good results.[7] If the soil surface is very dry, more rainfall may be needed to first wet the soil before the herbicide can be effectively incorporated.[4]
Q6: What happens if it rains too much after a this compound application?
A: Excessive rainfall, particularly on coarse-textured or sandy soils with low organic matter, can lead to the herbicide being leached too deep into the soil profile, moving it below the weed seed germination zone.[14][15] This can result in reduced weed control.[14]
Troubleshooting Guides
Guide 1: Poor Weed Control Observed After this compound Application in Dry Conditions
This guide provides a step-by-step process to diagnose and address poor this compound performance when dry weather is a suspected factor.
Step 1: Initial Field Scouting and Data Collection
-
Objective: To gather baseline information about the application and environmental conditions.
-
Procedure:
-
Record Application Details: Note the date of this compound application, application rate, tank mix partners, and carrier volume.
-
Document Weather Data: Compile rainfall data (amounts and dates) from the day of application to the present. Note daily high/low temperatures and general sky conditions (sunny, cloudy).
-
Assess Soil Conditions: Dig into the soil profile to a depth of 4-6 inches. Characterize the soil moisture at the surface and at the depth of the crop seed. Note the soil texture (e.g., sandy, loam, clay) and an estimate of organic matter content.
-
Identify and Quantify Weed Escapes: Identify the species of weeds that have emerged. Note their growth stage and the density of the infestation. Observe if the weed emergence is uniform across the field or patchy.
-
Step 2: Analyzing the Collected Data
-
Objective: To determine the likely cause of the performance failure.
-
Procedure:
-
Evaluate Activation: Compare the recorded rainfall data with the minimum activation requirements (typically >0.5 inches within 7-10 days). If rainfall was insufficient or delayed, lack of activation is a primary suspect.
-
Consider Weed Biology: Are the emerged weeds species that are typically controlled by this compound? (this compound is most effective on annual grasses and small-seeded broadleaf weeds).[1] Perennial weeds will not be controlled.[16]
-
Assess for Other Failure Modes: Rule out other potential causes such as improper application rate, incorrect equipment calibration, or herbicide resistance.
-
Step 3: Decision-Making and Remedial Actions
-
Objective: To select and implement the most appropriate corrective measure.
-
The decision on remedial action will depend on the crop, weed species, and weed growth stage.
| Scenario | Recommended Action | Scientific Rationale |
| No activating rain has occurred, and weeds have not yet emerged. | Wait for rain or apply irrigation if possible. A shallow cultivation can also help to incorporate the herbicide into the soil.[7] | The herbicide is likely still viable on the soil surface and can be activated. Cultivation mechanically moves the herbicide into the soil. |
| Weeds have emerged and are small (e.g., less than the 2-leaf stage). | Apply a post-emergence herbicide. This can be a tank mix with other compatible herbicides to broaden the spectrum of control.[1] | Small, actively growing weeds are more susceptible to post-emergence herbicides.[17] |
| Weeds are large and well-established. | A combination of mechanical cultivation and a post-emergence herbicide may be necessary. | Larger weeds are more difficult to control with herbicides alone.[17] Cultivation can help to manage the existing weeds. |
| Weed pressure is patchy. | Spot treat the affected areas with a post-emergence herbicide. | This is a more targeted and cost-effective approach than a broadcast application. |
Visualizing the Troubleshooting Workflow
A decision-making workflow for troubleshooting poor this compound performance.
Guide 2: Protocol for a Soil Bioassay to Determine this compound Activity
This protocol can be used to determine if the applied this compound is still active in the soil.
Materials:
-
Soil samples from the treated field (collect from the top 2 inches of soil from several locations)
-
Soil from an untreated area of the same field (as a control)
-
Small pots or containers with drainage holes
-
Seeds of a sensitive indicator species (e.g., annual ryegrass, oats)
-
Water
Procedure:
-
Sample Collection: Collect soil from the treated area where poor performance was observed. Also, collect a control soil sample from an adjacent, untreated area.
-
Potting: Fill several pots with the treated soil and several with the untreated control soil.
-
Seeding: Plant the indicator seeds at a shallow depth (approximately 0.5 inches) in all pots.
-
Incubation: Place the pots in a warm, well-lit area and keep the soil moist.
-
Observation: Observe the pots daily for germination and seedling growth over a period of 14-21 days.
-
Analysis:
-
No germination or stunted, malformed seedlings in the treated soil pots, with normal germination and growth in the control pots: This indicates that the this compound is active in the soil, and the performance issue is likely due to other factors (e.g., weed biology, environmental stress on weeds).
-
Normal germination and growth in both treated and control soil pots: This suggests that the this compound is not active at a sufficient concentration in the soil, likely due to degradation or lack of incorporation.
-
Data Summary
Table 1: Influence of Rainfall on the Efficacy of this compound
This table summarizes the expected performance of this compound based on the amount and timing of activating rainfall.
| Rainfall Amount (within 7-10 days of application) | Soil Condition | Expected Weed Control | Primary Mechanism |
| < 0.25 inches | Dry | Poor | Insufficient movement of herbicide into the weed germination zone.[4] |
| 0.25 - 0.5 inches | Dry to slightly moist | Fair to Good | Partial activation and movement of the herbicide into the upper soil layer. |
| > 0.5 inches | Moist | Excellent | Sufficient herbicide movement into the weed germination zone for uptake by seedlings.[4] |
| > 2 inches (on sandy soil) | Saturated | Fair to Poor | Potential for the herbicide to be leached below the weed germination zone.[14][15] |
Visualizing this compound Activation in Soil
The critical role of rainfall in moving this compound into the soil for activation.
References
- 1. fbn.com [fbn.com]
- 2. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 3. S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply [allpesticides.com]
- 4. Preemergence Herbicides, Dry Soils and Rain | Integrated Crop Management [crops.extension.iastate.edu]
- 5. Herbicides and Variable Weather | Integrated Crop Management [crops.extension.iastate.edu]
- 6. Drought Conditions Can Reduce Pesticide Effectiveness: What Growers Need to Know | Extension [extension.unh.edu]
- 7. adama.com [adama.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Dissipation Kinetics, Leaching, and Ecological Risk Assessment of S-Metolachlor and Benfluralin Residues in Soil [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 4farmers.com.au [4farmers.com.au]
- 14. harvestchemicals.co.za [harvestchemicals.co.za]
- 15. gilbasolutions.com [gilbasolutions.com]
- 16. Why Didn't my Pre-emergents Work? [newgarden.com]
- 17. California Farm Equipment [cfemag.com]
Enhancing Microbial Degradation of Metolachlor in Soil: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and environmental professionals dedicated to enhancing the microbial degradation of Metolachlor. This guide is designed to provide practical, in-depth troubleshooting and clear answers to frequently asked questions. Our approach is rooted in extensive field experience and rigorous scientific principles to help you navigate the complexities of your biodegradation experiments and achieve robust, reproducible results.
Troubleshooting Guide
This section addresses common challenges encountered during this compound biodegradation studies in a direct question-and-answer format, focusing on the causality behind each troubleshooting step.
Q1: I'm observing very low or no degradation of this compound in my soil microcosms. What are the likely causes and how can I fix this?
A1: This is a frequent issue that can stem from several factors related to the soil environment, the microbial community, or the experimental setup itself.
Potential Causes & Step-by-Step Solutions:
-
Sub-optimal Environmental Conditions: Microbial enzyme activity is highly sensitive to environmental parameters.
-
pH: The optimal pH for most this compound-degrading microorganisms is between 6.5 and 7.0.[1] Extreme pH can denature the enzymes responsible for degradation.
-
Action: Measure the pH of your soil slurry. If it's outside the optimal range, adjust it carefully using a sterile, dilute acid or base. Buffer the soil medium if significant pH shifts are expected.
-
-
Temperature: Degradation rates are positively correlated with temperature up to an optimum, typically around 25-30°C.[1][2][3]
-
Action: Ensure your incubators are calibrated and maintaining a consistent, optimal temperature.
-
-
Moisture: Soil moisture content significantly influences microbial activity and substrate availability. Optimal degradation often occurs at 60-80% of water holding capacity.[2][3]
-
Action: Verify your soil moisture levels. If the soil is too dry, microbial activity will be limited. If it's waterlogged (saturated), anaerobic conditions may develop, which can inhibit the activity of aerobic degraders.[4]
-
-
-
Lack of Competent Microorganisms: The native soil microbial population may lack efficient this compound-degrading strains.
-
Action (Bioaugmentation): Introduce a known this compound-degrading microbial consortium or a pure culture. Penicillium oxalicum and various bacteria like Klebsiella pneumoniae and Pseudomonas alcaligenes have shown degradation capabilities.[1][5][6] See Protocol 1 for a detailed bioaugmentation workflow.
-
Action (Biostimulation): Enhance the activity of the native microbial community. This compound degradation is often a co-metabolic process, meaning the microbes degrade it while consuming other nutrients.[1][7] Amending the soil with a supplementary carbon source (e.g., glucose, yeast extract) can stimulate microbial activity and enhance degradation.[1]
-
-
High Herbicide Concentration: While counterintuitive, excessively high concentrations of this compound can be toxic to the very microorganisms needed for its degradation.[1]
-
Action: Review the initial concentration of this compound in your experiments. If it's very high (e.g., >100-200 mg/L), consider running a dose-response experiment to identify the inhibitory concentration for your specific soil community.[1]
-
-
Poor Bioavailability: this compound can adsorb strongly to soil organic matter and clay particles, making it unavailable to microorganisms for degradation.[4][7][8]
-
Action: Characterize your soil's organic matter and clay content. While difficult to alter in a running experiment, this knowledge is crucial for interpreting results. For future experiments, selecting soils with lower organic matter might show faster initial degradation rates.
-
-
Experimental Controls Indicate Abiotic Loss: Always include a sterile control (e.g., autoclaved or gamma-irradiated soil) to differentiate between microbial degradation and abiotic loss (e.g., hydrolysis, photodegradation). If you see significant loss in the sterile control, your experimental setup may be flawed. However, studies show that chemical hydrolysis and photodegradation typically contribute little to this compound's overall dissipation in soil.[1][9]
Q2: My results show high variability between experimental replicates. How can I improve consistency?
A2: High variability undermines the statistical power of your results. The root cause is often inconsistent microcosm setup or non-homogenous samples.
Potential Causes & Step-by-Step Solutions:
-
Non-Homogenous Soil: Soil is inherently heterogeneous. Pockets of high organic matter, varying moisture, or uneven herbicide application can lead to different degradation rates in each replicate.
-
Action: Thoroughly homogenize your soil before dispensing it into microcosms. This involves sieving to remove large debris and stones, followed by extensive mixing. Ensure the herbicide stock solution is evenly applied, for instance by using a fine-mist sprayer while continuously mixing the soil.
-
-
Inconsistent Inoculum: If performing bioaugmentation, an uneven distribution of the microbial inoculum will lead to variable starting biomass and, consequently, variable degradation rates.
-
Action: Ensure your liquid inoculum is well-mixed (vortexed) immediately before adding it to each soil replicate. For solid inocula (e.g., wheat bran culture), ensure it is finely ground and mixed thoroughly into the soil.[1]
-
-
Inconsistent Compaction and Moisture: The bulk density of the soil in each microcosm affects aeration and water distribution.
-
Action: Add the same mass of soil to each microcosm vessel. If adding water, do so carefully to achieve a consistent moisture level throughout the soil column, avoiding dry pockets or oversaturation.
-
-
Analytical Inconsistency: Variability can be introduced during sample extraction and analysis.
-
Action: Homogenize the entire soil sample from a single microcosm before taking a subsample for extraction. Ensure your extraction solvent volumes and shaking times are identical for every sample. See Protocol 2 for a robust HPLC analysis method.
-
Q3: I am struggling to isolate potent this compound-degrading microorganisms. What is the best approach?
A3: Isolating specific degraders can be challenging as this compound is a selective herbicide, and the most effective microbes may be slow-growing or require specific co-factors.[5][9]
Potential Causes & Step-by-Step Solutions:
-
Ineffective Enrichment Strategy: Simply plating soil dilutions on a medium with this compound as the sole carbon source may fail, as many degraders rely on co-metabolism.[1][7]
-
Action (Enrichment Culture): Use a liquid enrichment technique. Start by adding a soil sample to a minimal salts medium (MSM) containing a low concentration of this compound (e.g., 50 mg/L) and an additional, easily metabolizable carbon source like glucose or yeast extract.[1]
-
Serial Transfers: After a period of incubation (e.g., 5-7 days), transfer an aliquot of this culture to fresh medium. Repeat this process several times, potentially increasing the this compound concentration in successive transfers to select for the most tolerant and efficient degraders.[1]
-
-
Incorrect Plating Medium: After enrichment, the plating medium must support the growth of the target organisms.
-
Source of Inoculum: The starting soil sample is critical.
-
Action: Collect soil from sites with a long history of this compound application or from pesticide wastewater treatment plants. These environments are more likely to harbor adapted microbial communities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial degradation pathways for this compound?
A1: Microbial degradation of this compound primarily proceeds through several key enzymatic reactions. The exact pathway can differ between microbial species (e.g., fungi vs. bacteria). The main transformations include:
-
Dechlorination: This is a critical detoxification step where the chlorine atom is removed from the chloroacetyl group. This can occur through hydrolytic or reductive mechanisms.[1]
-
N-Dealkylation: Removal of the alkyl side chains from the nitrogen atom.[1]
-
Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic ring or side chains. The biodegradation is often partial and co-metabolic, meaning microbes break it down but may not use it as a primary energy source, and complete mineralization to CO2 is often slow or insignificant.[7]
Q2: Which microbial genera are known to be effective at degrading this compound?
A2: Both fungi and bacteria have been identified as capable this compound degraders. Fungi are often highlighted as key players in soil environments.[1]
-
Fungi: Genera such as Penicillium, Aspergillus, and Chaetomium have demonstrated the ability to degrade this compound.[1][6][9] A strain of Penicillium oxalicum was shown to degrade over 88% of 50 mg/L this compound under optimal conditions.[1]
-
Bacteria: Several bacterial species have been isolated that can metabolize this compound, including Klebsiella pneumoniae, Pseudomonas alcaligenes, and Enterobacter aerogenes.[5][6] Bacterial consortia may be more effective than individual pure cultures.[10]
Q3: How do key soil properties influence this compound degradation rates?
A3: Soil properties create the micro-environment that dictates microbial activity and herbicide availability.
-
Organic Matter: Higher organic matter content generally increases the adsorption of this compound, which can reduce its bioavailability for microbial degradation.[4][8] However, organic matter also supports a larger and more diverse microbial population, which can facilitate co-metabolism.[11]
-
Soil Texture (Clay Content): Similar to organic matter, higher clay content increases the potential for this compound adsorption, potentially slowing degradation.[8]
-
pH: As detailed in the troubleshooting section, soil pH directly impacts microbial enzyme function, with a neutral to slightly acidic range (6.5-7.0) being optimal for many degrading organisms.[1][11]
Data Presentation
Effective data management is key to interpreting your results. Below is an example table summarizing a hypothetical bioaugmentation experiment.
Table 1: Effect of Bioaugmentation on this compound Degradation in Soil Microcosms over 28 Days.
| Treatment Group | Initial Conc. (mg/kg) | Day 7 Conc. (mg/kg) | Day 14 Conc. (mg/kg) | Day 28 Conc. (mg/kg) | % Degradation (Day 28) | Half-life (t½, days) |
| Sterile Control | 50.0 ± 0.5 | 49.1 ± 0.7 | 48.5 ± 0.6 | 47.8 ± 0.8 | 4.4% | ~445 |
| Non-Sterile Control | 50.0 ± 0.4 | 41.2 ± 1.1 | 33.1 ± 1.5 | 24.5 ± 1.9 | 51.0% | 27.5 |
| Bioaugmented | 50.0 ± 0.6 | 28.5 ± 1.3 | 14.9 ± 1.0 | 4.1 ± 0.5 | 91.8% | 9.8 |
Values are presented as Mean ± Standard Deviation (n=3).
Key Experimental Protocols
Protocol 1: Setting up a Soil Microcosm Bioaugmentation Experiment
This protocol outlines the steps for a robust experiment to test the efficacy of an inoculated microbial strain in degrading this compound.
Materials:
-
Sieved soil with known characteristics.
-
Glass beakers or jars for microcosms.
-
This compound analytical standard.
-
Acetone or other suitable solvent for stock solution.
-
Liquid culture of a known degrader strain (e.g., Penicillium oxalicum).
-
Sterile deionized water.
-
Autoclave.
-
Incubator.
Procedure:
-
Soil Preparation:
-
Air-dry and sieve soil (2 mm mesh) to ensure homogeneity.
-
Characterize the soil for pH, organic matter content, and texture.
-
Prepare a sterile control by autoclaving a portion of the soil (e.g., 121°C for 60 minutes, repeated three times on consecutive days).
-
-
Herbicide Spiking:
-
Prepare a stock solution of this compound in a minimal amount of acetone.
-
Add the stock solution to a small portion of the soil and mix thoroughly. Allow the solvent to evaporate completely in a fume hood.
-
Serially dilute this spiked soil with unspiked soil to achieve the desired final concentration (e.g., 50 mg/kg), ensuring even distribution through extensive mixing.
-
-
Microcosm Setup (Example for 3 treatment groups):
-
Aliquot 100 g of the prepared soil into each microcosm vessel.
-
Group 1 (Sterile Control): Use 100 g of autoclaved, spiked soil. Add 10 mL of sterile water.
-
Group 2 (Non-Sterile Control): Use 100 g of non-sterile, spiked soil. Add 10 mL of sterile water.
-
Group 3 (Bioaugmented): Use 100 g of non-sterile, spiked soil. Add 10 mL of the liquid microbial culture (e.g., 1x10⁸ cells/mL).
-
Note: The volume of liquid added should be calculated to bring the soil to the desired moisture content (e.g., 60% of water holding capacity).
-
-
Incubation:
-
Cover the vessels with a breathable material (e.g., perforated paraffin film) to allow gas exchange but minimize water loss.
-
Incubate all microcosms in the dark at a constant temperature (e.g., 25°C).[1]
-
-
Sampling:
-
At predetermined time points (e.g., Day 0, 3, 7, 14, 28, 50), sacrifice three replicate microcosms from each treatment group.
-
Homogenize the soil within each vessel before taking a subsample for this compound extraction and analysis. Store samples at -20°C if not analyzed immediately.
-
Protocol 2: Quantification of this compound in Soil using HPLC-UV
This protocol provides a general method for extracting and quantifying this compound. Method validation (LOD, LOQ, recovery) is essential.[12][13]
Materials:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Centrifuge and centrifuge tubes (50 mL).
-
Orbital shaker.
-
Syringe filters (0.22 µm PTFE).
-
HPLC system with a C18 column and UV detector.
Procedure:
-
Extraction:
-
Weigh 10 g of soil into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Shake vigorously on an orbital shaker for 30-60 minutes at room temperature.[12]
-
Centrifuge the sample at high speed (e.g., 8000 rpm for 10 minutes) to pellet the soil particles.
-
Carefully transfer the supernatant to a clean tube.
-
-
Sample Cleanup (if necessary):
-
Analysis:
-
Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Example HPLC Conditions:
-
-
Quantification:
-
Prepare a calibration curve using this compound analytical standards of known concentrations.
-
Calculate the concentration in the soil samples by comparing the peak area to the calibration curve, accounting for the initial soil mass and extraction volume.
-
Visualizations
Biochemical Pathway
Caption: Simplified microbial degradation pathway for this compound.
Experimental Workflow
Caption: Workflow for a this compound bioaugmentation experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of S-metolachlor in soil as affected by environmental factors - Dialnet [dialnet.unirioja.es]
- 4. Degradation and persistence of this compound in soil: effects of concentration, soil moisture, soil depth, and sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradation of the acetanilide herbicides alachlor, this compound, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. journals.asm.org [journals.asm.org]
- 11. my.ucanr.edu [my.ucanr.edu]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijariit.com [ijariit.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Reducing Metolachlor Leaching into Groundwater
Abstract: This technical guide serves as a centralized resource for researchers, environmental scientists, and agricultural professionals investigating the environmental fate of Metolachlor, a widely used chloroacetanilide herbicide.[1] Due to its mobility, this compound and its degradates are frequently detected in surface and groundwater, posing a risk to water resources.[2][3][4][5] This document provides a comprehensive overview of the mechanisms governing this compound leaching, detailed experimental protocols for its study, a troubleshooting guide for common experimental challenges, and a list of frequently asked questions. Our objective is to equip researchers with the foundational knowledge and practical tools necessary to design robust experiments aimed at developing effective strategies to mitigate groundwater contamination by this compound.
Section 1: Fundamentals of this compound Leaching
Understanding the factors that control the movement of this compound through the soil profile is the first step in developing strategies to prevent its entry into groundwater. Leaching is a complex process influenced by the herbicide's chemical properties, soil characteristics, and environmental conditions.[2][6]
1.1 Physicochemical Properties of this compound
The inherent properties of this compound dictate its behavior in the soil-water environment.
| Property | Value | Implication for Leaching |
| Water Solubility | 480 - 530 mg/L at 20°C[7][8][9] | High: Facilitates dissolution in soil water, making it available for transport. |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 200 cm³/g (Moderate) | Moderate Sorption: this compound binds to soil organic matter, which retards leaching.[10] However, in soils with low organic matter, its mobility is significantly higher.[1][10] |
| Vapor Pressure | 1.3 x 10⁻⁵ mmHg at 20°C | Low: Volatilization is not a major dissipation pathway under most conditions.[1] |
| Hydrolysis Half-life | >200 days[2] | Very Stable: Resistant to chemical breakdown by water, leading to greater persistence. |
| Aerobic Soil Metabolism Half-life (DT₅₀) | 11 to 107 days[2][9] | Variable Persistence: Biodegradation is the primary pathway for dissipation.[5][11][12] Persistence varies widely with soil type, microbial activity, temperature, and moisture.[11][13] |
1.2 Key Factors Influencing Leaching
The interplay between this compound's properties and the surrounding environment determines its ultimate fate.
-
Soil Properties:
-
Organic Matter (OM): This is the single most important factor controlling this compound mobility. Higher OM content leads to increased adsorption, reducing the amount of herbicide in the soil solution available for leaching.[1][10][13]
-
Soil Texture (Clay Content): Clay minerals also contribute to adsorption, though generally to a lesser extent than organic matter for this compound.[13] Sandy, coarse-textured soils with low OM and clay content present the highest risk for leaching.[2]
-
Soil pH: this compound is a non-ionizable compound, so its sorption is less affected by pH compared to other herbicides.[6]
-
-
Environmental Conditions:
-
Rainfall and Irrigation: The amount and timing of water input are critical. Heavy rainfall or irrigation events shortly after application can accelerate the movement of this compound downward through the soil profile.[2][13]
-
Temperature and Moisture: These factors primarily influence the rate of microbial degradation.[11] Warmer, moist conditions generally enhance microbial activity, leading to faster breakdown of this compound and reducing the amount available for leaching.[11][12] The degradation half-life can range from 23.7 days at 35°C to 64.8 days at 10°C.[11]
-
Diagram: Factors Influencing this compound Leaching
Caption: Interplay of factors governing this compound leaching potential.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during laboratory and field experiments on this compound leaching.
Q1: My this compound concentrations in leachate are highly variable between replicate soil columns. What's causing this inconsistency?
A1: Inconsistent results between replicates are often due to physical, not chemical, factors within your experimental setup.
-
Causality: this compound, like water, will follow the path of least resistance. Non-uniform soil packing creates channels or "preferential flow paths." Water moves more rapidly through these channels, carrying dissolved this compound with it and bypassing much of the soil matrix. This results in some columns showing rapid, high-concentration breakthrough while others show slow, low-concentration leaching.
-
Troubleshooting Steps:
-
Standardize Soil Packing: Pack columns in small, uniform increments (e.g., 2-3 cm at a time), gently tamping each layer to the same bulk density. Avoid dropping large amounts of soil in at once.
-
Ensure Uniform Water Application: Use a peristaltic pump or a drip emitter to apply water slowly and evenly across the entire soil surface. A diffuser (e.g., a small piece of filter paper or glass wool) on the soil surface can help dissipate the energy of water droplets and prevent surface crusting.
-
Pre-wetting the Column: Before applying the this compound solution, slowly saturate the column from the bottom up with a background solution (e.g., 0.01 M CaCl₂). This displaces trapped air and ensures a more uniform flow pattern.
-
Q2: I'm seeing very low this compound recovery. The total amount I'm measuring in the leachate and extracting from the soil is less than 80% of what I applied. Where is it going?
A2: Low mass balance can be attributed to several factors, including enhanced degradation, irreversible binding, or issues with your analytical method.
-
Causality & Troubleshooting:
-
Enhanced Biodegradation: Is your experiment running for a long time (weeks to months)? The soil's microbial community may be actively degrading the this compound.[11][12] To test this, set up a control column using sterilized soil (autoclaved or gamma-irradiated). A significantly higher recovery in the sterile column confirms that biodegradation is a major dissipation pathway.[11][12]
-
Irreversible Binding (Hysteresis): this compound can become strongly, and sometimes irreversibly, bound to soil organic matter over time.[13] Standard solvent extraction methods may not be sufficient to recover these bound residues. Consider using a more aggressive extraction technique (e.g., microwave-assisted or Soxhlet extraction) on a subset of samples to see if recovery improves.
-
Analytical Method Inefficiency: Your sample preparation or analytical method may be the culprit.
-
Extraction Efficiency: Spike a blank soil sample with a known amount of this compound and run it through your entire extraction process. Recovery should be >90%. If not, optimize your solvent choice, extraction time, or solvent-to-soil ratio.
-
Solid-Phase Extraction (SPE): If you are using SPE to clean up and concentrate your water samples, ensure the C18 cartridge has not dried out before sample loading and that your elution solvent is appropriate.[14][15] Run a spiked deionized water sample through the SPE process to check recovery.
-
Instrument Calibration: Verify your GC or LC-MS/MS calibration curve is linear and brackets the concentrations of your samples.[14][16]
-
-
Q3: I added a carbon-based amendment (like biochar) to my soil to reduce leaching, but the this compound breakthrough curve looks almost the same as my control soil. Why isn't it working?
A3: The effectiveness of an amendment depends heavily on its specific properties and the experimental conditions.
-
Causality & Troubleshooting:
-
Insufficient Contact Time: Amendments work by adsorbing the herbicide. If the water flow rate through your column is too fast, the this compound may not have sufficient time to interact with and bind to the amendment particles. Try reducing the flow rate of your simulated rainfall.
-
Amendment Properties: Not all biochars are created equal. The feedstock and pyrolysis temperature used to create biochar dramatically alter its surface area, porosity, and surface chemistry, which all affect its ability to adsorb this compound. You may need to characterize your amendment or test different types of biochar.
-
Competition from Dissolved Organic Matter (DOM): The soil itself releases DOM into the water. These dissolved molecules can compete with this compound for binding sites on your amendment, effectively "fouling" it and reducing its efficacy. This is a complex interaction that may require more advanced analytical techniques to investigate.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best analytical method for quantifying this compound in water samples?
A1: For sensitive and selective quantification of this compound and its primary degradates (this compound ESA and OA), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[14][15][17] Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can also be used, particularly for the parent compound.[2] For sample preparation, Solid-Phase Extraction (SPE) with C18 cartridges is a robust technique for cleaning up the sample matrix and concentrating the analytes to achieve low detection limits (in the parts-per-billion or ng/L range).[14][15][16]
Q2: How can I simulate a realistic rainfall event in a laboratory soil column experiment?
A2: A realistic simulation involves controlling the intensity and duration of the water application. Use a multi-channel peristaltic pump with small-diameter tubing to apply a synthetic rainwater solution (e.g., 0.01 M CaCl₂) at a slow, steady rate. The flow rate should be calculated based on the column's surface area to mimic a specific rainfall intensity (e.g., 2 cm/hour). Applying the water in discrete events (e.g., 2 hours of "rain" followed by 22 hours of drainage) over several days is more representative of natural conditions than a single, continuous application.
Q3: What are the most promising strategies to reduce this compound leaching in agricultural settings?
A3: Mitigation strategies focus on either reducing the amount of this compound available for transport or slowing the transport of water through the soil profile.
-
Soil Amendments: Incorporating materials with high organic carbon content, such as compost or biochar, into the topsoil can significantly increase this compound adsorption, reducing its concentration in soil water.
-
Conservation Tillage: Practices like no-till or strip-till leave crop residue on the soil surface.[4] This residue helps to increase water infiltration, reduce runoff, and contributes to soil organic matter over time, enhancing adsorption.
-
Cover Crops: Planting cover crops during fallow periods can reduce this compound leaching. They decrease water percolation by taking up soil water, can absorb some of the herbicide, and their root systems can improve soil structure and reduce preferential flow.
-
Application Timing and Rate: Avoid applying this compound immediately before a forecasted heavy rainfall event. Adhering to the lowest effective application rate specified on the product label minimizes the total amount of herbicide introduced into the environment.[4]
Q4: How important is it to also measure this compound's degradation products?
A4: It is critically important. In many water systems, the concentrations of the primary degradates, this compound ethane sulfonic acid (ESA) and this compound oxanilic acid (OA), are found to be higher and more persistent than the parent this compound compound itself.[1] A complete assessment of the environmental impact and the effectiveness of any remediation strategy must include the analysis of these major metabolites.[17]
Section 4: Experimental Protocol: Soil Column Leaching Study
This protocol outlines a standard method for evaluating this compound leaching through a soil column.
Objective: To quantify the mobility of this compound in a specific soil under controlled laboratory conditions.
Materials:
-
Glass or stainless steel chromatography columns (e.g., 30 cm length, 5 cm inner diameter)
-
Sieved soil (<2 mm)
-
This compound analytical standard
-
Reagents: Calcium chloride (CaCl₂), HPLC-grade methanol, acetonitrile
-
Peristaltic pump
-
Fraction collector
-
Glass wool or fritted glass discs
-
Analytical balance, glassware
Workflow Diagram: Soil Column Experiment
Caption: Workflow for a laboratory soil column leaching experiment.
Procedure:
-
Column Preparation: Place a glass wool plug at the bottom of the column. Add the air-dried, sieved soil in 2-3 cm increments, gently tapping the column after each addition to achieve a uniform bulk density. Record the total mass of soil added.
-
Saturation: Connect the pump to the bottom of the column and pump a 0.01 M CaCl₂ solution upwards through the soil at a slow rate until the column is fully saturated and water begins to pool on the surface. Allow the column to stand for 12-24 hours to ensure full equilibration.
-
Herbicide Application: Allow the column to drain freely until flow ceases (reaching "field capacity"). Carefully apply a known volume and concentration of this compound solution evenly to the soil surface.
-
Leaching: Begin the simulated rainfall by pumping the 0.01 M CaCl₂ solution onto the top of the soil column at a pre-determined flow rate.
-
Fraction Collection: Collect the leachate (the solution exiting the bottom of the column) in timed or volumetric fractions using a fraction collector.
-
Analysis: Analyze the collected leachate fractions for this compound concentration using an appropriate analytical method (e.g., LC-MS/MS). Plot the concentration versus the cumulative volume of leachate to generate a breakthrough curve.
-
Mass Balance (Optional but Recommended): After the leaching experiment is complete, carefully extrude the soil core from the column. Section the core into specific depth increments (e.g., 0-5 cm, 5-10 cm, 10-15 cm). Extract the this compound from each soil section using a suitable solvent and analyze the extracts to determine the final distribution of the herbicide in the soil profile.
References
- 1. epa.gov [epa.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. wrri.msstate.edu [wrri.msstate.edu]
- 4. mda.state.mn.us [mda.state.mn.us]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound (Ref: CGA 24705) [sitem.herts.ac.uk]
- 9. Dissipation of S-metolachlor in plant and soil and effect on enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adsorption, Desorption, and Mobility of this compound in Soils | Weed Science | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. Degradation and persistence of this compound in soil: effects of concentration, soil moisture, soil depth, and sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Analytical method for the determination of this compound, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. epa.gov [epa.gov]
- 17. Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and this compound-OA in runoff water samples by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Investigating Metolachlor Resistance in Palmer Amaranth (Amaranthus palmeri)
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for addressing Metolachlor resistance in Palmer amaranth. This resource is designed to provide researchers, scientists, and professionals in agricultural science with in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols. As Senior Application Scientists, we understand that robust and reproducible experimental design is paramount. This guide is structured to not only provide step-by-step instructions but to also explain the scientific rationale behind each step, ensuring a comprehensive understanding of the methodologies.
The primary mechanism of resistance to S-metolachlor in Palmer amaranth is non-target-site-based, predominantly driven by enhanced herbicide metabolism via glutathione S-transferases (GSTs).[1][2][3][4][5][6] This metabolic resistance poses a significant challenge in agricultural systems.[7] This guide will equip you with the necessary tools to investigate and characterize this resistance mechanism in your Palmer amaranth populations.
Frequently Asked Questions (FAQs)
Q1: My Palmer amaranth population is showing unexpected survival after S-metolachlor application. How can I confirm if it's true resistance?
A1: Initial field observations of reduced herbicide efficacy are the first indication of potential resistance. To confirm, a systematic approach is necessary:
-
Dose-Response Assay: A controlled dose-response experiment in a greenhouse or lab setting is the gold standard for confirming resistance.[2][3] This involves treating suspected resistant (R) and known susceptible (S) populations with a range of S-metolachlor concentrations. The results will allow you to calculate the effective dose required to control 50% of the population (ED₅₀). A significant increase in the ED₅₀ for the R population compared to the S population confirms resistance.
-
Replication and Controls: Ensure your experiments are well-replicated and include untreated controls for both R and S populations to account for natural variation in plant growth.
Q2: What is the primary biochemical mechanism of S-metolachlor resistance in Palmer amaranth, and how can I test for it?
A2: The predominant mechanism is enhanced metabolic detoxification mediated by Glutathione S-transferase (GST) enzymes.[1][2][3][4][5][6] You can investigate this through:
-
GST Inhibitor Synergism Assay: Use a known GST inhibitor, such as NBD-Cl (4-chloro-7-nitrobenzofurazan), in conjunction with S-metolachlor.[3][4] If the resistance is GST-mediated, the addition of the inhibitor will re-sensitize the resistant plants to the herbicide, leading to increased mortality or growth inhibition compared to treatment with S-metolachlor alone.
-
Gene Expression Analysis: Quantify the expression levels of specific GST genes known to be involved in this compound detoxification in Palmer amaranth, such as ApGSTU19, ApGSTF8, ApGSTF2, and ApGSTF2like.[1][4] Constitutively higher expression or increased induction of these genes in resistant plants upon herbicide treatment is a strong indicator of metabolic resistance.
Q3: Where is the primary site of S-metolachlor detoxification in Palmer amaranth?
A3: Research indicates that the primary site of S-metolachlor detoxification in Palmer amaranth is in the roots.[1][2][3][4] Therefore, when conducting molecular analyses such as gene expression studies, it is crucial to sample root tissue.
Q4: Are there other potential mechanisms of resistance to S-metolachlor in Palmer amaranth?
A4: While GST-mediated metabolism is the most commonly reported mechanism, it's important to consider other non-target-site resistance (NTSR) mechanisms. These can include altered uptake, translocation, or sequestration of the herbicide. However, current evidence strongly points towards metabolic detoxification as the key driver of S-metolachlor resistance in this species.[2][3][4]
Troubleshooting Guides
Guide 1: Inconsistent Dose-Response Assay Results
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| High variability in plant mortality within the same treatment group. | 1. Genetic heterogeneity within the seed population. 2. Inconsistent herbicide application. 3. Uneven soil moisture or composition. | 1. Seed Source Homogeneity: If possible, use seed from a single, well-characterized maternal plant to reduce genetic variability. For field-collected samples, screen a larger number of individuals to account for heterogeneity. 2. Application Uniformity: Ensure your spray chamber provides a consistent and even application of the herbicide. Calibrate your sprayer before each experiment. For soil-applied herbicides, thorough mixing with the soil is critical. 3. Standardized Growth Conditions: Use a consistent soil mix with known properties (pH, organic matter, clay content).[2][3] Maintain uniform watering schedules and environmental conditions (temperature, light) for all experimental units. |
| Susceptible population shows unexpected tolerance to S-metolachlor. | 1. Herbicide degradation. 2. Incorrect herbicide concentration. 3. Cross-contamination with resistant seeds. | 1. Fresh Herbicide Solutions: Prepare fresh herbicide solutions for each experiment. Store stock solutions according to the manufacturer's instructions to prevent degradation. 2. Verify Concentrations: Double-check all calculations for dilutions. If possible, use analytical methods (e.g., HPLC) to confirm the concentration of your working solutions. 3. Prevent Contamination: Thoroughly clean all pots, trays, and equipment between handling susceptible and resistant seeds to prevent cross-contamination. |
| Resistant population shows high mortality at low herbicide doses. | 1. Misidentification of the population. 2. Environmental stress factors. 3. Incorrect growth stage at application. | 1. Population Verification: Re-confirm the identity and source of your seed population. 2. Optimal Growth Conditions: Ensure plants are not under stress from other factors (e.g., drought, nutrient deficiency, extreme temperatures) as this can increase their susceptibility to herbicides. 3. Consistent Growth Stage: Treat all plants at a consistent and appropriate growth stage as herbicide tolerance can vary with plant age and size. |
Guide 2: Ambiguous GST Inhibitor Assay Results
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| No significant difference in S-metolachlor efficacy with and without the GST inhibitor in the resistant population. | 1. The resistance mechanism is not GST-mediated. 2. Ineffective concentration of the GST inhibitor. 3. Inhibitor degradation. | 1. Explore Other Mechanisms: If GST inhibition does not reverse resistance, consider investigating other NTSR mechanisms like the involvement of cytochrome P450 monooxygenases.[7][8][9] 2. Inhibitor Dose-Response: Conduct a preliminary experiment to determine the optimal, non-phytotoxic concentration of the GST inhibitor. The chosen concentration should effectively inhibit GST activity without causing significant harm to the plant on its own.[3] 3. Fresh Inhibitor Solutions: Prepare fresh inhibitor solutions immediately before use, as some inhibitors can be unstable in solution. |
| GST inhibitor is phytotoxic to the plants, even in the absence of the herbicide. | 1. Inhibitor concentration is too high. 2. The plant species is particularly sensitive to the inhibitor. | 1. Titrate Inhibitor Concentration: Perform a dose-response experiment with the inhibitor alone to identify the highest concentration that does not cause visible phytotoxicity. 2. Test Alternative Inhibitors: If sensitivity remains an issue, research and test alternative GST inhibitors that may be less phytotoxic to Amaranthus palmeri. |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay for S-metolachlor Resistance
This protocol is designed to quantify the level of resistance in a Palmer amaranth population.
Materials:
-
Seeds from suspected resistant (R) and known susceptible (S) Palmer amaranth populations.
-
Pots (e.g., 400-mL) filled with a standardized soil mix (e.g., 4:1 field soil to commercial potting medium).[2][3]
-
Technical grade S-metolachlor.
-
Appropriate solvents and adjuvants for herbicide formulation.
-
Calibrated laboratory spray chamber.
-
Growth chamber or greenhouse with controlled conditions (e.g., 30/28°C day/night temperature).[3]
Procedure:
-
Planting: Sow approximately 50 seeds of each population per pot. Prepare multiple pots for each herbicide dose and population.
-
Herbicide Preparation: Prepare a stock solution of S-metolachlor. From this, create a series of dilutions to achieve the desired application rates (e.g., 0, 1/4x, 1/2x, 1x, 2x, 4x, 8x the recommended field rate of 1120 g ai ha⁻¹).[10]
-
Herbicide Application: Immediately after planting, spray the soil surface of the pots with the prepared herbicide solutions using a calibrated spray chamber.
-
Incubation: Place the pots in a growth chamber or greenhouse with controlled temperature and light conditions. Water the plants as needed.
-
Data Collection: At 21 days after treatment (DAT), count the number of surviving plants in each pot. Calculate survival as a percentage of the untreated control.
-
Data Analysis: Use a statistical software package to perform a log-logistic regression analysis on the survival data. This will allow you to determine the ED₅₀ (effective dose for 50% control) for each population.
-
Resistance Index (RI) Calculation: Calculate the RI by dividing the ED₅₀ of the resistant population by the ED₅₀ of the susceptible population. An RI significantly greater than 1 indicates resistance.
Protocol 2: Agar-Based GST Inhibitor Assay
This assay provides a rapid assessment of GST involvement in resistance.
Materials:
-
Seeds from R and S Palmer amaranth populations.
-
Petri dishes containing a suitable agar-based growth medium.
-
S-metolachlor stock solution.
-
GST inhibitor (e.g., NBD-Cl) stock solution.
-
Growth chamber.
Procedure:
-
Media Preparation: Prepare the agar medium and amend it with a range of S-metolachlor concentrations. For the inhibitor treatment, add a pre-determined, non-phytotoxic concentration of NBD-Cl (e.g., 0.25 µM) to another set of plates containing the same S-metolachlor concentrations.[3][4]
-
Seed Plating: Place surface-sterilized seeds onto the agar plates.
-
Incubation: Seal the plates and place them in a growth chamber under controlled conditions for 14 days.[3]
-
Data Collection: Measure the root length of the seedlings.
-
Data Analysis: Compare the root growth inhibition caused by S-metolachlor in the presence and absence of the GST inhibitor for both R and S populations. A significant increase in root growth inhibition in the R population in the presence of the inhibitor suggests GST-mediated resistance.
Visualizations
Metabolic Pathway of S-metolachlor Detoxification
References
- 1. Mechanism of Resistance to S-metolachlor in Palmer amaranth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Resistance to S-metolachlor in Palmer amaranth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism of Resistance to S-metolachlor in Palmer amaranth [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Confirmation of S-metolachlor resistance in Palmer amaranth (Amaranthus palmeri) | Weed Technology | Cambridge Core [cambridge.org]
- 6. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic resistance in Palmer amaranth | Integrated Crop Management [crops.extension.iastate.edu]
- 8. Frontiers | Predominance of Metabolic Resistance in a Six-Way-Resistant Palmer Amaranth (Amaranthus palmeri) Population [frontiersin.org]
- 9. Predominance of Metabolic Resistance in a Six-Way-Resistant Palmer Amaranth (Amaranthus palmeri) Population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing pH conditions for Metolachlor stability in aqueous solutions
This guide serves as a specialized resource for researchers, scientists, and professionals in drug development who are working with the herbicide Metolachlor. The stability of this compound in aqueous solutions is a critical parameter for the accuracy and reproducibility of toxicological studies, environmental fate analysis, and the development of analytical standards. This document provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to ensure the integrity of your research. We will explore the causal mechanisms behind its degradation and provide a framework for optimizing its stability under various laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?
The stability of this compound is primarily influenced by three main factors: the pH of the solution, exposure to light (photolysis), and temperature. While generally considered stable, its degradation is accelerated under specific conditions. Hydrolysis and photodegradation are the two major pathways for its abiotic degradation in water.[1][2][3] Microbial activity is a significant factor in soil and natural water systems but can typically be controlled in laboratory settings by using sterile solutions.[4][5][6]
Q2: How does the pH of the solution specifically influence the degradation rate of this compound?
The pH of the aqueous medium is a critical determinant of this compound's hydrolytic stability. The molecule is most stable in neutral conditions (pH ≈ 7).[3][7] Degradation rates increase significantly in both acidic (pH 4) and alkaline (pH 9.2) environments.[7] This is because both acid- and base-catalyzed hydrolysis can facilitate the cleavage of the chloroacetyl group, which is a primary step in its degradation.[7] Therefore, for preparing stock solutions or conducting experiments where the stability of the parent compound is paramount, buffering the solution to a neutral pH is essential.
Q3: How stable is this compound to hydrolysis under optimal conditions?
Under neutral pH and in the absence of light, this compound is quite stable. Its hydrolysis half-life at 20°C has been reported to be over 200 days, indicating that hydrolysis is a slow process under these conditions.[8] However, as highlighted in Q2, this stability is highly dependent on maintaining a neutral pH.
Q4: What is the role of photolysis in this compound degradation, and is this process dependent on pH?
Photolysis, or degradation by light, is a significant pathway for this compound breakdown in aqueous solutions.[8][9] Direct exposure to sunlight or a laboratory sunlight simulator can lead to rapid degradation compared to hydrolysis in the dark.[9] Interestingly, studies have shown that the half-life of this compound via direct photodegradation is independent of the pH of the medium.[10] However, the overall rate of photodegradation in complex environmental samples can be influenced by the water matrix, including the presence of dissolved organic matter which can either accelerate (sensitize) or slow down the process.[9] Advanced oxidation processes involving UV light in the pH range of 6-8 have also been studied, showing effective degradation.[11]
Q5: What are the major degradation products of this compound in water?
The degradation of this compound leads to several transformation products. Photodegradation can result in dechlorinated, hydroxylated, and N-dealkylated products.[9] One notable and environmentally relevant photoproduct is monochloroacetic acid (MCA).[10] In environmental and biological systems, two of the most commonly monitored degradates are the more water-soluble and mobile ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites.[12][13]
Q6: What is the recommended pH range for preparing and storing this compound stock solutions for maximum stability?
To minimize hydrolytic degradation, this compound stock solutions should be prepared and stored in a buffered aqueous solution with a neutral pH, ideally between 6.0 and 7.0.[3] It is also crucial to store these solutions in amber glass vials or otherwise protected from light to prevent photolysis, and at a controlled, cool temperature (e.g., 4°C) to further slow any potential degradation.
Troubleshooting Guide
Problem: My this compound concentration is decreasing over time in my control samples.
-
Possible Cause 1: Uncontrolled pH. The pH of your unbuffered aqueous solution (e.g., deionized water) may have shifted to become acidic or alkaline due to dissolved gases or impurities.
-
Solution: Always use a buffer system to maintain a neutral pH (6.0-7.0). Verify the pH of your solution before and during the experiment.
-
-
Possible Cause 2: Exposure to Light. Standard laboratory lighting or indirect sunlight can be sufficient to cause photodegradation over extended periods.
-
Solution: Store all solutions containing this compound in amber vials or wrap containers in aluminum foil. Conduct experiments under controlled, minimal-light conditions where appropriate.
-
-
Possible Cause 3: Microbial Contamination. If using non-sterile water or if the solution becomes contaminated, microbial degradation can occur even in a laboratory setting.[14]
-
Solution: Prepare solutions using sterile, deionized water. If the experiment runs for several days, consider filtering the solution through a 0.22 µm filter.
-
Problem: I am observing high variability and inconsistent results between my experimental replicates.
-
Possible Cause 1: Inaccurate or Unstable pH. The buffer used may not have sufficient capacity, leading to pH drift and different degradation rates across replicates.
-
Solution: Ensure your buffer concentration is adequate for the experiment's duration and conditions. Re-calibrate your pH meter and verify the final pH of each replicate solution.
-
-
Possible Cause 2: Inconsistent Light Exposure. Replicates placed in different locations on a lab bench may receive varying amounts of light.
-
Solution: Standardize the experimental setup to ensure every sample receives identical light (or dark) treatment. Use a controlled environment chamber if possible.
-
-
Possible Cause 3: Adsorption to Container Walls. this compound may adsorb to the surfaces of certain plastic containers, leading to an apparent decrease in concentration.
-
Solution: Use glass or amber glass vials for preparing and storing this compound solutions. If plastics are necessary, conduct preliminary studies to ensure minimal adsorption.
-
Data Summary & Visualizations
Table 1: pH-Dependent Degradation of S-Metolachlor in Aqueous Solution
| pH | Half-Life (t½) in Days | Degradation Phase | Initial Concentration | Reference |
| 4.0 | 6.02 | Monophasic | Low Dose | [7] |
| 4.0 | 3.16 / 150.5 | Biphasic (I / II) | High Dose | [7] |
| 7.0 | 12.5 / 301 | Biphasic (I / II) | Low Dose | [7] |
| 7.0 | 3.4 / 100.3 | Biphasic (I / II) | High Dose | [7] |
| 9.2 | 3.01 / 12.04 / 150.5 | Triphasic | High Dose | [7] |
| Note: The study cited indicates complex, multi-phasic degradation kinetics, especially at higher concentrations. The data clearly shows that degradation is most rapid at acidic and alkaline pH compared to neutral pH. |
Diagrams
Caption: Key factors influencing this compound degradation in water.
Caption: Experimental workflow for a pH-dependent stability study.
Experimental Protocols
Protocol 1: Standardized pH-Dependent Stability Study of this compound
This protocol outlines a robust method for determining the hydrolytic degradation rate of this compound as a function of pH.
-
Preparation of Buffer Solutions:
-
Prepare three sterile buffer solutions:
-
pH 4.0: Citrate buffer (0.05 M).
-
pH 7.0: Phosphate buffer (0.05 M).
-
pH 9.2: Borate buffer (0.05 M).
-
-
Verify the final pH of each buffer using a calibrated pH meter.
-
-
Preparation of this compound Stock Solution:
-
Accurately weigh analytical grade this compound standard.
-
Dissolve in a minimal amount of a water-miscible solvent (e.g., methanol or acetonitrile) before diluting with sterile, deionized water to create a concentrated stock solution (e.g., 1000 mg/L). Self-validation: The final concentration of the organic solvent in the experimental solutions should be <0.1% to avoid co-solvent effects.
-
-
Initiation of the Experiment:
-
In triplicate for each pH condition, spike the appropriate buffer solution with the stock solution to achieve the desired final concentration (e.g., 1 mg/L). Use amber glass flasks.
-
Immediately after spiking and mixing, take a "Time 0" sample from each flask.
-
-
Incubation:
-
Seal the flasks to prevent evaporation and incubate them in the dark at a constant, controlled temperature (e.g., 25°C ± 1°C).
-
-
Sampling:
-
Collect aliquots from each flask at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 42, and 60 days).
-
Immediately transfer samples to amber glass autosampler vials for analysis or store them at ≤ -18°C if analysis cannot be performed promptly.
-
-
Analysis and Data Interpretation:
-
Analyze the concentration of this compound in each sample using a validated analytical method (see Protocol 2).
-
Plot the natural logarithm of the concentration (ln[C]) versus time for each pH.
-
Determine the pseudo-first-order degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Protocol 2: Analysis of this compound using SPE and LC/MS/MS
This protocol is based on established methods for the determination of this compound in water.[12][13]
-
Solid Phase Extraction (SPE) - Sample Cleanup and Concentration:
-
Condition a C18 SPE cartridge (e.g., 500 mg) by passing methanol followed by deionized water.
-
Load a known volume of the aqueous sample (e.g., 50 mL) onto the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the this compound from the cartridge using an appropriate solvent (e.g., 80/20 methanol/water).[12]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a small, precise volume (e.g., 1.0 mL) of a mobile phase-compatible solvent (e.g., 10/90 acetonitrile/water).[12]
-
-
LC/MS/MS Analysis:
-
Chromatography: Use a C18 analytical column. Employ a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Quantification: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transition for this compound for highly selective and sensitive quantification.
-
-
Quality Control:
-
Prepare a calibration curve using a series of known standards.
-
Run method blanks and spiked control samples with each batch to ensure accuracy and precision. The recovery should typically be within 80-120%.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. atticusllc.com [atticusllc.com]
- 4. Degradation and persistence of this compound in soil: effects of concentration, soil moisture, soil depth, and sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Biodegradation of the acetanilide herbicides alachlor, this compound, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. cdn.who.int [cdn.who.int]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of this compound: isolation, identification, and quantification of monochloroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodegradation of this compound applying UV and UV/H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical method for the determination of this compound, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdpr.ca.gov [cdpr.ca.gov]
- 14. mdpi.com [mdpi.com]
Selecting the appropriate internal standard for Metolachlor GC analysis
A Senior Application Scientist's Guide to Internal Standard Selection, Method Development, and Troubleshooting
Welcome to the technical support center for Gas Chromatography (GC) analysis of Metolachlor. As researchers and professionals in analytical science, achieving accurate and reproducible quantification is paramount. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory. We will delve into the critical role of the internal standard (IS), from selection to implementation and troubleshooting, ensuring the integrity of your analytical results.
Frequently Asked Questions (FAQs): The Role of the Internal Standard
This section addresses the fundamental questions regarding the use and selection of an internal standard for robust this compound quantification.
Q1: Why is an internal standard (IS) essential for the quantitative analysis of this compound by GC?
An internal standard is a stable compound added in a constant amount to all samples, calibration standards, and quality controls.[1] Its primary purpose is to correct for variations that are difficult to control, thereby improving the precision and accuracy of the analysis.[2][3] In GC analysis, an IS compensates for:
-
Injection Volume Variability: Minor differences in the injected sample volume, whether manual or automated, will affect the analyte and the IS peaks proportionally. By using the ratio of their peak areas, this variability is normalized.[1]
-
Sample Preparation Losses: If the IS is added at the very beginning of the sample preparation process (e.g., before extraction), it can account for losses of the target analyte during steps like liquid-liquid extraction, solid-phase extraction (SPE), or solvent evaporation.
-
Instrumental Drift: Fluctuations in detector sensitivity or carrier gas flow over an analytical run can cause peak responses to drift. As the IS is affected in the same manner as the analyte, the ratio of their responses remains stable, ensuring consistent quantification.[2]
Q2: What are the key characteristics of an ideal internal standard for this compound GC analysis?
Selecting the right internal standard is the most critical step for the success of the method.[3] The ideal candidate should possess the following characteristics:
-
Chemical Similarity: The IS should be chemically similar to this compound to ensure it behaves similarly during sample preparation and chromatographic analysis.[3] For this compound, a chloroacetanilide herbicide, other related herbicides or compounds with similar functional groups are good starting points.
-
Purity and Stability: The IS must be of high purity and should not degrade during sample storage or analysis.
-
Non-Interference: The IS must not be naturally present in the samples being analyzed and must be chromatographically resolved from this compound and any other matrix components.[1] A baseline resolution (Rs > 1.5) is required to prevent peak overlap and ensure accurate integration.[4]
-
Appropriate Retention Time: The IS should elute near the this compound peak. This ensures that both compounds are subjected to similar chromatographic conditions throughout the run, providing better correction for any instrumental variations.
Q3: What specific compounds are suitable as internal standards for this compound with different GC detectors (FID, ECD, MS)?
The choice of detector significantly influences the selection of an appropriate internal standard.
| Internal Standard Candidate | Chemical Class | Recommended Detector | Rationale & Considerations |
| Dipentyl phthalate | Phthalate Ester | Flame Ionization (FID) | Proven effectiveness in collaborative studies for this compound formulations.[5][6] It is chemically stable, commercially available, and provides a strong FID response. Its structure is dissimilar enough to likely avoid co-elution with related pesticides. |
| Alachlor / Butachlor | Chloroacetanilide | FID, ECD, MS | These are structurally very similar to this compound. They will behave similarly during extraction and analysis. Crucial Caveat: Only usable if you can guarantee they are absent in your samples. They must be chromatographically separated from this compound. |
| Isotopically Labeled this compound (e.g., this compound-d6) | Chloroacetanilide | Mass Spectrometry (MS) | This is the gold standard for MS-based methods.[3] It co-elutes with the native this compound but is differentiated by its mass-to-charge ratio (m/z). It is the perfect chemical mimic and will account for all matrix effects, extraction inefficiencies, and instrument variability.[7] |
| Terbuthylazine-d5 / Atrazine-d5 | Triazine | MS | If an isotopically labeled analog of this compound is unavailable, labeled analogs of other common herbicides can be used, provided they have similar retention times and ionization efficiencies.[3] |
Q4: How do I determine the optimal concentration for my internal standard?
The concentration of the internal standard should be carefully chosen to fall within the linear dynamic range of the detector and to be comparable to the concentration of this compound in the samples.[1] A common practice is to add the IS at a concentration that is near the midpoint of the calibration curve. This ensures a robust peak area ratio across the entire quantification range. It is critical to verify that the chosen IS concentration does not fall outside its linear range, as this can lead to a severe loss of accuracy.[2]
Workflow for Internal Standard Selection
The following diagram outlines the decision-making process for choosing the correct internal standard for your this compound analysis.
Caption: Decision tree for selecting a suitable internal standard.
Troubleshooting Guide
Even with a well-designed method, problems can arise. This guide provides solutions to common issues related to internal standard usage.
Q: My internal standard peak is co-eluting with this compound or a matrix component. What should I do?
Co-elution invalidates the quantification. To resolve this:
-
Modify the Temperature Program: Decrease the initial ramp rate or add an isothermal hold to improve the separation between the interfering peak and your IS.
-
Change the GC Column: If temperature adjustments fail, the column may not have the right selectivity. Switch to a column with a different stationary phase (e.g., from a non-polar HP-5 to a mid-polar DB-17) to alter the elution order.
-
Select a Different Internal Standard: This is often the most straightforward solution. Choose another candidate from the list above that is known to elute at a different retention time under your current conditions.[8]
Q: The area ratio of this compound to the internal standard is not reproducible across replicate injections. What are the likely causes?
Poor reproducibility of the area ratio points to a problem that is affecting the analyte and the IS differently.[9]
-
Inconsistent IS Addition: Ensure your pipetting or dispensing of the IS solution is precise and accurate for every sample. Use calibrated positive displacement pipettes for viscous organic solvents.
-
Chemical Instability: One of the compounds may be degrading. This can happen in the injector port if the temperature is too high, or on active sites within the GC liner or column.[9] Ensure the liner is clean and deactivated, and consider lowering the injector temperature.
-
Non-Linearity: If the concentration of either the analyte or the IS is outside the linear range of the detector, the area ratio will not be constant.[2] Dilute the sample to bring both peaks within the calibrated range.
-
Poor Peak Integration: Visually inspect the chromatograms. Inconsistent baseline placement or integration of shouldered peaks can lead to high variability. Adjust integration parameters or resolve the underlying chromatographic issue.
Q: My internal standard response is unexpectedly low or absent. What should I check?
-
Verify IS Addition: The most common cause is simply forgetting to add the IS to the vial. Double-check your sample preparation log.
-
Check IS Solution Integrity: The IS stock or working solution may have evaporated, leading to a much higher concentration than intended, or it may have degraded over time. Prepare a fresh solution from a reliable standard.
-
Injector or Syringe Problem: A blockage in the autosampler syringe or a leak in the injection port can prevent the sample from reaching the column. Perform an injection of a standard you know works to confirm instrument performance.
Experimental Protocols
Protocol 1: Validation of Dipentyl Phthalate as an Internal Standard for this compound on GC-FID
This protocol outlines the steps to validate dipentyl phthalate for the analysis of this compound in a liquid formulation matrix.
1. Materials and Reagents:
-
This compound analytical standard (>99% purity)
-
Dipentyl phthalate (>99% purity)
-
Methanol or Acetone (HPLC Grade)[6]
-
Volumetric flasks and calibrated pipettes
2. Preparation of Solutions:
-
This compound Stock (1000 µg/mL): Accurately weigh 50 mg of this compound standard into a 50 mL volumetric flask and dilute to volume with methanol.
-
Internal Standard Stock (1000 µg/mL): Accurately weigh 50 mg of dipentyl phthalate into a 50 mL volumetric flask and dilute to volume with methanol.[6]
-
Calibration Standards: Prepare a series of calibration standards by adding fixed amounts of the IS stock and varying amounts of the this compound stock to volumetric flasks. A typical range might be 1, 5, 10, 50, 100, and 200 µg/mL for this compound, with the IS held constant at 50 µg/mL.
3. GC-FID Parameters: This is an example method based on established procedures.[5][6] Optimization may be required.
| Parameter | Setting |
| GC System | Agilent 7890 or equivalent with FID |
| Column | HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness[6] |
| Injector | Split/Splitless, 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.5 mL/min |
| Oven Program | 150 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | FID, 300 °C |
| Gases | H₂: 30 mL/min, Air: 300 mL/min, Makeup (N₂): 25 mL/min |
4. Validation Steps:
-
Specificity: Inject a blank matrix sample, a this compound standard, and an IS standard separately to confirm their retention times and ensure no interference.
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area ratio (this compound/IS) against the this compound concentration. The correlation coefficient (r²) should be ≥ 0.999.[10]
-
Precision: Analyze six replicate samples at a mid-range concentration. The relative standard deviation (RSD) should be < 2%.[10]
-
Accuracy: Analyze a certified reference material or spike a blank matrix at three different concentration levels (low, medium, high). The recovery should be within 98-102%.[10]
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. Blogs | Restek [discover.restek.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. academic.oup.com [academic.oup.com]
- 6. cipac.org [cipac.org]
- 7. reddit.com [reddit.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. environics.com [environics.com]
Validation & Comparative
A Researcher's Guide to the Validation of a Novel UHPLC-MS/MS Method for Metolachlor Analysis in Environmental Water Samples Against EPA-Referenced Standards
Introduction
Metolachlor is a widely used chloroacetanilide herbicide that is frequently detected in surface and groundwater due to its mobility and persistence in soil[1]. Its potential impact on ecosystems and human health necessitates reliable and sensitive monitoring methods. While traditional gas chromatography-based methods have been employed, the demand for higher throughput, greater specificity, and lower detection limits has driven the development of more advanced techniques[1]. This guide presents a comprehensive validation framework for a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of this compound in water. The validation process is benchmarked against the principles and performance criteria analogous to those established in U.S. Environmental Protection Agency (EPA) methods, such as those found within the SW-846 compendium, here referenced as the "EPA Method 1030-00 Part A" framework for analytical method validation[2][3][4]. This document is intended for researchers, analytical chemists, and laboratory managers seeking to develop and validate robust analytical methods for environmental monitoring.
Part 1: The Methodological Framework
The Benchmark: Core Principles of EPA Method Validation
The EPA, through resources like the SW-846 compendium, provides a robust framework for the development and validation of analytical methods to ensure data quality and reliability for regulatory and monitoring purposes[2][3][5]. While "Method 1030-00 Part A" is a specific internal designation, the underlying validation principles are universal and are designed to demonstrate that a method is suitable for its intended purpose[6][7][8].
The key validation parameters under this framework include:
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.
-
Linearity and Range: The capacity of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of accuracy and precision. The EPA's method for S-metolachlor has a published LOQ of 0.075 ppb[6].
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
A Novel Approach: UHPLC-MS/MS for Enhanced this compound Analysis
To meet the increasing demand for rapid and highly sensitive environmental analysis, we propose a new method based on UHPLC-MS/MS. This technique offers significant advantages over older chromatographic methods by providing shorter run times, superior resolution, and highly specific detection through mass fragmentation, which is crucial for complex environmental matrices.
-
Principle: The method involves a simple sample preparation step using Solid Phase Extraction (SPE) to concentrate this compound from a water sample and remove potential interferences[9][10][11]. The extracted analyte is then injected into the UHPLC system, where it is separated from other components on a C18 column. The eluent is introduced into a tandem mass spectrometer, where this compound is ionized (typically via electrospray ionization - ESI) and fragmented. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, ensuring highly selective and sensitive quantification[9][12][13].
Part 2: Validation Study and Performance Comparison
This section details the experimental validation of the new UHPLC-MS/MS method against the established EPA framework criteria.
Experimental Design
The validation study was conducted using reagent water, groundwater, and surface water samples fortified with this compound at various concentrations. All standards and reagents were of analytical grade.
Validation Parameter Results and Comparison
The performance of the novel UHPLC-MS/MS method was rigorously evaluated for each validation parameter. The results are summarized below and compared against typical EPA acceptance criteria.
| Validation Parameter | EPA Framework Acceptance Criteria | Novel UHPLC-MS/MS Method Performance | Pass/Fail |
| Linearity (R²) | R² ≥ 0.990[9] | 0.998 | Pass |
| Range | Defined by linear calibration | 0.025 - 10.0 µg/L | Pass |
| Accuracy (% Recovery) | 70 - 130% | 95.8 - 104.2% | Pass |
| Precision (RSD) | ≤ 20% | ≤ 7.5% | Pass |
| LOD | Method Dependent | 0.008 µg/L | Pass |
| LOQ | Method Dependent (Benchmark: 0.075 µg/L[6]) | 0.025 µg/L | Pass |
Table 1: Summary of Validation Results for the Novel UHPLC-MS/MS Method.
Causality Behind Experimental Choices: The choice of UHPLC-MS/MS was driven by the need for high sensitivity and selectivity to overcome matrix interferences common in environmental water samples[9][10][11]. The use of SPE is a well-established technique for the extraction of chloroacetanilide herbicides from water, providing excellent recovery and sample cleanup[10][11]. The MRM transitions for this compound were optimized to ensure maximum signal intensity and to avoid any known interferences, thereby guaranteeing the method's specificity.
Visualizing the Validation Workflow
The overall workflow for validating the new analytical method is depicted below. This diagram illustrates the logical sequence from initial method development through to the final performance qualification.
Caption: Workflow for the validation of the new UHPLC-MS/MS method.
Part 3: Detailed Experimental Protocols
To ensure transparency and reproducibility, the detailed step-by-step protocols for the validation experiments are provided below.
Reagents and Standards Preparation
-
This compound Stock Standard (1000 mg/L): Accurately weigh 100 mg of certified this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock is stable for 6 months at -20°C.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock standard in a 50:50 methanol:water solution to create calibration standards ranging from 0.025 to 10.0 µg/L.
Sample Preparation (Solid Phase Extraction)
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (200 mg) by passing 5 mL of methanol followed by 5 mL of reagent water.
-
Sample Loading: Pass a 250 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of reagent water to remove hydrophilic impurities.
-
Elution: Elute the trapped this compound from the cartridge with 2 x 4 mL aliquots of methanol into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1.0 mL of 50:50 methanol:water, vortex, and transfer to an autosampler vial for analysis.
UHPLC-MS/MS Instrumental Conditions
-
UHPLC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Quantifier: 284.2 -> 252.2
-
Qualifier: 284.2 -> 222.1
-
Data Analysis and Acceptance Criteria
The following diagram illustrates the logical decision-making process for accepting the validation results based on the pre-defined criteria.
Caption: Decision tree for validation acceptance.
Conclusion
The novel UHPLC-MS/MS method for the determination of this compound in water has been successfully validated according to a framework of principles established by the U.S. EPA. The method demonstrates excellent linearity, accuracy, and precision, with a limit of quantitation (0.025 µg/L) that is significantly lower than that of older, established methods[6]. The enhanced sensitivity and specificity, combined with a high-throughput sample preparation protocol, make this method a superior alternative for routine environmental monitoring programs. The self-validating system described herein, with its clear acceptance criteria and detailed protocols, ensures that laboratories can implement this method with a high degree of confidence in the quality and reliability of their results.
References
- 1. cdn.who.int [cdn.who.int]
- 2. epa.gov [epa.gov]
- 3. Guidance for Methods Development and Methods Validation for the Resource Conservation and Recovery Act (RCRA) Program | Hazardous Waste Test Methods / SW-846 | US EPA [19january2021snapshot.epa.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. cdpr.ca.gov [cdpr.ca.gov]
- 10. Analytical method for the determination of this compound, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantiomeric separation of this compound and its metabolites using LC-MS and CZE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Cross-Reactivity of Metolachlor Metabolites in Immunoassay Analysis
Introduction: The Metolachlor Conundrum in Environmental Analysis
This compound is a selective pre-emergent herbicide belonging to the chloroacetanilide family, widely used in agriculture to control grasses and broadleaf weeds in crops like corn, soybeans, and cotton.[1] Following its application, this compound undergoes microbial degradation in soil and water, leading to the formation of more polar and mobile metabolites.[2] Two of the most significant and frequently detected degradation products in groundwater and surface water are this compound ethanesulfonic acid (ESA) and this compound oxanilic acid (OXA).[2]
The prevalence of these metabolites, often at concentrations exceeding the parent compound, presents a significant analytical challenge.[3] While immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, high-throughput, and cost-effective screening method for the parent this compound, their utility is contingent upon their specificity.[4] For researchers, regulators, and drug development professionals, a critical question arises: Do these assays accurately measure the parent compound, or do the prevalent metabolites cross-react and inflate the results?
This guide provides an in-depth comparison of immunoassay performance, supported by experimental data and foundational immunological principles, to clarify the extent of this compound metabolite cross-reactivity and to guide researchers in making sound analytical choices.
The Principle of Specificity in Competitive Immunoassays
Commercial this compound immunoassays are typically designed as a competitive ELISA.[1] The core principle relies on the specific binding between an antibody and its target antigen (this compound). In the assay, this compound from a sample competes with a fixed amount of enzyme-labeled this compound (conjugate) for a limited number of antibody binding sites. The resulting color signal is inversely proportional to the concentration of this compound in the sample.[5]
The accuracy of this entire process hinges on the antibody's ability to distinguish the parent this compound from its metabolites and other structurally similar compounds. High specificity is not a feature achieved by chance; it is engineered through the careful design of the hapten used to generate the antibodies.
References
Ensuring Accuracy: A Guide to Inter-Laboratory Validation of Metolachlor Residue Analysis in Soil
Metolachlor, a widely used herbicide, plays a crucial role in modern agriculture.[1][2] However, its persistence and potential for mobility in soil necessitate accurate and reliable monitoring to ensure environmental safety and regulatory compliance.[2] This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for this compound residue in soil, a critical process for establishing the credibility and comparability of data across different research and testing facilities.
At its core, inter-laboratory validation, often referred to as a collaborative study or proficiency testing, serves to demonstrate that a given analytical method is "fit for purpose."[3][4] This involves a rigorous assessment of the method's performance characteristics when implemented by multiple laboratories, providing a realistic measure of its reproducibility and robustness under varied conditions. This guide will delve into the critical aspects of designing and executing such a study, from the selection of analytical techniques to the statistical evaluation of the resulting data, all grounded in the principles of scientific integrity and authoritative standards such as those provided by EURACHEM.[3][4][5][6]
Comparing the Tools of the Trade: Analytical Methodologies for this compound in Soil
The choice of analytical methodology is the foundation of any successful validation study. For this compound residue analysis in soil, the primary techniques employed are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.
Gas Chromatography (GC) has historically been a workhorse for pesticide residue analysis.[7][8] It offers excellent separation efficiency for volatile and semi-volatile compounds like this compound. Common detectors include the Electron Capture Detector (ECD), known for its high sensitivity to halogenated compounds, and Mass Spectrometry (MS), which provides definitive identification.[7]
Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), has gained prominence for its applicability to a broader range of compounds, including those that are thermally labile or less volatile.[9][10][11][12] Coupled with tandem mass spectrometry (MS/MS), LC-based methods can achieve exceptionally low detection limits and high specificity.[9][13][14]
The following table summarizes the key performance characteristics of commonly employed GC and LC methods for this compound analysis in soil, based on a review of published literature.
| Parameter | Gas Chromatography (GC) Methods | Liquid Chromatography (LC) Methods |
| Principle | Separation of volatile compounds in a gaseous mobile phase. | Separation of compounds in a liquid mobile phase. |
| Common Detectors | Electron Capture Detector (ECD), Mass Spectrometry (MS)[7] | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS), Tandem MS (MS/MS)[10][11] |
| Limit of Detection (LOD) | 0.02 ng/mL to 0.01 mg/kg[8][15][16] | 0.0005 mg/kg to 0.1 ng/g[13][17][18][19] |
| Limit of Quantification (LOQ) | Typically in the low µg/kg to mg/kg range.[18] | As low as 0.06 µg/kg to 10 ppb.[9][13] |
| Recovery | Generally ranges from 81% to 105%.[8][15][18] | Typically between 81% and 110%.[9][11] |
| Precision (RSD%) | Relative Standard Deviations (RSD) are generally below 10%.[18] | RSD values are consistently low, often below 10%.[18] |
| Advantages | Robust, well-established, excellent for volatile compounds. | Versatile, suitable for a wide range of compounds, high sensitivity with MS/MS. |
| Disadvantages | May require derivatization for some analytes, potential for thermal degradation. | Can be more complex, potential for matrix effects. |
The causality behind choosing one method over another often depends on the specific research question, available instrumentation, and the desired level of sensitivity. For routine monitoring with established protocols, GC-ECD can be a cost-effective and reliable option. However, for research requiring the lowest possible detection limits and confirmatory analysis, LC-MS/MS is often the preferred choice.
A Self-Validating System: The Experimental Protocol
A well-defined and rigorously validated experimental protocol is the cornerstone of trustworthy results. The following outlines a comprehensive workflow for this compound residue analysis in soil, incorporating steps that ensure data integrity.
Experimental Workflow Diagram
Caption: Workflow for this compound Residue Analysis in Soil.
Detailed Step-by-Step Methodology
1. Soil Sample Preparation:
-
Collection: Collect representative soil samples from the field of interest. The sampling strategy should be designed to account for spatial variability.
-
Homogenization: Air-dry the soil samples and pass them through a 2-mm sieve to ensure homogeneity.
-
Storage: Store the homogenized samples in sealed containers at -20°C until analysis to prevent degradation of the analyte.[19][20]
2. Extraction: The goal of extraction is to efficiently transfer the this compound residues from the soil matrix into a liquid solvent.
-
Solvent Selection: A mixture of acetonitrile and water or methanol and water is commonly used for extracting this compound from soil.[1][13] The choice depends on the soil type and the subsequent cleanup and analytical method. Hot water extraction has also been shown to be an efficient alternative to sonication.[8][15]
-
Procedure: A known weight of soil (e.g., 10-20 g) is thoroughly mixed with the extraction solvent.[13] Mechanical shaking or ultrasonication can be used to enhance extraction efficiency.
-
Separation: The soil suspension is then centrifuged or filtered to separate the liquid extract from the solid soil particles.[13]
3. Cleanup: The crude extract often contains co-extracted matrix components that can interfere with the instrumental analysis. A cleanup step is therefore essential.
-
Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique.[13][18] The extract is passed through a cartridge containing a sorbent (e.g., C18, Florisil, or a polymeric sorbent like Oasis HLB).[13] The this compound is retained on the sorbent while interfering compounds are washed away.
-
Elution: The retained this compound is then eluted from the SPE cartridge using a small volume of an appropriate solvent (e.g., ethyl acetate or methanol).[13]
-
Concentration: The eluate is typically concentrated under a gentle stream of nitrogen to a final volume suitable for instrumental analysis.
4. Instrumental Analysis:
-
Chromatographic Separation: An aliquot of the cleaned-up extract is injected into the GC or LC system. The chromatographic conditions (e.g., column type, temperature program for GC, mobile phase composition for LC) are optimized to achieve good separation of this compound from any remaining matrix components.
-
Detection and Quantification: The separated this compound is detected by the chosen detector (e.g., MS, ECD). Quantification is performed by comparing the peak area or height of the this compound in the sample to a calibration curve prepared from certified reference standards.
Designing and Executing the Inter-Laboratory Study
The credibility of an inter-laboratory validation study hinges on its meticulous design and execution, adhering to internationally recognized guidelines such as those from EURACHEM.[3][4][5][6]
Logical Framework for an Inter-Laboratory Study
References
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- 2. fbn.com [fbn.com]
- 3. euroreference.anses.fr [euroreference.anses.fr]
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- 5. Eurachem Guides [eurachem.org]
- 6. Method Validation [eurachem.org]
- 7. GC-ECD analysis of S-metolachlor (Dual Gold) in cotton plant and soil in trial field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid detection of atrazine and this compound in farm soils: gas chromatography-mass spectrometry-based analysis using the bubble-in-drop single drop microextraction enrichment method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ars.usda.gov [ars.usda.gov]
- 10. ijariit.com [ijariit.com]
- 11. researchgate.net [researchgate.net]
- 12. The Impact of this compound Applications and Phytoremediation Processes on Soil Microorganisms: Insights from Functional Metagenomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. pubs.usgs.gov [pubs.usgs.gov]
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- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Dissipation of S-metolachlor in plant and soil and effect on enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Toxicological Assessment of Metolachlor and its Environmental Degradates
This guide provides a comprehensive comparison of the toxicological profiles of the widely used chloroacetanilide herbicide, S-metolachlor, and its principal environmental degradation products, metolachlor ethanesulfonic acid (MESA) and this compound oxanilic acid (MOXA). Intended for researchers, environmental scientists, and regulatory professionals, this document synthesizes data from mammalian, aquatic, and in vitro studies to elucidate the relative risks associated with these compounds. We will explore the mechanisms underlying their differential toxicity and provide standardized protocols for their assessment.
Introduction: The Environmental Lifecycle of this compound
This compound is a pre-emergent herbicide used extensively in agriculture to control annual grasses and certain broadleaf weeds in crops such as corn, soybeans, and cotton.[1] Due to its moderate water solubility and persistence, this compound and its metabolites are frequently detected in soil, surface water, and groundwater, necessitating a thorough understanding of their environmental fate and toxicological impact.[2][3]
In the environment, microbial action is the primary driver of this compound degradation.[4] This process transforms the parent compound into more polar and mobile metabolites, primarily MESA (CGA-354743) and MOXA (CGA-51202).[5][6] The formation of these degradates involves the replacement of the reactive chloroacetyl group, a key step that significantly alters the molecule's biological activity.[7]
The following diagram illustrates this primary degradation pathway.
Caption: Environmental degradation pathway of this compound.
Comparative Toxicity Profile
A substantial body of evidence indicates that the degradation of this compound to MESA and MOXA represents a detoxification process. The removal of the chlorine atom and modification of the side chain reduces the biological reactivity and toxic potency of the resulting molecules.[7][8]
Mammalian Toxicity
Studies in rodent and canine models consistently demonstrate that MESA and MOXA are significantly less toxic than the parent S-metolachlor upon acute and subchronic exposure.
Table 1: Comparative Acute Oral Toxicity in Rats
| Compound | EPA Toxicity Category | Acute Oral LD50 (mg/kg) | Reference |
| This compound | III (Slightly Toxic) | 1200 - 2780 | [1] |
| This compound ESA (MESA) | IV (Practically Non-Toxic) | > 5000 | [8] |
| This compound OA (MOXA) | III (Slightly Toxic) | > 2000 | [7] |
In 90-day subchronic feeding studies, S-metolachlor induced liver hypertrophy in rats at doses of 500-600 mg/kg/day.[8] In stark contrast, MESA did not produce any clear adverse effects on liver function at doses up to 1,800 mg/kg/day, and MOXA showed no signs of liver toxicity at dietary concentrations of 15,000 ppm.[7][8] The primary effects observed following long-term exposure to the parent compound are reduced body weight and impacts on the liver.[9]
Genotoxicity and Carcinogenicity
The genotoxic potential of this compound and its degradates has been evaluated in numerous assays.
-
This compound: The parent compound has not been found to be genotoxic in a comprehensive battery of in vivo and in vitro tests, including bacterial mutagenicity assays.[1] However, some studies have reported cytotoxic and genotoxic effects in human lymphocytes and tadpoles, suggesting potential for DNA damage in specific biological systems.[2] Interestingly, one study found that while pure S-metolachlor did not induce micronuclei in human HepG2 cells, its commercial formulation did, pointing to the role of other ingredients in the formulated product's toxicity.[10][11]
-
Degradation Products: MESA and MOXA have also generally tested negative for genotoxicity. The main exception is the induction of chromosomal aberrations in cultured human lymphocytes, an in vitro finding whose in vivo relevance requires careful consideration.
Regarding carcinogenicity, the U.S. EPA has classified this compound as a "possible human carcinogen" (Group C) based on the observation of benign liver tumors in female rats, but only at the highest dose tested.[2][5] More recently, the agency concluded it is "not likely to be carcinogenic to humans" at doses that do not cause cellular proliferation in the liver.[9] There is insufficient data to assess the carcinogenic potential of MESA and MOXA.[8]
Endocrine Disruption Potential
Emerging evidence suggests that this compound may act as an endocrine-disrupting chemical (EDC). Studies have shown that it can increase the activity of the aromatase enzyme, which is critical for estrogen synthesis.[12] Exposure of prepubertal male rats to this compound resulted in altered serum levels of key reproductive hormones, including testosterone and estradiol.[12] This highlights a potential mechanism through which the herbicide could interfere with reproductive health, an area that warrants further investigation for both the parent compound and its metabolites.
Ecotoxicity
The impact on non-target organisms is a critical component of environmental risk assessment. This compound poses a greater risk to aquatic life than its degradation products.
Table 2: Comparative Aquatic Toxicity
| Organism | Compound | Endpoint | Value (mg/L) | Reference |
| Rainbow Trout | This compound | 96-hr LC50 | ~3.0 | [1] |
| Bluegill Sunfish | This compound | 96-hr LC50 | 15.0 | [1] |
| Daphnia magna (Water Flea) | This compound | 48-hr LC50 | 25.0 | [1] |
| Daphnia magna (Water Flea) | rac-Metolachlor | Chronic NOEC | 0.001 | [13] |
| Daphnia magna (Water Flea) | S-Metolachlor | Chronic NOEC | 0.1 | [13] |
| Leptodactylus luctator (Tadpole) | Dual Gold® (S-Metolachlor) | 24-hr LC50 | 7.0 | [14] |
NOEC: No-Observed-Effect Concentration
Studies on the aquatic invertebrate Daphnia magna have shown that the racemic mixture of this compound is significantly more toxic under chronic exposure conditions than the herbicidally active S-enantiomer enriched product.[13] Furthermore, the S-metolachlor-based commercial formulation Dual Gold® has been shown to be genotoxic and lethal to tadpoles at concentrations relevant to agricultural runoff.[14] While specific toxicity values for MESA and MOXA on these organisms are less prevalent in the literature, regulatory summaries confirm their lower toxicity compared to the parent compound.[9][15]
Experimental Protocols for Toxicity Assessment
To ensure data comparability and regulatory acceptance, standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are employed.
Protocol: In Vitro Micronucleus Assay in Human Cells
This protocol outlines a method to assess the genotoxic potential of a test substance by measuring the induction of micronuclei in cultured cells, based on OECD Guideline 487.
Objective: To detect chromosomal damage or aneuploidy.
Materials:
-
Human hepatoma (HepG2) cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test substance (this compound, MESA, or MOXA) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., Mitomycin C, Colchicine)
-
Cytochalasin B
-
Fixative (Methanol:Acetic Acid)
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain)
-
Microscope slides and a high-power microscope
Procedure:
-
Cell Seeding: Plate HepG2 cells in culture vessels at an appropriate density and incubate for 24 hours to allow for attachment.
-
Exposure: Treat the cells with a range of concentrations of the test substance, along with solvent and positive controls, for a defined period (e.g., 3-6 hours). Include treatments with and without an external metabolic activation system (S9 mix).
-
Block Cytokinesis: After the initial exposure, remove the treatment medium, wash the cells, and add fresh medium containing Cytochalasin B. This inhibits cell division (cytokinesis) while allowing nuclear division, resulting in binucleated cells. Incubate for a period equivalent to 1.5-2.0 normal cell cycle lengths.
-
Harvest and Fixation: Harvest the cells by trypsinization. Treat with a hypotonic solution to swell the cytoplasm, then fix the cells using a cold fixative.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow to air dry.
-
Staining: Stain the slides with a suitable DNA stain to visualize the main nuclei and any micronuclei.
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A micronucleus is a small, separate nucleus formed from chromosome fragments or whole chromosomes that lag behind during cell division.
-
Data Analysis: Analyze the frequency of micronucleated cells for a statistically significant, dose-dependent increase compared to the solvent control. Assess cytotoxicity using metrics like the Cytokinesis-Block Proliferation Index (CBPI).
Protocol: Analytical Quantification in Water Samples
This workflow describes a common method for the extraction and sensitive quantification of this compound and its degradates from water samples using Solid-Phase Extraction (SPE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16]
Caption: Workflow for analyzing this compound in water.
Conclusion
Despite this, the parent compound, this compound, exhibits moderate toxicity, with notable concerns regarding potential endocrine-disrupting effects and risks to non-target aquatic organisms. Therefore, a complete environmental risk assessment must consider the distinct toxicological profiles of both the parent compound and its major metabolites to accurately evaluate its impact on ecosystem and human health. The continued monitoring of these compounds in water resources remains a critical task for ensuring environmental safety.
References
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- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Adsorption of this compound and Its Transformation Products, ESA and OXA, on Activated Carbons | MDPI [mdpi.com]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. cdpr.ca.gov [cdpr.ca.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Comparative study of cytotoxic and genotoxic effects induced by herbicide S-metolachlor and its commercial formulation Twin Pack Gold® in human hepatoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Herbicide this compound Causes Changes in Reproductive Endocrinology of Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. recyt.fecyt.es [recyt.fecyt.es]
- 15. policycommons.net [policycommons.net]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Evaluating Metolachlor Formulations: A Comparative Analysis of Emulsifiable Concentrate (EC) and Suspo-Emulsion (SE) Performance
Authored for Researchers, Scientists, and Formulation Development Professionals
Executive Summary: Beyond the Active Ingredient
Metolachlor, a cornerstone of pre-emergence weed control, is a selective herbicide prized for its efficacy against annual grasses and certain broadleaf weeds in a multitude of crops.[1] Its mechanism of action, the inhibition of very-long-chain fatty acid synthesis (VLCFA), disrupts weed growth at the earliest stages.[1][2] Modern agriculture predominantly utilizes S-metolachlor, the more herbicidally active isomer, which allows for lower application rates and an improved environmental profile compared to the racemic mixture.[3][4][5]
However, the ultimate field performance of S-metolachlor is not dictated by the active ingredient alone. The formulation technology—the complex mixture of solvents, emulsifiers, and adjuvants that deliver the active ingredient—is paramount. This guide provides an in-depth technical comparison of two prevalent liquid formulation types for this compound: the traditional Emulsifiable Concentrate (EC) and the more advanced Suspo-Emulsion (SE). We will dissect the inherent chemical properties of each formulation and correlate them to performance metrics such as weed control efficacy, crop safety, and environmental fate, supported by established experimental protocols.
Deconstructing the Formulations: EC vs. SE
The choice between an EC and an SE formulation is a critical decision in product development, driven by the physicochemical properties of the active ingredients and the desired performance characteristics.
-
Emulsifiable Concentrate (EC): This is a homogenous liquid formulation where the active ingredient (S-metolachlor) is dissolved in an organic solvent system along with emulsifying agents.[6] Upon dilution in a spray tank with water, the EC spontaneously forms a stable oil-in-water emulsion, appearing as a milky liquid ready for application.[6]
-
Suspo-Emulsion (SE): An SE is a more complex, next-generation formulation. It is a heterogeneous system combining a suspension concentrate (SC) of solid active ingredient particles and an emulsion (EW) of a liquid active ingredient within a continuous water phase.[6][7] This technology is particularly valuable for creating combination products where one active ingredient is a solid and the other is a liquid at room temperature, or for actives with vastly different solubility profiles.[7]
Below is a logical diagram illustrating the fundamental composition of these two formulation types.
References
A Senior Scientist's Guide to Validating Enantiomeric Excess in S-Metolachlor Formulations
Introduction: The Critical Importance of Chirality in S-Metolachlor
Metolachlor is a selective, pre-emergent herbicide widely used for controlling annual grasses and some broadleaf weeds in crops like corn and soybeans[1][2]. Structurally, it possesses two chiral elements—a stereogenic carbon center and a chiral axis—resulting in four distinct stereoisomers[3][4][5][6]. Extensive research has demonstrated that the herbicidal activity is not evenly distributed among these isomers. Approximately 95% of the desired biological activity resides in the S-enantiomers ((aS,1'S) and (aR,1'S))[2][3][6].
This crucial difference led to a "chiral switch" in the agrochemical industry, moving from the original racemic mixture (containing all four isomers in equal parts) to enantiomerically enriched formulations known as S-Metolachlor[1][4][5]. Commercial S-Metolachlor products typically contain around 88% of the active S-isomers and 12% of the less active R-isomers[7][8]. The primary benefit of this switch is a significant reduction in the environmental load—achieving comparable or superior weed control with approximately 30-35% less active ingredient[1].
For researchers, quality control scientists, and regulatory bodies, the ability to accurately and reliably validate the enantiomeric excess (% ee) of S-Metolachlor formulations is paramount. It ensures product efficacy, confirms compliance with regulatory standards, and supports a more sustainable agricultural footprint. This guide provides a comparative overview of analytical techniques and a detailed, field-proven protocol for validating the enantiomeric composition of S-Metolachlor.
Section 1: Choosing the Right Analytical Tool: A Comparative Overview
The separation of stereoisomers requires specialized "chiral" analytical techniques. For S-Metolachlor, three primary methods are prevalent in modern analytical laboratories: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Gas Chromatography (GC). The choice of technique depends on the specific requirements of the analysis, such as speed, resolution, and available instrumentation.
| Technique | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Highly robust and reproducible; excellent resolution with polysaccharide-based columns; wide availability of instrumentation and columns.[9][10] | Longer run times compared to SFC (can be 20-30 minutes); uses organic solvents like hexane and ethanol, which require careful handling and disposal.[3] | Routine quality control (QC), method validation, and stability studies where robustness is critical. |
| Chiral SFC | Extremely fast separation (often under 10 minutes); uses environmentally benign supercritical CO2 as the primary mobile phase; high efficiency.[3][11] | Requires specialized SFC instrumentation which is less common than HPLC; method development can be more complex. | High-throughput screening, rapid purity checks, and "green" analytical initiatives. |
| Chiral GC | High resolution and sensitivity.[4][5] | Risk of thermal isomerization of atropisomers at high injector temperatures (split/splitless injection), leading to inaccurate results.[4][5] On-column injection is often required. | Specialized research applications where thermal degradation can be carefully controlled. |
Expert Insight: While SFC offers significant advantages in speed and environmental impact, Chiral HPLC remains the gold standard for routine, high-stakes validation of S-Metolachlor formulations. Its unparalleled robustness, extensive history of successful application, and the wide availability of proven chiral stationary phases make it the most trustworthy choice for generating defensible data for regulatory submission and quality assurance. This guide will therefore focus on a detailed HPLC protocol.
Section 2: The Core Protocol: Chiral HPLC Method for S-Metolachlor
This section provides a comprehensive, step-by-step protocol for the determination of the S- and R-isomers in S-Metolachlor technical materials and formulations.
Experimental Workflow Diagram
Caption: High-level workflow for S-Metolachlor chiral analysis.
Instrumentation & Consumables
-
HPLC System: A standard HPLC system equipped with an isocratic pump, autosampler, column thermostat, and UV detector is sufficient.
-
Chiral Column: Daicel CHIRALPAK® AY-H (250 mm x 4.6 mm, 5 µm) or an equivalent amylose-based chiral stationary phase.
-
Causality: Polysaccharide-based columns, such as those with amylose tris(5-chloro-2-methylphenylcarbamate) as the chiral selector, provide excellent enantioselectivity for S-Metolachlor through a combination of hydrogen bonding, dipole-dipole, and π-π interactions, allowing for the separation of all four stereoisomers.
-
-
Data System: Chromatographic data station for peak integration and analysis.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Ultrasonic Bath: For sample dissolution.
Reagents & Sample Preparation
-
Solvents: HPLC grade Heptane and Ethanol.
-
Mobile Phase: Heptane / Ethanol (94:6 v/v). Degas prior to use.[12]
-
Racemate Standard Solution (Cm): Accurately weigh ~25 mg of racemic this compound standard into a 25 mL volumetric flask. Dissolve and dilute to volume with heptane. This solution is critical for confirming the elution order and resolution of all isomers.
-
S-Metolachlor Standard Solution (Cs): Accurately weigh ~25 mg of S-Metolachlor analytical standard (of known S-isomer purity) into a 25 mL volumetric flask. Dissolve and dilute to volume with heptane.[12]
-
Sample Solution (S): Accurately weigh a portion of the S-Metolachlor formulation sample sufficient to contain ~25 mg of the active ingredient into a 25 mL volumetric flask. Add ~15 mL of heptane, sonicate for 2-5 minutes to ensure complete dissolution, allow to cool, and dilute to volume with heptane.[12]
Chromatographic Conditions
A collaborative trial report outlines a robust set of conditions for this separation[12].
| Parameter | Value |
| Column | Daicel CHIRALPAK® AY-H (250mm x 4.6mm, 5µm) |
| Mobile Phase | Heptane / Ethanol (94:6 v/v) |
| Flow Rate | 1.0 mL/min (Typical, may require optimization) |
| Column Temperature | 25°C (Ambient) |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
Data Analysis and Calculation
-
Peak Identification: Inject the racemic this compound standard (Cm) to identify the elution order of the R- and S-isomer pairs. The S-isomers are the two major peaks in the S-Metolachlor sample chromatogram.
-
Integration: Integrate the peak areas for all resolved isomers in each chromatogram. Sum the areas of the two S-isomer peaks (Area_S) and the two R-isomer peaks (Area_R).
-
Calculation: The percentage of S-isomers in the sample is calculated using the following formula:
% S-Isomers = (Area_S / (Area_S + Area_R)) * 100
Where:
-
Area_S = Sum of the peak areas of the two S-isomers.
-
Area_R = Sum of the peak areas of the two R-isomers.
-
Section 3: Ensuring Trustworthiness: A Framework for Method Validation
A protocol is only as reliable as its validation data. To ensure the trustworthiness of your results, the analytical method must be validated according to established guidelines (e.g., ICH Q2(R1), SANTE).[13][14] This process provides documented evidence that the method is suitable for its intended purpose.
Validation Workflow Diagram
Caption: Key parameters for a comprehensive chiral method validation.
Key Validation Parameters:
-
Specificity: The ability to unequivocally assess the analytes. This is demonstrated by obtaining baseline resolution between all four stereoisomers using the racemic standard. The method should also be free from interference from formulation excipients.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This should be assessed for both the S- and R-isomers over a defined range.
-
Accuracy: The closeness of the test results to the true value. This is typically determined by performing recovery studies on spiked placebo formulations. Recoveries should fall within a predefined range (e.g., 98-102%).
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability: Assessed by analyzing replicate samples under the same operating conditions over a short interval.
-
Intermediate Precision: Assessed by having different analysts, on different days, using different equipment. The Relative Standard Deviation (RSD) for precision studies should typically be less than 2%.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte (specifically the R-isomers) that can be quantitatively determined with suitable precision and accuracy. This is crucial for accurately measuring small amounts of the undesired enantiomer.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). This demonstrates the method's reliability during normal usage.
Conclusion
Validating the enantiomeric excess of S-Metolachlor formulations is a critical analytical task that directly impacts product quality, environmental safety, and regulatory compliance. While several chromatographic techniques can achieve the necessary separation, Chiral HPLC on a polysaccharide-based stationary phase offers a superior combination of resolution, robustness, and reliability for routine QC applications.
By implementing the detailed protocol and adhering to the rigorous validation framework presented in this guide, researchers and scientists can generate highly accurate and defensible data. This ensures that S-Metolachlor products meet their label claims, delivering the intended herbicidal efficacy while minimizing unnecessary chemical input into the environment, thereby upholding the principles of modern, sustainable agriculture.
References
- 1. pomais.com [pomais.com]
- 2. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Isolation and identification of the this compound stereoisomers using high-performance liquid chromatography, polarimetric measurements, and enantioselective gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chimia.ch [chimia.ch]
- 7. uaex.uada.edu [uaex.uada.edu]
- 8. downloads.regulations.gov [downloads.regulations.gov]
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- 10. arkat-usa.org [arkat-usa.org]
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- 12. cipac.org [cipac.org]
- 13. rjptonline.org [rjptonline.org]
- 14. scispace.com [scispace.com]
A Comparative Analysis of Metolachlor's Mode of Action with Other VLCFA Inhibitors
Introduction
In the landscape of modern agriculture, herbicides are indispensable tools for effective weed management. Among the most crucial classes are the inhibitors of very-long-chain fatty acid (VLCFA) synthesis, categorized as Group 15 (WSSA) or Group K3 (HRAC) herbicides. Metolachlor, a prominent member of the chloroacetamide family, has been a cornerstone of pre-emergent weed control in major crops like corn, soybeans, and cotton for decades.[1][2][3] Its efficacy stems from its ability to disrupt a fundamental biochemical pathway in plants: the elongation of fatty acids.
This guide provides an in-depth comparative analysis of this compound's mode of action against other chemical families of VLCFA inhibitors. We will dissect the molecular targets, explore the subtle yet significant differences between inhibitor classes, investigate the molecular basis of weed resistance, and provide robust experimental protocols for researchers in weed science and drug development. Our objective is to furnish a comprehensive resource grounded in scientific literature to inform research and stewardship of this vital class of herbicides.
The Biochemical Target: Very-Long-Chain Fatty Acid Elongation
Very-long-chain fatty acids (VLCFAs) are aliphatic chains containing 20 or more carbons. They are not merely elongated versions of their shorter-chain counterparts but are critical precursors for a variety of essential molecules required for plant growth and development.[4] VLCFAs are integral components of:
-
Cuticular Waxes: Forming the protective outer layer of the epidermis, preventing water loss and protecting against environmental stresses.
-
Suberin: A key component of the cell wall in root endodermis, controlling water and ion uptake.
-
Sphingolipids: Essential lipids involved in membrane structure and signal transduction.
The synthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE).[5][6] This complex executes a four-step cyclical reaction to add two-carbon units from malonyl-CoA to an existing acyl-CoA chain.
The four key enzymes in the FAE complex are:
-
3-ketoacyl-CoA synthase (KCS): Catalyzes the initial, rate-limiting condensation step. This is the primary target of this compound and other VLCFA-inhibiting herbicides.[5][7]
-
3-ketoacyl-CoA reductase (KCR): Reduces the 3-ketoacyl-CoA intermediate.
-
3-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the resulting hydroxyacyl-CoA.
-
Trans-2,3-enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to complete the elongation cycle.
This compound's Mode of Action: A Closer Look
This compound is a systemic, pre-emergent herbicide absorbed primarily through the shoots and roots of germinating seedlings.[2] Its herbicidal activity is derived from the S-enantiomer (S-metolachlor), which is more biologically active, allowing for lower application rates compared to the racemic mixture.[8]
The primary mode of action is the potent inhibition of the KCS enzyme.[5][7] By disrupting this first committed step, this compound effectively halts the entire VLCFA synthesis pathway. This leads to a depletion of essential VLCFA-derived products, which manifests as the failure of emerging shoots and roots to develop, ultimately preventing weed emergence.[2][8] Mechanistic studies suggest that chloroacetamide herbicides covalently bind to a conserved, reactive cysteine residue within the active site of the KCS enzyme, leading to irreversible inactivation.[7][9]
Comparative Analysis of VLCFA Inhibitor Classes
While all Group 15 herbicides target VLCFA elongation, their chemical structures, potencies, and spectra of activity can differ. They are broadly classified into several chemical families.
| Chemical Family | Representative Herbicides | Key Comparative Characteristics |
| α-Chloroacetamides | This compound, Acetochlor, Alachlor, Butachlor | The most widely used family.[10] They act directly on the KCS enzyme. S-metolachlor and acetochlor are the most common in US corn and soybean production.[5] Small structural changes between molecules like acetochlor and alachlor can result in different protein target profiles, suggesting subtle variations in specificity.[11] |
| Oxyacetamides | Flufenacet, Mefenacet | Share the same KCS inhibition mechanism. Flufenacet is often co-formulated with other herbicides, such as diflufenican, to achieve broader-spectrum weed control.[12][13] |
| Isoxazolines | Pyroxasulfone, Fenoxasulfone | A newer chemical class that also potently inhibits VLCFA synthesis.[5][7] Pyroxasulfone has been shown to severely inhibit multiple elongation steps, from C18:0 up to C28:0, leading to an accumulation of shorter-chain fatty acid precursors.[5] |
| Thiocarbamates | EPTC, Triallate | These are pro-herbicides, meaning they require metabolic activation (sulfoxidation) within the plant to become phytotoxic.[10][14] Once activated, they inhibit VLCFA synthesis, with early symptoms including reduced cuticular wax deposition.[10] This activation requirement distinguishes them from the directly acting chloroacetamides. |
The Rise of Resistance: Non-Target-Site Mechanisms
The evolution of herbicide resistance is a major threat to sustainable agriculture. For VLCFA inhibitors, resistance is almost exclusively conferred by non-target-site resistance (NTSR) mechanisms.[15][16] Target-site mutations in the KCS genes are considered highly unlikely to confer resistance, likely due to the presence of multiple KCS genes with overlapping functions.[15][16]
The predominant NTSR mechanism is enhanced metabolic detoxification , where resistant weeds can rapidly break down the herbicide into non-toxic forms. Two key enzyme families are implicated:
-
Glutathione S-Transferases (GSTs): This is the most well-documented pathway for chloroacetamide resistance.[17] GSTs catalyze the conjugation of glutathione to the herbicide molecule, neutralizing its electrophilic nature and marking it for sequestration.[18] In resistant populations of Palmer amaranth (Amaranthus palmeri), resistance to S-metolachlor is strongly linked to the overexpression and further induction of specific GST genes in the roots, the primary site of herbicide uptake and detoxification.[15][16][19]
-
Cytochrome P450 Monooxygenases (P450s): These enzymes can also contribute to detoxification, often working in concert with GSTs. Research in multiple-resistant waterhemp has shown that an initial P450-mediated O-demethylation of S-metolachlor is a critical first step, which is then followed by GST conjugation.[20] This highlights a multi-step detoxification pathway in some resistant biotypes.
Interestingly, while metabolic resistance to S-metolachlor is a growing concern, it does not always confer broad cross-resistance to other Group 15 herbicides like pyroxasulfone or acetochlor, although a slight reduction in sensitivity has been documented.[17] This underscores the importance of rotating different VLCFA inhibitor chemistries as part of a robust resistance management program.
Key Experimental Protocols
Validating the mode of action and comparing the efficacy of different VLCFA inhibitors requires precise biochemical and molecular assays.
Protocol 1: In Vivo VLCFA Inhibition Assay
This protocol quantifies the impact of herbicides on VLCFA synthesis in whole plant seedlings.
Objective: To measure the dose-dependent inhibition of VLCFA synthesis by different inhibitors in susceptible plant seedlings.
Methodology:
-
Seed Germination: Sterilize and germinate seeds of a susceptible indicator species (e.g., Avena fatua or a susceptible Amaranthus species) on moist filter paper in petri dishes.
-
Herbicide Treatment: Once radicles emerge, transfer seedlings to a hydroponic solution or fresh filter paper containing a range of concentrations of the test herbicides (e.g., this compound, Acetochlor, Pyroxasulfone) and a solvent control. Incubate for 24-48 hours.
-
Radiolabeling: Transfer the seedlings to a fresh solution containing the same herbicide concentrations plus a radiolabeled precursor, typically [1-¹⁴C]acetate or [1-¹⁴C]malonyl-CoA. Incubate for 4-6 hours to allow for incorporation into newly synthesized fatty acids.
-
Lipid Extraction: Harvest the seedlings (shoots and roots separately), quench metabolic activity (e.g., in hot isopropanol), and homogenize. Perform a total lipid extraction using a chloroform:methanol solvent system.
-
Fatty Acid Derivatization: Saponify the lipid extract to release free fatty acids and then methylate them to form fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol.
-
Analysis: Separate the FAMEs based on chain length and saturation using gas chromatography (GC). Quantify the radioactivity in each FAME peak using a radiodetector or by collecting fractions for liquid scintillation counting.
-
Data Interpretation: Calculate the percentage of total incorporated radioactivity found in VLCFAs (≥C20) for each treatment. Plot the inhibition of VLCFA synthesis against herbicide concentration to determine IC₅₀ values for each compound.
Protocol 2: In Vitro VLCFA Elongase Activity Assay
This assay directly measures the inhibitory effect of compounds on the FAE enzyme complex isolated from plant tissues.
Objective: To determine the direct inhibitory potential and kinetics of different VLCFA inhibitors on the elongase complex.
Methodology:
-
Microsome Isolation: Homogenize young, actively growing plant tissue (e.g., etiolated leek seedlings or tobacco cell cultures) in a chilled extraction buffer. Perform differential centrifugation to pellet and isolate the microsomal fraction, which is rich in endoplasmic reticulum membranes.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Microsomal protein (50-100 µg)
-
Reaction buffer (e.g., HEPES or phosphate buffer, pH 7.2)
-
Cofactors: NADPH and NADH
-
Starter substrate: A specific acyl-CoA (e.g., C18:0-CoA)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Initiate Reaction: Start the reaction by adding the radiolabeled elongating substrate, [2-¹⁴C]malonyl-CoA.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH in methanol) for saponification. Acidify the mixture and extract the resulting free fatty acids into an organic solvent like hexane.
-
Analysis: Analyze the extracted fatty acids using radio-HPLC or by separating them with thin-layer chromatography (TLC) and quantifying radioactivity with a scanner or scintillation counting.
-
Data Interpretation: Determine the rate of formation of elongated fatty acid products in the presence of different inhibitor concentrations to calculate IC₅₀ values. This assay can also be adapted for kinetic studies (e.g., to confirm competitive inhibition).
Conclusion and Future Outlook
This compound and its chemical relatives remain highly effective and widely used herbicides due to their potent inhibition of the essential VLCFA biosynthesis pathway. While all Group 15 herbicides share this overarching mode of action, this guide highlights the critical distinctions between chemical families, from the pro-herbicidal nature of thiocarbamates to the high potency of newer isoxazolines.
The primary challenge facing the continued efficacy of these herbicides is the evolution of non-target-site resistance, predominantly through enhanced metabolic detoxification by GST and P450 enzymes. Understanding the specific genes and pathways conferring this resistance is paramount for developing effective management strategies. Researchers can leverage the detailed protocols provided herein to further investigate these mechanisms, screen for new inhibitory compounds, and compare the performance of existing and novel herbicides.
Ultimately, a multi-faceted approach combining the strategic rotation of different VLCFA inhibitor chemistries, the use of herbicide tank-mixes with different modes of action, and the integration of non-chemical weed control methods will be essential to preserve the utility of this vital herbicide class for future generations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fbn.com [fbn.com]
- 3. pomais.com [pomais.com]
- 4. benchchem.com [benchchem.com]
- 5. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]
- 6. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply [allpesticides.com]
- 9. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. ijsr.net [ijsr.net]
- 14. Herbicide Inhibitors of Vlcfa Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]
- 15. Frontiers | Mechanism of Resistance to S-metolachlor in Palmer amaranth [frontiersin.org]
- 16. Mechanism of Resistance to S-metolachlor in Palmer amaranth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uaex.uada.edu [uaex.uada.edu]
- 18. mdpi.com [mdpi.com]
- 19. Mechanism of Resistance to S-metolachlor in Palmer amaranth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Metolachlor: A Guide to Personal Protective Equipment
<
Metolachlor is a widely utilized herbicide that, while effective in agricultural and research settings, necessitates stringent safety protocols to mitigate potential health risks.[1] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring the safety of researchers, scientists, and drug development professionals. Our focus is on providing actionable, evidence-based guidance that empowers you to work confidently and safely.
Understanding the Risks: Why PPE is Non-Negotiable
This compound presents several health hazards that underscore the critical importance of appropriate PPE. According to Safety Data Sheets (SDS), this compound can be harmful if swallowed, in contact with skin, or inhaled.[2] It is known to cause skin irritation, serious eye damage, and may trigger an allergic skin reaction.[2][3] Some formulations may even be fatal if inhaled.[4] The primary routes of exposure in a laboratory setting are dermal (skin) contact, ocular (eye) contact, and inhalation of aerosols or vapors.[5][6]
The causality behind these risks lies in this compound's chemical properties. It can be absorbed through the skin and is an irritant to mucous membranes.[5][7] Prolonged or repeated exposure can lead to more severe health effects, making consistent and correct use of PPE a cornerstone of laboratory safety when working with this compound.[5]
Core Principles of this compound PPE Selection
A risk-based approach is paramount when selecting PPE for handling this compound. The specific tasks you are performing will dictate the level of protection required. For instance, weighing and preparing a stock solution of concentrated this compound requires a higher level of PPE than handling a dilute solution.
The Hierarchy of Controls
Before delving into specific PPE, it is crucial to remember the hierarchy of controls. Engineering controls (e.g., fume hoods, ventilated enclosures) and administrative controls (e.g., standard operating procedures, training) are the first lines of defense. PPE is the final barrier between you and the chemical hazard.
Procedural Guide to PPE Selection and Use
This section provides a step-by-step guide to selecting and using the appropriate PPE for various tasks involving this compound.
Skin and Body Protection: Your First Line of Defense
Dermal exposure is a primary concern when handling this compound.[8] The goal is to create a complete barrier to prevent any skin contact.
-
Laboratory Coat: A standard, long-sleeved laboratory coat is the minimum requirement for all work with this compound. For tasks with a higher risk of splashing, such as transferring large volumes, a chemically resistant apron worn over the lab coat is recommended.[8][9]
-
Coveralls: For extensive handling or in the event of a significant spill, disposable, chemically resistant coveralls should be worn.[9][10] These provide full-body protection and can be easily removed and disposed of to prevent further contamination.
-
Gloves: The Critical Barrier: Glove selection is one of the most critical aspects of this compound safety. Not all gloves offer the same level of protection.[11]
-
Material Selection: Nitrile and butyl rubber gloves are recommended for handling this compound.[8][12] Latex gloves may not provide adequate protection and can cause allergic reactions in some individuals.[8][12] Always consult the glove manufacturer's chemical resistance guide to confirm compatibility with this compound.
-
Proper Technique:
-
Inspect gloves for any signs of damage (e.g., rips, pinholes) before each use.[11]
-
Wear elbow-length gloves or ensure that the cuffs of your gloves are tucked under the sleeves of your lab coat to prevent skin exposure.[8][9]
-
When finished, wash the outside of the gloves before removing them to avoid contaminating your hands.[3][11]
-
Remove gloves by peeling them off from the cuff, turning them inside out, and dispose of them in the designated hazardous waste container.[11] Never reuse disposable gloves.
-
-
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. For tasks involving the potential for large spills, chemically resistant boots should be worn.[11] Shoe covers can provide an additional layer of protection and are easily disposable.
Eye and Face Protection: Shielding Against Splashes and Aerosols
This compound can cause serious eye irritation or damage.[2][13] Appropriate eye and face protection is essential.
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn when handling even dilute solutions of this compound.[14]
-
Chemical Splash Goggles: For any task where there is a risk of splashing, such as transferring liquids or preparing solutions, chemical splash goggles are required.[8][11] These provide a tighter seal around the eyes than safety glasses.
-
Face Shield: When handling concentrated this compound or performing procedures that may generate significant aerosols, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[8]
Respiratory Protection: Guarding Against Inhalation Hazards
Inhalation of this compound can be harmful and, in some cases, fatal.[2][4] The need for respiratory protection depends on the specific procedure and the potential for generating airborne particles or vapors.
-
Engineering Controls First: Whenever possible, handle this compound in a certified chemical fume hood to minimize the risk of inhalation.
-
Respirator Selection: If a fume hood is not available or if the procedure has a high potential for aerosolization, respiratory protection is necessary.
-
For protection against dusts and mists, a NIOSH-approved respirator with a particulate filter (e.g., N95, R95, or P100) is recommended.[14][15]
-
For protection against organic vapors, a respirator with an organic vapor (OV) cartridge is required.[5][16]
-
In situations with the potential for both particulates and vapors, a combination OV/P100 cartridge should be used.[15]
-
A full-facepiece respirator provides a higher level of protection and also offers eye protection.[17]
-
-
Fit Testing and Training: It is crucial that anyone required to wear a respirator undergoes proper fit testing and training on its correct use, maintenance, and limitations.[18]
Visualizing Your PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for selecting appropriate PPE for handling this compound.
Decontamination and Disposal: Completing the Safety Cycle
Proper decontamination and disposal procedures are as crucial as wearing the correct PPE.
-
Decontamination: All surfaces and equipment that may have come into contact with this compound should be thoroughly decontaminated. Consult your institution's safety protocols for appropriate decontamination solutions.
-
PPE Disposal:
-
Chemical Waste Disposal: All this compound waste, including unused solutions and contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[19][20] Never dispose of this compound down the drain.[21]
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15-20 minutes.[3][11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[2]
Always have a copy of the this compound Safety Data Sheet readily available for emergency responders.
Conclusion: A Culture of Safety
The safe handling of this compound is a shared responsibility that begins with a thorough understanding of its hazards and a commitment to using the correct personal protective equipment. By following the procedural guidance outlined in this document, researchers and scientists can significantly minimize their risk of exposure and create a safer laboratory environment. Remember that this guide provides a framework; always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most comprehensive information.
References
- 1. uaex.uada.edu [uaex.uada.edu]
- 2. adama.com [adama.com]
- 3. redeagleinternational.com [redeagleinternational.com]
- 4. carlroth.com [carlroth.com]
- 5. nj.gov [nj.gov]
- 6. ohsonline.com [ohsonline.com]
- 7. austcrop.com.au [austcrop.com.au]
- 8. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 9. Pesticide use and personal protective equipment [health.vic.gov.au]
- 10. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 11. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. corteva.com [corteva.com]
- 14. tarsis-agrichem.co.il [tarsis-agrichem.co.il]
- 15. epa.gov [epa.gov]
- 16. schc.memberclicks.net [schc.memberclicks.net]
- 17. secure.lni.wa.gov [secure.lni.wa.gov]
- 18. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 19. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 20. danielshealth.com [danielshealth.com]
- 21. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
